OTX008
Description
Galectin-1 Inhibitor this compound is a calixarene-based compound and galectin-1 (Gal-1) inhibitor with potential anti-angiogenic and antineoplastic activities. Upon subcutaneous administration, galectin-1 inhibitor this compound binds Gal-1 which leads to Gal-1 oxidation and proteasomal degradation, through an as of yet not fully elucidated mechanism, and eventually downregulation of Gal-1. This decreases tumor cell growth and inhibits angiogenesis. Gal-1, a multifunctional carbohydrate-binding protein, is often overexpressed on tumor cells and plays a key role in cancer cell proliferation, apoptosis, tumor angiogenesis and evasion of immune responses.
OTX-008 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[[26,27,28-tris[2-[2-(dimethylamino)ethylamino]-2-oxoethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl]oxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H72N8O8/c1-57(2)25-21-53-45(61)33-65-49-37-13-9-14-38(49)30-40-16-11-18-42(51(40)67-35-47(63)55-23-27-59(5)6)32-44-20-12-19-43(52(44)68-36-48(64)56-24-28-60(7)8)31-41-17-10-15-39(29-37)50(41)66-34-46(62)54-22-26-58(3)4/h9-20H,21-36H2,1-8H3,(H,53,61)(H,54,62)(H,55,63)(H,56,64) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVAQQNDZCZBSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5OCC(=O)NCCN(C)C)CC1=CC=C2)OCC(=O)NCCN(C)C)OCC(=O)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H72N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
937.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286936-40-1 | |
| Record name | OTX-008 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286936401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OTX-008 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OTX-008 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JI63CFH5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
OTX008 mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of OTX008 in Cancer Cells
Introduction
This compound is a selective, small-molecule inhibitor of Galectin-1 (Gal-1), a protein implicated in numerous aspects of cancer progression.[1] Developed as a calixarene derivative, this compound is designed to bind to the amphipathic β-sheet conformation of Gal-1, acting as an allosteric inhibitor.[1][2] Preclinical studies have demonstrated its potential as an antineoplastic and anti-angiogenic agent, leading to its evaluation in clinical trials for patients with advanced solid tumors.[3][4][5][6][7] This document provides a comprehensive overview of the molecular mechanism of this compound, its effects on cancer cell signaling, and its overall anti-tumor activity, supported by quantitative data and detailed experimental methodologies.
Core Mechanism: Allosteric Inhibition and Degradation of Galectin-1
The primary molecular target of this compound is Galectin-1 (Gal-1), a carbohydrate-binding protein that is frequently overexpressed in various cancers and is associated with poor prognosis.[3][4][7] Gal-1 promotes tumor progression by influencing cell proliferation, invasion, angiogenesis, and immune evasion.[1][3]
This compound's mechanism involves a multi-step process:
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Binding: this compound is a non-peptidic antagonist that binds selectively to Gal-1 at a site distant from the canonical carbohydrate recognition domain (CRD), functioning as an allosteric inhibitor.[2][8]
-
Oxidation and Degradation: This binding leads to the oxidation of Gal-1.[3][9] The oxidized form of Gal-1 is then targeted for proteasomal degradation.[3][9]
-
Downregulation: The net effect is a significant downregulation of Gal-1 protein levels within cancer cells, which subsequently inhibits its downstream pro-tumorigenic functions.[3][5] This downregulation occurs without affecting Gal-1 mRNA levels, indicating a post-transcriptional mechanism of action.[9]
Modulation of Key Cancer Signaling Pathways
By downregulating Gal-1, this compound disrupts several critical intracellular signaling cascades that are essential for tumor growth and survival.
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MAPK/ERK and PI3K/AKT Pathways: Gal-1 is known to enhance the activity of oncogenic RAS proteins, which are upstream activators of major survival pathways. This compound treatment leads to the inhibition of both the ERK1/2 and AKT-dependent survival pathways.[1][10] This is observed through a reduction in the phosphorylation levels of ERK1/2, AKT, and the downstream protein S6. In anaplastic thyroid cancer cells, this compound treatment for 30 minutes resulted in an approximately 65% inhibition of ERK phosphorylation.[2]
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Cell Cycle Regulation: this compound induces a G2/M phase cell cycle arrest in cancer cells.[1][10] This cell cycle blockade is mediated through the modulation of Cyclin-Dependent Kinase 1 (CDK1).[1]
Quantitative Analysis of this compound Activity
Table 1: In Vitro Antiproliferative Activity of this compound
The sensitivity of cancer cell lines to this compound correlates significantly with the expression level of Gal-1.[1][11] Cell lines with epithelial characteristics tend to be more sensitive than those with a mesenchymal phenotype.[1]
| Cancer Type | Cell Line(s) | IC50 / GI50 Range (µM) | Reference |
| Various Solid Tumors | Large panel of human cancer cell lines | 1 - 190 | [12] |
| Various Solid Tumors | Large panel of human cancer cell lines | 3 - 500 | [11] |
| Thyroid Cancer (Sensitive) | 8505c, TPC1, BCPAP, FTC133, TT2609C02 | 0.2 - 1.1 | [2] |
| Thyroid Cancer (Resistant) | CAL62 | > 30 | [2] |
| Head and Neck Cancer | SQ20B | ~3 | [9] |
Table 2: In Vivo Antitumor Efficacy of this compound
Preclinical xenograft models have confirmed the anti-tumor effects of this compound in vivo.
| Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Ovarian Carcinoma (A2780-1A9) | Nude Mice | 5 mg/kg i.v., every other day for 3 weeks | Significant tumor growth inhibition; Downregulation of Gal1, Ki67, VEGFR2; Decreased microvessel density. | [1][6][12] |
| Head and Neck (SQ20B, HEp-2) | Nude Mice | 5-10 mg/kg i.p., daily for 3 weeks | Significant tumor growth inhibition; Decreased secondary tumors; Reduced VEGFR2 expression. | [8][13] |
| Anaplastic Thyroid (8505c) | Nude Mice | 5 mg/kg/day, for 3 weeks | Significant reduction in tumor volume and lung metastases. | [2] |
Physiological Effects on the Tumor and its Microenvironment
Beyond direct effects on cancer cells, this compound modulates the tumor microenvironment, particularly tumor vasculature.
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Anti-Angiogenesis: this compound exhibits potent anti-angiogenic properties. It inhibits the proliferation, motility, and cord formation of endothelial cells.[6][12] In vivo, treatment is associated with a decrease in microvessel density and downregulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][13]
-
Tumor Vessel Normalization: In head and neck cancer models, this compound treatment was shown to induce tumor vessel normalization, characterized by an approximately 40% increase in pericyte coverage.[8] This effect can lead to a transient reoxygenation of the tumor, potentially increasing its sensitivity to other therapies like radiation.[8][14]
-
Inhibition of Invasion: this compound effectively inhibits cancer cell invasion in vitro and reduces the formation of metastases in vivo.[1][2]
Experimental Protocols and Methodologies
The following section outlines the generalized protocols for key experiments used to elucidate the mechanism of this compound.
Cell Culture and Proliferation Assay
-
Protocol: Human cancer cell lines are cultured in appropriate media. For proliferation assays, cells are seeded in 96-well plates and allowed to attach. They are then treated with increasing concentrations of this compound for 48-72 hours. Cell viability is assessed using assays like Sulforhodamine B (SRB) or MTT. The concentration that inhibits growth by 50% (GI50 or IC50) is calculated.
-
Purpose: To determine the direct antiproliferative effects of this compound on various cancer cell lines.
Western Blot Analysis
-
Protocol: Cells are treated with this compound for specified time points. Cell lysates are collected, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Gal-1, total and phosphorylated ERK1/2 and AKT, CDK1, Ki67, VEGFR2). After incubation with secondary antibodies, bands are visualized using chemiluminescence.
-
Purpose: To quantify the effect of this compound on the expression and phosphorylation status of key signaling proteins.
In Vivo Xenograft Studies
-
Protocol: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously inoculated with a suspension of human cancer cells.[8] Once tumors reach a palpable size (e.g., ~100 mm³), the mice are randomized into treatment groups (vehicle control vs. This compound).[8] this compound is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, on a defined schedule.[6][13] Tumor volume is measured regularly with calipers.[8] At the end of the study, mice are sacrificed, and tumors are excised for further analysis.
-
Purpose: To evaluate the anti-tumor efficacy of this compound in a living organism and to analyze its effects on the tumor microenvironment.
Immunohistochemistry (IHC)
-
Protocol: Excised tumor tissues are fixed, embedded in paraffin or OCT compound, and sectioned. The sections are then stained with specific antibodies to visualize the expression and localization of proteins like Ki67 (proliferation marker), CD31 (endothelial cell marker for microvessel density), and VEGFR2.
-
Purpose: To assess the in-situ effects of this compound on cell proliferation and angiogenesis within the tumor tissue.[13]
Conclusion
This compound represents a targeted therapeutic strategy against cancers that overexpress Galectin-1. Its core mechanism of action involves the allosteric inhibition of Gal-1, leading to its proteasomal degradation. This primary action triggers a cascade of downstream effects, most notably the suppression of the MAPK/ERK and PI3K/AKT survival pathways and the induction of a G2/M cell cycle arrest. Furthermore, this compound exerts significant anti-angiogenic effects and can normalize tumor vasculature. The robust preclinical data, demonstrating both direct anti-tumor and microenvironment-modulating activities, support the continued investigation of this compound as a potential anticancer agent, both as a monotherapy and in combination with other cytotoxic and targeted therapies.[1][6]
References
- 1. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
OTX008: A Selective Galectin-1 Inhibitor for Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Galectin-1 (Gal-1), a β-galactoside-binding protein, is increasingly recognized as a key player in cancer progression.[1][2] Its overexpression in the tumor microenvironment is associated with cell proliferation, invasion, angiogenesis, and immune evasion.[1][3][4][5] OTX008, a calixarene-based small molecule, has emerged as a potent and selective inhibitor of Galectin-1, demonstrating significant anti-tumor activity in a range of preclinical models.[1][6] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the underlying biological pathways and experimental workflows.
Introduction to Galectin-1 in Cancer
Galectin-1, encoded by the LGALS1 gene, is a dimeric protein that exerts its functions through binding to glycans on the surface of various cell types.[7][8] In the context of cancer, elevated Galectin-1 levels are often correlated with poor prognosis.[2] It promotes tumorigenesis through several mechanisms:
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Stimulation of Cell Proliferation and Survival: Galectin-1 can activate signaling pathways such as Ras, ERK1/2, and AKT, leading to enhanced cancer cell proliferation and resistance to apoptosis.[1][7]
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Promotion of Invasion and Metastasis: By interacting with cell adhesion molecules like integrins, Galectin-1 facilitates tumor cell migration and invasion of the extracellular matrix.[4][5]
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Induction of Angiogenesis: Galectin-1 is a potent pro-angiogenic factor, stimulating the proliferation, motility, and tube formation of endothelial cells, and upregulating vascular endothelial growth factor receptor 2 (VEGFR2).[1][9]
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Immune Evasion: Tumor-secreted Galectin-1 can induce apoptosis of activated T cells, contributing to an immunosuppressive tumor microenvironment.[4][7]
Given its multifaceted role in cancer, targeting Galectin-1 presents a promising therapeutic strategy.
This compound: A Selective Galectin-1 Inhibitor
This compound (also known as Calixarene 0118 or PTX008) is a synthetic calixarene derivative designed to selectively inhibit Galectin-1.[1][6][10] Unlike carbohydrate-based inhibitors that target the canonical carbohydrate recognition domain (CRD), this compound is an allosteric inhibitor that binds to a site distant from the CRD on the amphipathic β-sheet of Galectin-1.[11][12] This binding leads to the downregulation of Galectin-1, although the precise mechanism of degradation is still under investigation.[3]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by disrupting the key functions of Galectin-1. Its mechanism of action involves:
-
Inhibition of Proliferation and Survival Pathways: this compound has been shown to inhibit the ERK1/2 and AKT-dependent survival pathways in cancer cells.[1]
-
Induction of Cell Cycle Arrest: The compound can induce G2/M cell cycle arrest through modulation of proteins like CDK1.[1]
-
Anti-angiogenic Effects: this compound inhibits endothelial cell proliferation, motility, and cord formation.[13] It also leads to tumor vessel normalization, which can improve tumor oxygenation.[12]
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Reversal of Galectin-1-mediated Invasion: this compound can reverse the invasion of cancer cells induced by exogenous Galectin-1.[1]
The following diagram illustrates the proposed signaling pathway of Galectin-1 and the inhibitory action of this compound.
Caption: Galectin-1 signaling pathway and the inhibitory effect of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780-1A9 | Ovarian Carcinoma | ~1-10 | [1][13] |
| SQ20B | Laryngeal Squamous Cell Carcinoma | ~1-10 | [1] |
| 8505c | Anaplastic Thyroid Cancer | 0.2 - 1 | [11] |
| BCPAP | Papillary Thyroid Cancer | 0.2 - 1 | [11] |
| TPC1 | Papillary Thyroid Cancer | 0.2 - 1 | [11] |
| FTC133 | Follicular Thyroid Cancer | 0.2 - 1 | [11] |
| TT2609C02 | Follicular Thyroid Cancer | 0.2 - 1 | [11] |
| CAL62 | Anaplastic Thyroid Cancer | ~30 | [11] |
| Various Cell Lines | Multiple Cancer Types | 1 - 190 | [13] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment | Outcome | Reference |
| A2780-1A9 Ovarian Xenograft | 5 mg/kg i.v., every other day for 3 weeks | Significant tumor growth inhibition | [13] |
| 8505c Thyroid Cancer Xenograft | 5 mg/kg for 3 weeks | 66% reduction in tumor growth compared to control | [11] |
| SQ20B HNSCC Xenograft | 10 mg/kg/day, i.p. | ~25-35% tumor growth reduction | [14] |
| HEp-2 HNSCC Xenograft | 10 mg/kg/day, i.p. | Comparable tumor growth inhibition to Anginex and Avastin | [12] |
Table 3: Pharmacokinetic Parameters of this compound in Nude Mice (5 mg/kg i.v.)
| Parameter | Value | Reference |
| Plasma Cmax | 14.39 µg/mL | [13] |
| Plasma Half-life | 31.4 h | [13] |
| Tumor Cmax | 1.65 µg/g (1.76 µM) | [13] |
| Tumor AUC | 15.76 µg/g*h | [13] |
| Tumor Concentration (repeated admin.) | 2.3 µM | [13] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
In Vitro Cell Proliferation Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Caption: Workflow for determining the anti-proliferative effects of this compound.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.[6]
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Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions.[11]
-
Staining: After incubation, the medium is removed, and the cells are fixed and stained with a solution such as crystal violet, which stains the attached viable cells.[11]
-
Quantification: The stain is solubilized, and the absorbance is read on a plate reader.
-
Data Analysis: The absorbance values are used to generate a dose-response curve, from which the IC50 value is calculated.
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Caption: Workflow for assessing the in vivo anti-tumor activity of this compound.
Detailed Steps:
-
Cell Inoculation: A suspension of cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[13]
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100 mm³).[14]
-
Group Assignment: Mice are randomized into different groups: a control group receiving a vehicle, and one or more treatment groups receiving this compound at specific doses and schedules.[13]
-
Treatment Administration: this compound is administered via a specified route, such as intravenous (i.v.) or intraperitoneal (i.p.) injection, for a defined period.[13][14]
-
Monitoring: Tumor dimensions are measured regularly with calipers to calculate tumor volume. The body weight of the mice is also monitored as an indicator of toxicity.[12]
Western Blotting for Signaling Pathway Analysis
This protocol is used to investigate the effect of this compound on key protein expression and phosphorylation in signaling pathways.
Detailed Steps:
-
Cell Lysis: Cancer cells are treated with this compound for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of ERK and AKT) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry (IHC)
This technique is used to visualize the expression and localization of specific proteins within tumor tissues from in vivo studies.
Detailed Steps:
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin.
-
Sectioning: The paraffin-embedded tissues are cut into thin sections and mounted on microscope slides.
-
Antigen Retrieval: The slides are treated to unmask the antigenic sites.
-
Antibody Staining: The sections are incubated with a primary antibody against the protein of interest (e.g., Galectin-1, Ki67, VEGFR2), followed by a secondary antibody conjugated to an enzyme or fluorophore.[1]
-
Visualization: The staining is visualized using a chromogen or fluorescence microscopy.
-
Analysis: The intensity and distribution of the staining are qualitatively and quantitatively analyzed.
Clinical Development
This compound has been investigated in a Phase I clinical trial in patients with advanced solid tumors.[15][16] The study aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and pharmacodynamics of subcutaneously administered this compound.[16] The recommended daily subcutaneous dose was determined to be 65mg.[16] While no objective responses were reported in this early-phase trial, the study demonstrated that this compound could achieve significant systemic plasma concentrations and that plasma Galectin-1 levels decreased with increasing this compound concentrations.[16]
Conclusion and Future Directions
This compound is a promising selective inhibitor of Galectin-1 with demonstrated anti-proliferative, anti-invasive, and anti-angiogenic activities in a variety of preclinical cancer models. Its unique allosteric mechanism of action and favorable pharmacokinetic profile support its further development as a novel anti-cancer agent. Future research should focus on elucidating the precise molecular mechanisms of this compound-induced Galectin-1 degradation, exploring its potential in combination with other anti-cancer therapies such as chemotherapy and immunotherapy, and identifying predictive biomarkers to select patients most likely to respond to this compound treatment. The synergistic effects observed with cytotoxic and targeted therapies in preclinical studies suggest that combination strategies could be a particularly fruitful avenue for future clinical investigation.[1]
References
- 1. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galectin-1 promotes tumor progression via NF-κB signaling pathway in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. Galectin-1 promotes lung cancer tumor metastasis by potentiating integrin α6β4 and Notch1/Jagged2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Immunosuppressive Roles of Galectin-1 in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The universe of galectin-binding partners and their functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. aacrjournals.org [aacrjournals.org]
OTX008 and Galectin-1 Downstream Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTX008, a selective, allosteric inhibitor of galectin-1 (Gal-1), has emerged as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its modulation of galectin-1 and the subsequent impact on downstream signaling pathways. We will delve into the quantitative data from preclinical studies, detail key experimental protocols, and visualize the intricate signaling networks affected by this compound. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting galectin-1.
Introduction to this compound and Galectin-1
Galectin-1, a β-galactoside-binding lectin, is overexpressed in a wide range of cancers and plays a pivotal role in tumor progression, angiogenesis, and immune evasion.[1] Its multifaceted functions within the tumor microenvironment make it an attractive target for cancer therapy.[2][3]
This compound is a calixarene-based small molecule designed to selectively inhibit galectin-1.[4] Unlike many other galectin inhibitors that target the carbohydrate recognition domain (CRD), this compound is an allosteric inhibitor, binding to a site distinct from the CRD.[4] This interaction is believed to induce a conformational change in galectin-1, leading to its oxidation and subsequent proteasomal degradation.[5] By downregulating galectin-1, this compound disrupts its downstream signaling cascades, thereby inhibiting cancer cell proliferation, invasion, and angiogenesis.[1][2]
Quantitative Data
The following tables summarize the quantitative data from preclinical studies on this compound, providing insights into its potency and pharmacokinetic profile.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8505c | Anaplastic Thyroid Cancer | 0.2 | [4] |
| TPC1 | Papillary Thyroid Cancer | ~1.0 | [4] |
| BCPAP | Papillary Thyroid Cancer | ~1.0 | [4] |
| FTC133 | Follicular Thyroid Cancer | ~0.5 | [4] |
| TT2609C02 | Follicular Thyroid Cancer | ~1.1 | [4] |
| CAL62 | Anaplastic Thyroid Cancer | >30 | [4] |
| A2780-1A9 | Ovarian Carcinoma | 1 - 190 | [6] |
| U87MG | Glioblastoma | 1 - 190 | [6] |
| SQ20B | Head and Neck Squamous Cell Carcinoma | 3 - 500 | [1] |
| A wide range of solid tumor cell lines | Various | 3 - 500 | [1] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Treatment Regimen | Outcome | Reference |
| A2780-1A9 Ovarian Xenograft | 5 mg/kg i.v., every other day for 3 weeks | Inhibition of tumor growth | [6] |
| 8505c Anaplastic Thyroid Xenograft | 5 mg/kg daily, 5 days/week for 3 weeks | Significant decrease in tumor volume | [4] |
| SQ20B HNSCC Xenograft | 10 mg/kg i.p., daily for 21 days | Reduced tumor growth by ~25-35% | [6] |
| HEp-2 HNSCC Xenograft | 10 mg/kg i.p., daily for 21 days | Inhibition of tumor growth | [6] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Cmax (plasma) | 14.39 µg/mL | 5 mg/kg i.v. | [6] |
| Half-life (plasma) | 31.4 h | 5 mg/kg i.v. | [6] |
| Cmax (tumor) | 1.65 µg/g (1.76 µM) | 5 mg/kg i.v. | [6] |
| Tumor Concentration (at 24h) | 0.516 µg/g (0.55 µM) | 5 mg/kg i.v. | [6] |
| Tumor Accumulation | 2.3 µM | After repeated administrations | [6] |
Galectin-1 Downstream Signaling Pathways
Galectin-1 modulates several critical signaling pathways involved in cancer progression. This compound, by inhibiting galectin-1, effectively downregulates these pro-tumorigenic cascades.
Ras-Raf-MEK-ERK Pathway
Galectin-1 has been shown to interact with Ras, promoting its membrane anchorage and subsequent activation of the Raf-MEK-ERK (MAPK) signaling cascade.[7] This pathway is a central regulator of cell proliferation, differentiation, and survival. This compound-mediated inhibition of galectin-1 disrupts this interaction, leading to the downregulation of ERK1/2 phosphorylation and a subsequent decrease in cell proliferation.[1]
PI3K-AKT-mTOR Pathway
The PI3K-AKT-mTOR pathway is another crucial signaling axis that governs cell growth, survival, and metabolism. Galectin-1 can activate this pathway, promoting cancer cell survival and proliferation.[8] this compound has been shown to inhibit AKT-dependent survival pathways, contributing to its anti-tumor effects.[1]
Cell Cycle Regulation: G2/M Arrest
This compound has been observed to induce G2/M cell cycle arrest in cancer cells.[1] This effect is mediated through the inhibition of CDK1 (Cyclin-Dependent Kinase 1), a key regulator of the G2/M transition.[1] By blocking CDK1 activity, this compound prevents cells from entering mitosis, ultimately leading to a halt in cell division.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Proliferation Assay (Crystal Violet)
This assay is used to determine the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., water)[6]
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)
-
Crystal Violet Staining Solution (0.5% w/v in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid or methanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
The following day, treat the cells with a range of this compound concentrations (e.g., from 10⁻⁹ to 10⁻⁵ M) for 72 hours.[4] Include a vehicle control.
-
After the incubation period, gently wash the cells with PBS.
-
Fix the cells by adding the fixation solution to each well and incubating for 10-15 minutes at room temperature.
-
Wash the plates gently with water to remove the fixative.
-
Add the Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.[4]
-
Wash the plates thoroughly with water to remove excess stain and allow them to air dry.
-
Solubilize the stained cells by adding the solubilization solution to each well and incubating on a shaker for 20 minutes.[4]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins in the downstream signaling pathways of galectin-1.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Galectin-1, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Studies
These studies are performed to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
This compound solution for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.[4]
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[6]
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5-10 mg/kg) or vehicle control to the mice via the desired route (e.g., intraperitoneal or intravenous injection) and schedule (e.g., daily or every other day).[4][6]
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).[1] Tumor volume can be calculated using the formula: (width² x length) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67, CD31, VEGFR2).[1]
Conclusion
This compound represents a novel and promising strategy for targeting galectin-1 in cancer therapy. Its allosteric mechanism of action and subsequent downregulation of key pro-tumorigenic signaling pathways, including the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways, underscore its potential as a potent anti-cancer agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other galectin-1 inhibitors. Continued investigation into the intricate molecular mechanisms and clinical applications of this compound is warranted to fully realize its therapeutic potential in the fight against cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brd.nci.nih.gov [brd.nci.nih.gov]
- 6. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
OTX008: A Technical Guide to its Effects on ERK1/2 and AKT Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTX008, a small molecule inhibitor of galectin-1, has demonstrated anti-tumor activity in various cancer models. Its mechanism of action involves the modulation of key intracellular signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth analysis of the effects of this compound on the phosphorylation of two pivotal kinases: Extracellular signal-regulated kinase 1/2 (ERK1/2) and Protein Kinase B (AKT). This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing these effects, and presents visual diagrams of the involved signaling pathways and experimental workflows to support further research and development of this compound as a potential therapeutic agent.
Introduction
This compound is a calixarene-based compound that acts as a selective inhibitor of galectin-1 (Gal-1), a protein overexpressed in many cancers and implicated in tumor progression.[1][2] By targeting Gal-1, this compound disrupts downstream signaling cascades, including the Ras/MAPK and PI3K/AKT pathways, which are frequently dysregulated in cancer. The phosphorylation status of ERK1/2 and AKT is a critical indicator of the activation of these pathways. This guide focuses on the specific effects of this compound on the phosphorylation of these two kinases, providing a technical resource for researchers in the field.
Quantitative Effects of this compound on ERK1/2 Phosphorylation
Studies have demonstrated that this compound can significantly inhibit the phosphorylation of ERK1/2 in cancer cells. The following table summarizes the available quantitative data from a study on anaplastic thyroid cancer cells.
| Cell Line | This compound Concentration | Treatment Duration | Inhibition of pERK1/2 | Reference |
| 8505c (Anaplastic Thyroid Cancer) | 10 µM | 10 minutes | ~10% | [2] |
| 8505c (Anaplastic Thyroid Cancer) | 10 µM | 30 minutes | ~65% | [2] |
Quantitative data on the specific percentage of AKT phosphorylation inhibition by this compound were not available in the reviewed literature. However, multiple studies qualitatively report that this compound inhibits the AKT-dependent survival pathway.[1]
Signaling Pathways Modulated by this compound
This compound's primary target, galectin-1, influences multiple signaling pathways. By inhibiting galectin-1, this compound interferes with the activation of both the MAPK/ERK and PI3K/AKT pathways.
Experimental Protocols
Cell Culture and this compound Treatment
A general protocol for cell culture and treatment with this compound is as follows:
-
Cell Seeding: Plate cancer cells (e.g., SQ20B, A2780-1A9, 8505c) in appropriate culture dishes or plates and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Serum Starvation (Optional): To reduce basal levels of ERK and AKT phosphorylation, cells may be serum-starved for 12-24 hours prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in cell culture medium.
-
Treatment: Remove the culture medium from the cells and add the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 10 minutes, 30 minutes, 1 hour, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Analysis of ERK1/2 and AKT Phosphorylation
4.2.1. Western Blotting
While a specific protocol from the key literature was not available, the following is a representative Western blot protocol for assessing protein phosphorylation:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay or a similar method.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-AKT (Ser473), and total AKT overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
4.2.2. Homogeneous Time Resolved Fluorescence (HTRF) Assay for pERK
This method was utilized in the study on thyroid cancer cells.[2]
-
Cell Plating: Plate cells in a 96-well plate 24 hours before the assay.
-
Treatment: Treat the cells with this compound for the desired time points.
-
Lysis: Add the lysis buffer provided in the pERK HTRF kit and incubate for 45 minutes on a rocking platform.
-
Assay: Transfer the lysates to the assay plate and add the kit's antibody reagents.
-
Incubation: Incubate for 4 hours at room temperature.
-
Reading: Read the plate at 665 nm and 620 nm using a compatible plate reader. The ratio of the two readings is used to determine the amount of pERK.
4.2.3. Phospho-Kinase Array
A human phospho-kinase array can be used to simultaneously assess the phosphorylation status of multiple kinases.
-
Cell Lysis: Lyse this compound-treated and control cells using the lysis buffer provided in the kit.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Array Incubation: Incubate the array membranes with equal amounts of protein from each sample overnight.
-
Washing: Wash the membranes to remove unbound proteins.
-
Detection Antibody Incubation: Incubate the membranes with a cocktail of biotinylated detection antibodies.
-
Streptavidin-HRP Incubation: Incubate the membranes with streptavidin-HRP.
-
Detection: Detect the signals using a chemiluminescent substrate and an imaging system.
-
Analysis: Compare the spot intensities between the treated and control arrays to identify changes in protein phosphorylation.
Conclusion
This compound effectively inhibits the phosphorylation of ERK1/2 and the activity of the AKT pathway in cancer cells. The available quantitative data for ERK1/2 inhibition, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers investigating the mechanism of action of this compound. Further studies are warranted to quantify the inhibitory effect of this compound on AKT phosphorylation across various cancer cell lines and to further elucidate the downstream consequences of dual ERK1/2 and AKT pathway inhibition. This technical guide serves as a valuable resource for the continued exploration of this compound as a promising anti-cancer therapeutic.
References
Preclinical Profile of OTX008: A Galectin-1 Inhibitor for Solid Tumor Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
OTX008 is a small molecule, calixarene-based inhibitor of Galectin-1 (Gal-1), a β-galactoside-binding protein frequently overexpressed in a variety of solid tumors and implicated in tumor progression, angiogenesis, and immune evasion. Preclinical investigations have demonstrated the potential of this compound as a therapeutic agent against solid tumors through its multifaceted mechanism of action. This document provides a comprehensive overview of the preclinical data for this compound, including its effects on tumor cell proliferation, invasion, and angiogenesis, as well as its in vivo efficacy and pharmacokinetic profile. Detailed experimental protocols and visualizations of key signaling pathways and workflows are presented to facilitate further research and development.
Mechanism of Action
This compound functions as a selective, allosteric inhibitor of Galectin-1.[1] Unlike carbohydrate-based inhibitors that target the canonical carbohydrate recognition domain (CRD), this compound binds to an amphipathic β-sheet on the back side of the Gal-1 molecule.[1] This binding is thought to induce a conformational change that leads to Gal-1 oxidation and subsequent proteasomal degradation, ultimately downregulating Gal-1 protein levels.[2] The reduction in Gal-1 disrupts its downstream signaling functions, leading to anti-tumor effects.
Signaling Pathways Affected by this compound
Preclinical studies have elucidated several key signaling pathways modulated by this compound treatment. The inhibition of Gal-1 by this compound has been shown to suppress the pro-survival ERK1/2 and AKT signaling pathways.[3][4] Furthermore, this compound induces a G2/M cell cycle arrest, an effect mediated through the inhibition of CDK1.[3][4]
Figure 1: this compound Mechanism of Action.
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound in various solid tumor models.
Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780-1A9 | Ovarian Carcinoma | 1 - 190 | [3] |
| U87MG | Glioblastoma | >190 (resistant) | [3] |
| SQ20B | Head and Neck Squamous Cell Carcinoma | Sensitive | [5] |
| HEp-2 | Head and Neck Squamous Cell Carcinoma | More resistant than SQ20B | [5] |
| 8505c | Anaplastic Thyroid Cancer | ~1 | [6] |
| TPC-1 | Papillary Thyroid Cancer | ~1 | [6] |
| FTC133 | Follicular Thyroid Cancer | ~1 | [6] |
| BCPAP | Papillary Thyroid Cancer | ~1 | [6] |
| CAL62 | Anaplastic Thyroid Cancer | >30 | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Animal Model | This compound Dose and Schedule | Outcome | Reference |
| A2780-1A9 Ovarian Carcinoma | Nude Mice | 5 mg/kg i.v., every other day for 3 weeks | Significant tumor growth inhibition | [3] |
| U87MG Glioblastoma | Nude Mice | 5 mg/kg i.v., every other day for 3 weeks | Not sensitive | [3] |
| SQ20B Head and Neck Squamous Cell Carcinoma | Athymic Nude Mice | 10 mg/kg i.p., daily for 21 days | ~25-35% tumor growth reduction | [5] |
| HEp-2 Head and Neck Squamous Cell Carcinoma | Athymic Nude Mice | 10 mg/kg i.p., daily for 21 days | Less pronounced tumor growth inhibition | [5] |
| 8505c Anaplastic Thyroid Cancer | Nude Mice | 5 mg/kg/day for 3 weeks | Significant reduction in tumor volume | [6] |
Table 3: Pharmacokinetic Parameters of this compound in Nude Mice
| Parameter | Value (after 5 mg/kg i.v. dose) | Reference |
| Plasma Cmax | 14.39 µg/mL | [3] |
| Plasma Half-life | 31.4 h | [3] |
| Tumor Cmax | 1.65 µg/g (1.76 µM) | [3] |
| Tumor AUC | 15.76 µg/g*h | [3] |
| Tumor Concentration (after repeated doses) | 2.3 µM | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cell Proliferation Assay
Objective: To determine the anti-proliferative effect of this compound on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A2780-1A9, SQ20B, 8505c)
-
Complete growth medium (e.g., RPMI 1640) with 10% fetal bovine serum (FBS)
-
This compound stock solution
-
96-well plates
-
Crystal Violet staining solution
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with increasing concentrations of this compound (e.g., 0.001 to 100 µM) for 72 hours.
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain with a solution of 10% acetic acid.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Galectin-1, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Matrigel Invasion Assay
Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free medium
-
Complete medium with FBS (chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet for staining
Protocol:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium containing this compound at the desired concentration.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add complete medium with FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Count the number of invading cells in several microscopic fields.
In Vivo Xenograft Tumor Model
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
Figure 2: In Vivo Xenograft Model Workflow.
Protocol:
-
Cell Culture and Implantation: Human tumor cells (e.g., A2780-1A9, SQ20B) are cultured in appropriate media. A suspension of 5-10 x 10^6 cells is injected subcutaneously into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group at a specified dose and schedule (e.g., 5-10 mg/kg, intraperitoneally or intravenously, daily or every other day). The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured two to three times per week using calipers. Tumor volume is calculated using the formula: (width² x length) / 2.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (for proliferation markers like Ki67 and angiogenesis markers like CD31) and western blotting (for Gal-1 expression).
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic agent for solid tumors. Its unique mechanism of action, targeting Galectin-1, leads to the inhibition of key oncogenic signaling pathways, resulting in reduced tumor cell proliferation, invasion, and angiogenesis. In vivo studies have demonstrated significant anti-tumor efficacy in various xenograft models. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other Galectin-1 inhibitors.
References
- 1. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the G2/M Cell Cycle Arrest Mechanism Induced by OTX008
This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound, a selective small-molecule inhibitor of Galectin-1 (Gal-1), induces G2/M cell cycle arrest in cancer cells. The document details the signaling pathways involved, presents quantitative data from relevant studies, and outlines the experimental protocols used to elucidate this mechanism.
Introduction to this compound
This compound is a calixarene-based compound identified as a potent and selective inhibitor of Galectin-1 (Gal-1).[1][2][3] Gal-1 is a carbohydrate-binding protein that is frequently overexpressed in a variety of human cancers and is implicated in tumor progression, proliferation, angiogenesis, and immune evasion.[3][4][5] By targeting Gal-1, this compound presents a novel therapeutic strategy.[3] Preclinical studies have demonstrated that this compound exhibits anti-proliferative, anti-invasive, and anti-angiogenic properties in numerous cancer models.[1][6][7] A key component of its anti-tumor activity is its ability to induce cell cycle arrest at the G2/M transition phase.[1][8]
Core Mechanism: From Galectin-1 Inhibition to G2/M Arrest
The primary mechanism of this compound is the inhibition of Gal-1.[2] this compound is designed to bind to an allosteric site on the Gal-1 protein, distinct from the carbohydrate recognition domain (CRD), leading to its oxidation and subsequent proteasomal degradation.[3][6][9] This downregulation of Gal-1 disrupts several downstream signaling cascades critical for cell survival and proliferation.
Specifically, in cancer cell lines such as the laryngeal squamous cell carcinoma SQ20B and ovarian adenocarcinoma A2780-1A9, this compound-mediated inhibition of Gal-1 leads to the suppression of the ERK1/2 and AKT-dependent survival pathways.[1][8] The disruption of these pathways culminates in G2/M cell cycle arrest through the modulation of Cyclin-Dependent Kinase 1 (CDK1), a master regulator of the G2/M transition.[1][8]
Signaling Pathway Visualization
The following diagram illustrates the signaling cascade initiated by this compound, leading to cell cycle arrest.
Quantitative Data on this compound Activity
The anti-proliferative effects of this compound have been quantified across various cancer cell lines, demonstrating a range of sensitivities.
| Parameter | Cell Line(s) | Value | Reference |
| IC50 (In Vitro) | Various Tumor & Endothelial Cells | 1 to 190 µM | [10] |
| GI50 (72h exposure) | COLO205-S (Epithelial) | 52 µM | |
| GI50 (72h exposure) | COLO205-R (Mesenchymal) | > 300 µM |
Note: The sensitivity of cell lines to this compound correlates with Gal-1 expression levels, and cells with epithelial differentiation markers tend to be more sensitive.[1]
Key Experimental Protocols
The elucidation of the this compound-induced G2/M arrest mechanism relies on a set of standard and advanced cell and molecular biology techniques.
Cell Proliferation Assay (MTS/MTT Assay)
This assay is used to determine the concentration-dependent effect of this compound on cell viability and calculate IC50/GI50 values.
-
Cell Seeding: Plate cancer cells (e.g., A2780-1A9, SQ20B) in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 300 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
Reagent Incubation: Add MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the drug concentration. Use non-linear regression to calculate the IC50 or GI50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at a relevant concentration (e.g., 1x or 2x the IC50) for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content, measured by PI fluorescence, is used to gate cell populations into G0/G1, S, and G2/M phases.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase.
Western Blotting for Protein Expression Analysis
Western blotting is used to measure changes in the expression and phosphorylation status of key proteins in the signaling pathway.
References
- 1. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of OTX008's Interaction with Galectin-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular interactions between the small molecule inhibitor OTX008 and its target, galectin-1. This compound, a calixarene-based compound, has demonstrated anti-angiogenic and antineoplastic properties by modulating the function of galectin-1, a key protein implicated in cancer progression. This document outlines the allosteric mechanism of inhibition, summarizes the available binding data, details relevant experimental methodologies, and visualizes the key pathways and processes involved.
Molecular Interaction and Binding Profile
This compound functions as a selective, non-competitive, allosteric inhibitor of galectin-1.[1][2][3] Unlike traditional galectin inhibitors that target the carbohydrate recognition domain (CRD), this compound binds to a distinct site on the galectin-1 protein.
Binding Site: Nuclear Magnetic Resonance (NMR) spectroscopy has demonstrated that this compound interacts with the amphipathic β-sheet on the "back face" of galectin-1, remote from the canonical carbohydrate-binding site.[1][2][3][4] While the specific amino acid residues that constitute the this compound binding pocket have not been fully elucidated in publicly available literature, the allosteric nature of this interaction is well-established. To date, a crystal structure of the this compound-galectin-1 complex has not been published.
Mechanism of Action: The binding of this compound to its allosteric site induces a conformational change in galectin-1, which in turn attenuates the binding of its natural carbohydrate ligands at the CRD.[1][2][3] This allosteric inhibition disrupts the downstream signaling pathways mediated by galectin-1. Furthermore, the interaction of this compound with galectin-1 leads to the oxidation and subsequent proteasomal degradation of the galectin-1 protein, effectively downregulating its expression in cancer cells.[5]
Quantitative Data Summary
| Table 1: Allosteric Inhibition of Lactose Binding to Galectin-1 by this compound | | :--- | :--- | | Condition | Lactose Kd (µM) | | Without this compound | 100 | | With this compound | 290 |
This data demonstrates that this compound decreases the affinity of lactose for galectin-1, consistent with an allosteric inhibitory mechanism.
| Table 2: In Vitro Cellular Effects of this compound | | :--- | :--- | | Parameter | Concentration Range | | Cell Line Panel | Growth Inhibitory Concentration (GI50) | | Human Solid Tumor Cell Lines | 3 to 500 µM | | Endothelial Cells | Inhibitory Concentration (IC50) | | Human Umbilical Vein Endothelial Cells (HUVECs) - Proliferation | 2 µM |
The growth inhibitory effects of this compound have been shown to correlate with the expression levels of galectin-1 in cancer cell lines.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by the this compound-galectin-1 interaction and a typical experimental workflow for its characterization.
Caption: this compound allosterically inhibits galectin-1, blocking downstream ERK/AKT pathways.
Caption: Workflow for characterizing the this compound-galectin-1 interaction.
Detailed Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the interaction between this compound and galectin-1.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping
This protocol is designed to identify the binding site of this compound on galectin-1 by observing chemical shift perturbations in a 2D ¹H-¹⁵N HSQC spectrum.
-
Protein Expression and Purification:
-
Express recombinant human galectin-1 with ¹⁵N isotopic labeling in E. coli using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.
-
Purify the ¹⁵N-labeled galectin-1 using affinity chromatography (e.g., lactose-sepharose column) followed by size-exclusion chromatography to ensure high purity and proper folding.
-
Dialyze the final protein into a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0) and concentrate to 0.1-0.5 mM.
-
-
NMR Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆) to a high concentration (e.g., 50 mM).
-
The final NMR sample should contain the ¹⁵N-labeled galectin-1 in the NMR buffer with 10% D₂O.
-
-
Data Acquisition:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-galectin-1 alone on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Perform a titration by adding increasing molar equivalents of the this compound stock solution to the galectin-1 sample (e.g., 0.5:1, 1:1, 2:1, 5:1 molar ratio of this compound:galectin-1).
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Identify amide cross-peaks that show significant chemical shift changes or line broadening upon addition of this compound.
-
Map these perturbed residues onto the known 3D structure of galectin-1 to identify the binding site. Residues with the largest changes are presumed to be at or near the binding interface.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol measures the real-time binding kinetics and affinity of this compound to galectin-1.
-
Immobilization of Galectin-1:
-
Use a sensor chip (e.g., CM5) and activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize recombinant human galectin-1 onto the activated surface via amine coupling by injecting the protein (at ~20-50 µg/mL in 10 mM acetate buffer, pH 4.5) until the desired immobilization level is reached (e.g., ~2000-4000 Resonance Units, RU).
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without galectin-1 immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in a suitable running buffer (e.g., HBS-EP+) ranging from well below to well above the expected Kd (e.g., 0.1 µM to 50 µM).
-
Inject the this compound solutions over the galectin-1 and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
After each cycle, regenerate the sensor surface if necessary with a short pulse of a mild regeneration solution (e.g., a low pH glycine buffer or a high salt concentration buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).
-
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
This protocol directly measures the thermodynamic parameters of the this compound-galectin-1 interaction.
-
Sample Preparation:
-
Purify recombinant human galectin-1 to a high concentration.
-
Thoroughly dialyze both galectin-1 and this compound into the identical buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) to minimize heats of dilution.
-
Degas both solutions immediately prior to the experiment to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Load the sample cell (typically ~200-1400 µL) with galectin-1 at a concentration of ~10-50 µM.
-
Load the injection syringe (~40-250 µL) with this compound at a concentration 10-15 times that of the galectin-1 (e.g., 100-750 µM).
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
-
Data Acquisition:
-
Perform a series of small, sequential injections (e.g., 1-10 µL) of this compound into the galectin-1 solution.
-
Measure the heat released or absorbed after each injection. The experiment continues until the binding sites on galectin-1 are saturated and no further heat change is observed.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of this compound to galectin-1.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Ka or Kd), stoichiometry (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Conclusion
The interaction between this compound and galectin-1 is characterized by a unique allosteric inhibition mechanism. By binding to a site distinct from the carbohydrate recognition domain, this compound effectively modulates galectin-1's function, leading to the inhibition of key cancer-promoting signaling pathways and the eventual degradation of the galectin-1 protein. While the precise structural details of the binding interface await elucidation by high-resolution structural methods such as X-ray crystallography, the existing biophysical and cellular data provide a strong foundation for understanding its mechanism of action and for the continued development of galectin-1 inhibitors as cancer therapeutics. The experimental protocols detailed herein provide a roadmap for further investigation into this and similar protein-small molecule interactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antitumor agent calixarene 0118 targets human galectin-1 as an allosteric inhibitor of carbohydrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor agent calixarene 0118 targets human galectin-1 as an allosteric inhibitor of carbohydrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Impact of OTX008 on Cancer Cell Invasion and Metastasis
This technical guide provides a comprehensive overview of the molecular mechanisms and cellular effects of this compound, a selective small-molecule inhibitor of Galectin-1 (Gal-1), with a specific focus on its impact on cancer cell invasion and metastasis. The information presented herein is collated from preclinical and clinical studies to support further research and development of this compound as a potential anti-cancer therapeutic.
Introduction to this compound
This compound is a calix[1]arene derivative that functions as an allosteric inhibitor of Galectin-1.[2][3] Gal-1 is a β-galactoside-binding protein frequently overexpressed in a wide range of human cancers.[4] Its overexpression is associated with enhanced tumor progression, angiogenesis, and metastasis.[5] this compound binds to an amphipathic β-sheet on Gal-1, distinct from its carbohydrate recognition domain, leading to proteasomal degradation of the Gal-1 protein.[2][3] This inhibitory action disrupts the oncogenic functions of Gal-1, thereby impeding cancer cell proliferation, invasion, and tumor angiogenesis.[3][4]
Impact of this compound on Cancer Cell Invasion and Metastasis
This compound has demonstrated significant anti-invasive and anti-metastatic properties in a variety of cancer models. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways and the inhibition of cellular processes critical for metastasis.
2.1. Inhibition of Cell Invasion and Migration
In vitro studies have consistently shown that this compound inhibits the invasion and migration of cancer cells at micromolar concentrations.[2][4] For instance, this compound has been shown to inhibit the invasion of laryngeal squamous cell carcinoma and ovarian endometrioid adenocarcinoma cells.[6] Furthermore, it can reverse the invasion induced by exogenous Gal-1, highlighting its specific inhibitory effect.[4] The anti-invasive properties of this compound extend to endothelial cells, where it has been shown to inhibit motility and invasion, suggesting a role in disrupting angiogenesis, a critical process for metastasis.[2]
2.2. Modulation of the Epithelial-Mesenchymal Transition (EMT)
The epithelial-mesenchymal transition is a key process in the initiation of metastasis, allowing cancer cells to acquire migratory and invasive properties. This compound has been shown to modulate EMT by reducing the expression of key mesenchymal markers.[1][7]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from various studies on the effects of this compound.
Table 1: Effect of this compound on Epithelial-Mesenchymal Transition (EMT) Markers in ARPE-19 Cells Exposed to High Glucose [7]
| Marker | Treatment Group | mRNA Expression (2^-ΔΔCt) | Protein Expression (ng/mL) |
| ACTA2 | High Glucose (HG) | 3.0 ± 0.1 | 114 ± 17 |
| HG + this compound 5 µM | 2.1 ± 0.3 | 79 ± 13 | |
| HG + this compound 10 µM | 2.1 ± 0.2 | 74 ± 15 | |
| Fn1 | High Glucose (HG) | 2.8 ± 0.3 | 97 ± 11 |
| HG + this compound 5 µM | 1.9 ± 0.1 | 61 ± 9 | |
| HG + this compound 10 µM | 1.8 ± 0.1 | 62 ± 8 |
Table 2: Effect of this compound on Galectin-1 and NF-kB p65 Expression in ARPE-19 Cells Exposed to High Glucose [1][7]
| Protein | Treatment Group | Protein Level (Relative to β-actin) | Positive Stained Cells (%) |
| Galectin-1 | High Glucose (HG) | 1.01 ± 0.1 | - |
| HG + this compound 5 µM | 0.39 ± 0.04 | 45 ± 4 | |
| HG + this compound 10 µM | 0.42 ± 0.04 | 41 ± 7 | |
| NF-kB p65 | High Glucose (HG) | 2.2 ± 0.3 | - |
| HG + this compound 5 µM | 1.4 ± 0.2 | 33 ± 6 | |
| HG + this compound 10 µM | 1.2 ± 0.2 | 25 ± 3 |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and invasion.
4.1. ERK1/2 and AKT Signaling
This compound has been shown to inhibit the ERK1/2 and AKT-dependent survival pathways.[4][6] These pathways are crucial for transmitting signals from growth factor receptors to the nucleus, promoting cell proliferation and survival. By inhibiting these pathways, this compound can suppress cancer cell growth and induce cell cycle arrest.[6]
4.2. TGF-β and NF-kB Signaling
In the context of diabetic retinopathy, which shares some pathological mechanisms with cancer, this compound has been shown to down-regulate TGF-β and NF-kB p65 levels.[7] The TGF-β pathway is a key driver of EMT, while NF-kB is a critical transcription factor for inflammatory and survival responses. Inhibition of these pathways contributes to the anti-fibrotic and anti-inflammatory effects of this compound.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
5.1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on cell proliferation and viability.
-
Procedure:
-
Cells are seeded in 96-well plates at a specific density (e.g., 6 x 10³ cells/well).[1]
-
After adherence, cells are treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
5.2. Invasion Assay (Boyden Chamber Assay)
-
Objective: To assess the effect of this compound on the invasive capacity of cancer cells.
-
Procedure:
-
The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).
-
Cancer cells, pre-treated with this compound or vehicle, are seeded in the upper chamber in serum-free media.
-
The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
5.3. Western Blotting
-
Objective: To detect and quantify the expression levels of specific proteins.
-
Procedure:
-
Cells are treated with this compound or vehicle and then lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., Gal-1, p-ERK, p-AKT, β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and imaged. Band intensities are quantified using densitometry software.
-
5.4. Real-Time PCR (qPCR)
-
Objective: To measure the mRNA expression levels of target genes.
-
Procedure:
-
Total RNA is extracted from cells treated with this compound or vehicle.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using specific primers for the target genes (e.g., ACTA2, FN1) and a reference gene (e.g., GAPDH).
-
The relative expression of the target genes is calculated using the 2^-ΔΔCt method.[7]
-
Caption: General experimental workflow for this compound evaluation.
In Vivo Efficacy
Preclinical studies using xenograft models have confirmed the in vivo anti-tumor activity of this compound. In an ovarian cancer xenograft model, this compound treatment inhibited tumor growth and was associated with a downregulation of Gal-1 and the proliferation marker Ki67.[4] It also led to decreased microvessel density and VEGFR2 expression, indicating its anti-angiogenic effects.[4] In a thyroid cancer model, this compound treatment resulted in a significant reduction in both tumor size and lung metastasis.[2]
Clinical Development
A Phase I first-in-man clinical trial (NCT01724320) has been conducted to evaluate the safety and preliminary efficacy of subcutaneously administered this compound in patients with advanced solid tumors.[5] The promising preclinical data, coupled with the ongoing clinical evaluation, positions this compound as a novel therapeutic agent for the treatment of cancer.[8]
Conclusion
This compound represents a promising strategy for targeting Galectin-1 in cancer therapy. Its ability to inhibit cancer cell invasion and metastasis is supported by a growing body of evidence from in vitro and in vivo studies. By disrupting key signaling pathways such as ERK/AKT and TGF-β/NF-kB, and by modulating the epithelial-mesenchymal transition, this compound effectively counteracts the oncogenic functions of Gal-1. Further research and clinical development are warranted to fully elucidate its therapeutic potential in various cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the Calix[4]arene Derivative Compound this compound on High Glucose-Stimulated ARPE-19 Cells: Focus on Galectin-1/TGF-β/EMT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Galectin-1 as a Therapeutic Target for OTX008: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Galectin-1 (Gal-1) as a therapeutic target and the mechanism of action of its selective inhibitor, OTX008. The document synthesizes preclinical and clinical data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows.
Introduction: Galectin-1 in Cancer Progression
Galectin-1, a 14-kDa β-galactoside-binding protein encoded by the LGALS1 gene, is a member of the galectin family of lectins.[1][2] It exists as a homodimer and is found both intracellularly and in the extracellular matrix of various tissues.[1][3] While it lacks a classical secretion signal, Gal-1 is externalized from the cell, where it plays a pivotal role in numerous cancer-related processes by cross-linking specific glycoconjugates on cell surfaces.[3][4][5]
Elevated expression of Gal-1 is a hallmark of numerous malignancies, including ovarian, lung, prostate, pancreatic, and thyroid cancers, and often correlates with poor prognosis, tumor progression, and metastasis.[1][3][5] Its multifaceted role in oncology stems from its involvement in:
-
Tumor Cell Proliferation and Survival: Intracellular Gal-1 can interact with oncoproteins like H-Ras, activating downstream pro-survival pathways such as ERK1/2 and PI3K/Akt.[6][7][8]
-
Angiogenesis: Extracellular Gal-1 is a potent pro-angiogenic factor.[9] It stimulates the migration and proliferation of endothelial cells and promotes the formation of new blood vessels, partly through its interaction with VEGFR2.[6][10]
-
Metastasis and Invasion: Gal-1 facilitates cancer cell adhesion to the extracellular matrix (ECM), migration, and invasion.[3][4] It can modulate the expression of matrix metalloproteinases (MMPs) and is involved in signaling through integrins.[1][7][11]
-
Immune Evasion: A critical function of Gal-1 in the tumor microenvironment is its ability to induce apoptosis in activated T-cells, thereby helping tumor cells evade the host immune response.[2][3][4]
Given its central role in driving malignancy, Gal-1 has emerged as a compelling therapeutic target for cancer treatment.
This compound: A Selective Small-Molecule Inhibitor of Galectin-1
This compound (also known as Calixarene 0118) is a calixarene-based, non-peptidic small molecule designed as a selective inhibitor of Galectin-1.[6][12][13] It represents a promising therapeutic agent developed to counteract the pro-tumoral functions of Gal-1.
Mechanism of Action: Unlike inhibitors that compete for the canonical carbohydrate recognition domain (CRD), this compound acts as an allosteric inhibitor .[14][15][16] It binds to an amphipathic β-sheet conformation on the Gal-1 protein, distant from the glycan-binding site.[6][14] This binding has two key consequences:
-
Inhibition of Function: It allosterically impairs the ability of Gal-1 to bind its carbohydrate ligands, thus blocking its extracellular functions.[14][15]
-
Induction of Degradation: this compound binding promotes the oxidation of Gal-1.[12][17] This oxidative modification is believed to induce conformational changes that mark the protein for ubiquitination and subsequent degradation by the proteasome system, leading to a down-regulation of total Gal-1 protein levels within the tumor.[12][17]
This dual mechanism of functional inhibition and protein degradation makes this compound a potent antagonist of Gal-1 signaling.
Signaling Pathways and Cellular Processes Modulated by this compound
By inhibiting Gal-1, this compound disrupts multiple downstream signaling cascades that are critical for cancer progression.
Inhibition of Pro-Survival and Proliferation Pathways
This compound has been shown to inhibit the ERK1/2 and PI3K/Akt-dependent survival pathways in cancer cells.[6][9][16][18] These pathways are central to cell growth, proliferation, and survival. Inhibition of these cascades by this compound leads to G2/M cell cycle arrest, mediated through CDK1.[6][9][18]
Figure 1. this compound inhibits Gal-1-mediated activation of ERK and Akt pathways.
Anti-Angiogenic Effects
This compound exerts significant anti-angiogenic effects by targeting both endothelial and tumor cells.[10][19] It inhibits endothelial cell proliferation, motility, and the formation of capillary-like structures (cord formation).[10][19] A key mechanism is the down-regulation of VEGFR2 expression on endothelial cells, disrupting the primary signaling pathway for angiogenesis.[6] In vivo, this compound treatment leads to decreased microvessel density and can induce tumor vessel normalization, characterized by increased pericyte coverage, which can improve tumor oxygenation.[6][15][20]
Figure 2. this compound mechanism of anti-angiogenesis via Galectin-1 inhibition.
Immunomodulatory Effects
In the context of chronic lymphocytic leukemia (CLL), serum Gal-1 has been shown to prime dendritic cells (DCs) to polarize the immune response toward enhanced IL-10 production, a cytokine associated with immunosuppression.[21] this compound was able to reverse this effect, reducing IL-10 production to normal levels.[21] This suggests that by inhibiting Gal-1, this compound may help restore a more effective anti-tumor immune response.
Quantitative Data Summary
The anti-tumor activity of this compound has been quantified in numerous preclinical studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value (µM) | Reference |
| Panel of Solid Tumors | Various | GI₅₀ | 3 - 500 | [18] |
| Panel of Solid Tumors | Various | IC₅₀ | 1 - 190 | [10][18][19] |
| SQ20B | Head and Neck | GI₅₀ | 3 | [17] |
| A2780-1A9 | Ovarian | IC₅₀ | ~10-20 (approx.) | [6] |
| Epithelial Cell Lines | Various | - | More sensitive | [6] |
| Mesenchymal Cell Lines | Various | - | Less sensitive | [6] |
GI₅₀: Concentration for 50% growth inhibition. IC₅₀: Concentration for 50% inhibitory concentration.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Dose & Schedule | Outcome | Reference |
| A2780-1A9 Xenograft | Ovarian | 5 mg/kg i.v., q.o.d. for 3 weeks | Significant tumor growth inhibition | [10][19] |
| U87MG Xenograft | Glioblastoma | 5 mg/kg i.v., q.o.d. for 3 weeks | Not sensitive | [10][19] |
| 8505c Xenograft | Anaplastic Thyroid | 5 mg/kg/day for 3 weeks | 66% reduction in tumor growth vs control; inhibited lung metastasis | [14] |
| SQ20B Xenograft | Head and Neck | 10 mg/kg i.p., daily | ~25-35% tumor growth reduction | [20] |
| HEp-2 Xenograft | Head and Neck | 10 mg/kg i.p., daily | Less pronounced growth inhibition | [20] |
Table 3: Pharmacokinetics of this compound in Mice (5 mg/kg i.v. dose)
| Parameter | Value | Unit | Reference |
| Plasma Cₘₐₓ | 14.39 | µg/mL | [10][19] |
| Plasma Half-life (t₁/₂) | 31.4 | hours | [10][19] |
| Tumor Cₘₐₓ (A2780-1A9) | 1.65 (1.76 µM) | µg/g | [10][19] |
| Tumor AUC | 15.76 | µg/g*h | [10][19] |
| Tumor Concentration (repeated admin.) | 2.3 | µM | [10][19] |
Table 4: this compound Combination Therapy Studies
| Combination Agent | Cancer Model | Effect | Finding | Reference |
| Sunitinib | A2780-1A9 (Ovarian) | Additive | Targets both tumor and vascular compartments | [10][19] |
| Sunitinib | Endothelial Cells | Synergistic | Enhanced anti-proliferative activity | [10][19] |
| Various Cytotoxic & Targeted Agents | In vitro | Synergistic | Most effective when this compound is administered first | [6] |
Experimental Protocols & Methodologies
The following sections describe generalized protocols for key experiments used to characterize the activity of this compound.
Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose cells to a range of concentrations of this compound (or vehicle control) for a specified duration (e.g., 48-72 hours).
-
Viability Measurement: Assess cell viability using reagents like MTT, MTS, or resazurin. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: Read absorbance or fluorescence using a plate reader. Calculate the concentration of this compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀) by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Figure 3. General workflow for a cell proliferation assay.
Cell Invasion Assay (Transwell/Boyden Chamber)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Methodology:
-
Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a layer of basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Place serum-starved cells in the upper chamber in serum-free media containing this compound or vehicle.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate for 24-48 hours, allowing invasive cells to migrate through the matrix and membrane.
-
Quantification: Remove non-invading cells from the top of the membrane. Fix and stain the cells that have migrated to the underside of the membrane.
-
Analysis: Count the stained cells in several microscopic fields to quantify invasion. Compare the number of invading cells in this compound-treated wells to control wells.
Endothelial Cell Tube Formation Assay
This in vitro assay evaluates the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
Methodology:
-
Matrix Coating: Coat wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix in media containing various concentrations of this compound or control.
-
Incubation: Incubate for 4-18 hours, during which the cells will self-assemble into tube-like networks.
-
Imaging: Visualize the networks using a microscope and capture images.
-
Analysis: Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins (e.g., Gal-1, p-ERK, p-Akt) in cell lysates.
Methodology:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light.
-
Imaging and Analysis: Capture the light signal with a detector. Quantify band intensity using densitometry software, normalizing to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
In Vivo Xenograft Tumor Growth Study
This model assesses the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[18]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 50-100 mm³).[18][20]
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound). Administer treatment according to a defined dose and schedule (e.g., 5 mg/kg i.v. every other day).[10][19]
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.[18]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. Monitor animal weight and health as a measure of toxicity.
-
Analysis: At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for Ki67, Gal-1, CD31/microvessel density).[6] Compare tumor growth curves between treated and control groups to determine efficacy.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent targeting Galectin-1. Its unique allosteric mechanism, which leads to both functional inhibition and proteasomal degradation of Gal-1, allows it to effectively disrupt multiple key cancer pathways, including cell proliferation, survival, angiogenesis, and invasion.[6][9][12][17]
Preclinical data robustly supports its anti-tumor activity, both as a monotherapy in sensitive models and in combination with other agents like tyrosine kinase inhibitors.[6][10][19] The favorable pharmacokinetic profile and demonstrated in vivo efficacy have supported its advancement into clinical investigation, with a Phase I trial in patients with advanced solid tumors having been conducted.[9][10]
Future research should continue to explore:
-
Biomarkers of Response: Identifying which tumor types and patient populations are most likely to respond to this compound, potentially based on Gal-1 expression levels or the mutational status of downstream pathways.[6][14]
-
Rational Combination Therapies: Systematically evaluating this compound in combination with immunotherapy (given Gal-1's role in immune evasion), chemotherapy, and other targeted agents to maximize synergistic effects.[6][9]
-
Mechanisms of Resistance: Understanding potential mechanisms by which tumors may develop resistance to this compound to inform second-generation inhibitors and treatment strategies.
References
- 1. Galectin-1 promotes tumor progression via NF-κB signaling pathway in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Galectin-1 as a potential cancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of galectin-1, a glycan-binding protein, to gastrointestinal tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Galectin-1 impairs castration-resistant prostate cancer progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galectin-1 Upregulates CXCR4 to Promote Tumor Progression and Poor Outcome in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Galectin-1 promotes lung cancer tumor metastasis by potentiating integrin α6β4 and Notch1/Jagged2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. axonmedchem.com [axonmedchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models [mdpi.com]
- 21. Immunomodulatory effects of galectin-1 in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: OTX008 for In Vitro Cell Proliferation Assays
Introduction
OTX008 is a selective, small-molecule inhibitor of Galectin-1 (Gal-1), a carbohydrate-binding protein implicated in various cancer-promoting processes.[1][2] As a calixarene derivative, this compound is designed to bind to the amphipathic β-sheet conformation of Gal-1, a site distinct from the carbohydrate recognition domain (CRD), acting as an allosteric inhibitor.[1][3] This interaction leads to Gal-1 degradation and the subsequent downregulation of signaling pathways crucial for cancer cell proliferation, invasion, and angiogenesis.[1][2] In vitro studies have demonstrated that this compound inhibits cell proliferation across a wide range of human cancer cell lines, making it a compound of interest in oncology drug development.[4]
Mechanism of Action
Galectin-1, when overexpressed in tumor cells, contributes to cancer progression by modulating cell-cell adhesion, cell-matrix interactions, and immune responses.[2][5] Intracellularly, Gal-1 can interact with oncogenic proteins like RAS, activating downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways, which are central to cell proliferation and survival.[1]
This compound exerts its anti-proliferative effects by inhibiting Gal-1, which in turn suppresses the ERK1/2 and AKT-dependent survival pathways.[1] This inhibition can lead to cell cycle arrest, typically at the G2/M phase, through modulation of proteins like CDK1.[1][6] The sensitivity of cancer cell lines to this compound often correlates with their Gal-1 expression levels.[1]
Caption: this compound inhibits Galectin-1, blocking RAS/ERK and AKT pathways to reduce cell proliferation.
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), growth inhibitory concentration (GI50), or effective dose (ED50) values vary depending on the cell line, often correlating with Gal-1 expression.[1]
| Cell Line | Cancer Type | Parameter | Value (µM) | Citation(s) |
| General Range | Various Solid Tumors | GI50 | 3 - 500 | |
| General Range | Various | IC50 | 1 - 190 | [4],[7] |
| A2780-1A9 | Ovarian Carcinoma | - | Sensitive | [1],[4] |
| SQ20B | Head and Neck Squamous | - | Sensitive | [1] |
| U87-MG | Glioblastoma | ED50 | 17.44 | [8] |
| A172 | Glioblastoma | ED50 | 33.36 | [8] |
| Patient-Derived GBM | Glioblastoma | ED50 (mean) | 34.28 | [8] |
Experimental Protocols
Two common methods for assessing in vitro cell proliferation in response to this compound treatment are colorimetric assays (e.g., MTT) and DNA synthesis assays (e.g., BrdU).
Protocol 1: MTT Cell Proliferation Assay
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to the desired density (e.g., 1 x 10⁵ cells/mL).
-
Seed 100 µL of the cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate.
-
Include wells for 'medium only' (blank) and 'cells with vehicle' (negative control).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free or complete medium. The final concentration should cover a range based on expected efficacy (e.g., 0.1 µM to 200 µM).
-
Aspirate the medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).[8]
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50/GI50 value.
-
Protocol 2: BrdU Cell Proliferation Assay
This assay measures cell proliferation by detecting the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle.
Materials:
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, secondary antibody-HRP conjugate, substrate)
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
BrdU Labeling:
-
After the this compound treatment period, add 10 µL of BrdU labeling solution to each well.
-
Incubate for 2-24 hours at 37°C. The optimal incubation time depends on the cell line's proliferation rate and should be determined empirically.
-
-
Cell Fixation and DNA Denaturation:
-
Carefully remove the culture medium.
-
Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.[11]
-
-
Antibody Incubation:
-
Remove the fixing solution and wash the wells with Wash Buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of the secondary antibody-HRP conjugate and incubate for 1 hour at room temperature.
-
-
Substrate Addition and Measurement:
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of the HRP substrate (e.g., TMB) and incubate in the dark until a color change is apparent (typically 15-30 minutes).
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Similar to the MTT assay, calculate the percentage of proliferation for each this compound concentration relative to the vehicle control and determine the IC50/GI50 value.
-
Caption: Workflow for this compound in vitro cell proliferation assays (MTT and BrdU methods).
References
- 1. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Galectin-1 promotes hepatocellular carcinoma and the combined therapeutic effect of this compound galectin-1 inhibitor and sorafenib in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. broadpharm.com [broadpharm.com]
- 10. boneandcancer.org [boneandcancer.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for OTX008 in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of OTX008, a selective small-molecule inhibitor of Galectin-1, in in vivo mouse xenograft models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of this compound.
Introduction
This compound is a calixarene-based compound that functions as an allosteric inhibitor of Galectin-1 (Gal-1).[1] Gal-1 is a β-galactoside-binding protein that is overexpressed in various cancers and plays a crucial role in tumor progression, including cell proliferation, invasion, angiogenesis, and immune evasion.[2] this compound has demonstrated anti-proliferative and anti-invasive properties in a range of cancer cell lines and has shown efficacy in reducing tumor growth in several mouse xenograft models.[1][3]
Mechanism of Action
This compound selectively binds to Galectin-1, leading to its downregulation.[2] This inhibition disrupts downstream signaling pathways that are critical for tumor growth and survival. Key pathways affected by this compound include the ERK1/2 and AKT-dependent survival pathways.[3][4] Furthermore, this compound has been shown to decrease the expression of vascular endothelial growth factor receptor 2 (VEGFR2), thereby inhibiting tumor angiogenesis.[3][4]
Quantitative Data Summary
The following table summarizes the dosages and anti-tumor effects of this compound in various in vivo mouse xenograft models as reported in published studies.
| Cancer Type | Cell Line | Mouse Strain | This compound Dosage and Administration | Treatment Schedule | Key Findings |
| Anaplastic Thyroid Cancer | 8505c | Nude mice | 5 mg/kg, Intraperitoneal (IP) | Daily, 5 days/week, for 3 weeks | Significant decrease in tumor volume and inhibition of lung metastasis.[1] |
| Ovarian Cancer | A2780-1A9 | Nude mice | 5 mg/kg, Intravenous (IV) | Every other day for 3 weeks | Inhibition of in vivo tumor growth.[5][6] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | SQ20B | Athymic Nude (Nu/Nu) mice | 10 mg/kg, Intraperitoneal (IP) | Daily for 21 days | Reduced tumor growth by an average of 25-35%.[7] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | HEp-2 | Athymic Nude (Nu/Nu) mice | 10 mg/kg, Intraperitoneal (IP) | Daily for 21 days | Limited tumor growth inhibition.[7][8] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol describes a general procedure for establishing a subcutaneous tumor xenograft model in mice. Specific cell numbers and mouse strains should be optimized based on the cancer cell line being used.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes (1 mL) with needles (25-27 gauge)
-
Immunocompromised mice (e.g., Nude, SCID, NSG)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells using standard cell culture techniques (e.g., trypsinization).
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 107 cells/mL). Keep the cell suspension on ice.
-
-
Animal Preparation and Cell Implantation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane or another appropriate anesthetic.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Gently lift the skin and inject the cell suspension (typically 100-200 µL) subcutaneously.
-
Monitor the mice to ensure full recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and become palpable (typically 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume = (Width² x Length) / 2 .
-
Randomize mice into treatment and control groups when tumors reach the desired size.
-
Protocol 2: Administration of this compound
This protocol provides instructions for the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, PBS)
-
Syringes (1 mL) with needles (27-30 gauge for IP/IV injection)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute this compound in the appropriate vehicle to the desired stock concentration. One study reconstituted this compound in water at a stock concentration of 1 mg/mL and stored it at -80°C.[7]
-
On the day of treatment, dilute the stock solution to the final desired concentration for injection based on the average weight of the mice in each group.
-
-
Administration of this compound:
-
Weigh each mouse to determine the precise volume of this compound solution to be administered.
-
Administer this compound via the chosen route (intraperitoneal or intravenous) as per the experimental design. For intraperitoneal injections, gently restrain the mouse and inject into the lower abdominal quadrant.
-
Administer the vehicle solution to the control group using the same volume and route of administration.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Continue to measure tumor volumes 2-3 times per week throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizations
Caption: this compound inhibits Galectin-1, blocking downstream signaling pathways.
Caption: Experimental workflow for an this compound in vivo xenograft study.
References
- 1. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models [mdpi.com]
Preparing OTX008 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTX008 is a selective, allosteric inhibitor of galectin-1, a protein implicated in cancer cell proliferation, invasion, and tumor angiogenesis.[1][2] This application note provides a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent, ensuring optimal solubility and stability for in vitro and in vivo research applications. Adherence to this protocol is crucial for obtaining reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and subsequent dilutions.
| Property | Value | Source(s) |
| Chemical Name | 2,2',2'',2'''-[Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17,23-tetrayltetrakis(oxy)]tetrakis[N-[2-(dimethylamino)ethyl]-acetamide | [1] |
| Molecular Formula | C52H72N8O8 | [1] |
| Molecular Weight | 937.18 g/mol | [1] |
| CAS Number | 286936-40-1 | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility in DMSO | 2 mg/mL to 10 mg/mL (may require sonication or warming) | [3][4][5][6] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
Mechanism of Action: Galectin-1 Inhibition
This compound functions as a selective inhibitor of galectin-1.[2] It binds to an allosteric site on galectin-1, leading to its oxidation and subsequent proteasomal degradation.[2][7] This downregulation of galectin-1 disrupts key signaling pathways involved in cancer progression, including the ERK1/2 and Akt-dependent survival pathways.[1] Furthermore, this compound has been shown to induce G2/M cell cycle arrest through its effects on CDK1.[1]
Figure 1. this compound signaling pathway.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (purity ≥ 99%)
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes or micropipettes with sterile, filtered tips
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparations:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Ensure the analytical balance is calibrated and level.
-
Work in a chemical fume hood or a designated area for handling potent compounds.
-
-
Weighing this compound:
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 9.37 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) of this compound = 937.18 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 937.18 g/mol = 0.00937 g = 9.37 mg
-
-
-
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder to a sterile vial.
-
Add the calculated volume of DMSO to the vial. For 9.37 mg of this compound, add 1 mL of DMSO.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
-
Aiding Dissolution (if necessary):
-
If the solution is not clear, gentle warming in a water bath (up to 60°C) or sonication for 5-10 minutes can be used to aid dissolution.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). This prevents repeated freeze-thaw cycles which can degrade the compound.[2]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
-
Stock Solution Preparation Workflow:
Figure 2. this compound stock solution workflow.
Quality Control
To ensure the integrity of the prepared this compound stock solution, it is recommended to:
-
Visually Inspect: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitate is observed, the solution can be gently warmed and vortexed to redissolve the compound.
-
Solvent Control: In all experiments, a vehicle control (DMSO at the same final concentration used for this compound treatment) should be included to account for any effects of the solvent on the experimental system.[2]
-
Purity Check: For long-term studies, the purity of a stored stock solution can be periodically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Safety Precautions
This compound is a potent compound and should be handled with care. Always wear appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves. All handling of the powder and concentrated stock solutions should be performed in a chemical fume hood. Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information.[1]) for comprehensive safety information. [1]
References
OTX008 Administration in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of OTX008, a selective small-molecule inhibitor of Galectin-1, in various preclinical animal studies. The accompanying protocols are intended to serve as a guide for designing and executing in vivo experiments to evaluate the efficacy and mechanism of action of this compound.
Summary of this compound Administration Routes and Efficacy in Animal Models
This compound has been investigated in a range of murine cancer models, primarily utilizing xenografts of human tumors. The primary routes of administration explored are intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.). The choice of administration route, dosage, and frequency has been shown to influence the anti-tumor efficacy of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from various preclinical studies involving this compound administration.
Table 1: Pharmacokinetics of this compound in Nude Mice Bearing Human Ovarian Carcinoma (A2780-1A9) Xenografts Following a Single Intravenous Injection. [1]
| Parameter | Value | Units |
| Dose | 5 | mg/kg |
| Plasma Cmax | 14.39 | µg/mL |
| Tumor Cmax | 1.65 (1.76 µM) | µg/g |
| Time to Tumor Cmax | 0.5 | hours |
| Plasma Half-life (t½) | 31.4 | hours |
| Tumor Concentration at 24h | 0.516 (0.55 µM) | µg/g |
| Tumor AUC | 15.76 | µg/g*h |
Table 2: Efficacy of this compound in Various Xenograft Models.
| Cancer Type | Cell Line | Animal Model | Administration Route | Dosage & Schedule | Treatment Duration | Key Findings |
| Ovarian Carcinoma | A2780-1A9 | Nude Mice | Intravenous | 5 mg/kg, every other day | 3 weeks | Significant inhibition of in vivo tumor growth.[1] |
| Thyroid Cancer (Anaplastic) | 8505c | Nude Mice | Intraperitoneal | 5 mg/kg/day, 5 days/week | 3 weeks | Significant reduction in tumor volume to 66% of the control group and inhibition of lung metastasis.[2] |
| Head and Neck Squamous Cell Carcinoma | SQ20B | Nude Mice | Intraperitoneal | 10 mg/kg, daily | Not specified | Reduced tumor growth by an average of 25%, with up to 35% on certain days.[3] |
| Ovarian Carcinoma | MA148 | Not specified | Subcutaneous (osmotic mini pumps) | 2.4 mg/kg | Not specified | Tumor growth was reduced to 58%.[2] |
| Melanoma | B16 | Not specified | Subcutaneous (osmotic mini pumps) | 10 mg/kg | Not specified | Inhibition of tumor growth reached 77% compared to the untreated group.[2] |
Experimental Protocols
The following are detailed protocols for the administration of this compound in animal studies, based on methodologies reported in the scientific literature.
Protocol 1: Intravenous (i.v.) Administration in a Human Ovarian Carcinoma Xenograft Model
This protocol is based on studies evaluating the pharmacokinetics and efficacy of this compound in nude mice bearing A2780-1A9 ovarian carcinoma xenografts.[1]
1. Animal Model:
- Female athymic nude mice (Nu/Nu), 5-6 weeks old.
- Subcutaneously inoculate mice in the right flank with A2780-1A9 human ovarian carcinoma cells.
- Allow tumors to reach a palpable size (e.g., ~100 mm³) before initiating treatment.
2. This compound Preparation:
- Dissolve this compound in a suitable vehicle (e.g., a mixture of Solutol HS 15 and saline). The exact vehicle composition should be optimized for solubility and tolerability.
3. Administration:
- Administer this compound via tail vein injection.
- Dosage: 5 mg/kg body weight.
- Frequency: Every other day.
- Duration: 3 weeks.
4. Monitoring and Endpoints:
- Monitor animal health and body weight regularly.
- Measure tumor volume using calipers at specified intervals.
- At the end of the study, collect plasma and tumor tissue for pharmacokinetic and pharmacodynamic analyses.
Protocol 2: Intraperitoneal (i.p.) Administration in a Human Anaplastic Thyroid Cancer Xenograft Model
This protocol is adapted from a study investigating the effect of this compound on anaplastic thyroid tumor growth.[2]
1. Animal Model:
- Nude mice.
- Subcutaneously inject 8505c anaplastic thyroid cancer cells into the flank.
- Begin treatment when tumors become visible and measurable.
2. This compound Preparation:
- Prepare the this compound solution in an appropriate vehicle.
3. Administration:
- Administer this compound via intraperitoneal injection.
- Dosage: 5 mg/kg body weight.
- Frequency: Daily, 5 days per week, with a 2-day break.
- Duration: 3 weeks.
4. Monitoring and Endpoints:
- Regularly monitor animal well-being and body weight.
- Measure tumor dimensions to calculate tumor volume.
- At the conclusion of the treatment period, tissues such as the tumor and lungs can be collected for histological analysis to assess tumor growth and metastasis.
Protocol 3: Subcutaneous (s.c.) Administration via Osmotic Mini-Pumps in Ovarian and Melanoma Xenograft Models
This protocol describes a method for continuous delivery of this compound, which can maintain steady-state drug levels.[2]
1. Animal Model:
- Appropriate mouse strain for the xenograft model (e.g., nude mice for human cell lines).
- Establish tumors by subcutaneous injection of cancer cells (e.g., MA148 ovarian or B16 melanoma cells).
2. Osmotic Pump Preparation:
- Based on the pump's flow rate and the desired dosage (e.g., 2.4 mg/kg/day or 10 mg/kg/day), calculate the required concentration of the this compound solution.
- Fill the osmotic mini-pumps with the prepared this compound solution according to the manufacturer's instructions.
3. Pump Implantation:
- Surgically implant the filled osmotic mini-pumps subcutaneously on the dorsal side of the mouse.
4. Monitoring and Endpoints:
- Monitor the animals for any signs of distress and check the pump implantation site.
- Measure tumor growth over the duration of the pump's activity.
- At the study's conclusion, tumors and other relevant tissues can be harvested for analysis.
Molecular Mechanism and Signaling Pathways
This compound functions as a selective inhibitor of Galectin-1 (Gal-1), a β-galactoside-binding protein that is overexpressed in various cancers and contributes to tumor progression.[4][5] By binding to Gal-1, this compound is thought to induce its degradation, leading to the downregulation of cancer cell proliferation, invasion, and tumor angiogenesis.[4][5]
The anti-tumor activity of this compound is mediated through the modulation of key signaling pathways. Inhibition of Gal-1 by this compound has been shown to suppress the ERK1/2 and AKT-dependent survival pathways.[4] This disruption of pro-survival signaling can lead to a G2/M cell cycle arrest, mediated through CDK1.[4]
Furthermore, this compound exhibits anti-angiogenic properties by downregulating the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[4]
Caption: this compound inhibits Galectin-1, leading to downstream effects on cell survival and angiogenesis pathways.
Experimental Workflow
The following diagram illustrates a general workflow for conducting in vivo studies with this compound.
Caption: A generalized workflow for in vivo evaluation of this compound in xenograft models.
References
- 1. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
Application Notes and Protocols for OTX008 Long-Term Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTX008 is a selective, small-molecule inhibitor of Galectin-1 (Gal-1), a β-galactoside-binding protein overexpressed in various cancers.[1][2][3] Gal-1 plays a crucial role in tumor progression, angiogenesis, and immune evasion.[3] this compound exerts its anti-cancer effects by binding to Gal-1, leading to its proteasomal degradation.[1] This subsequently downregulates key survival signaling pathways, including ERK1/2 and AKT, resulting in reduced cancer cell proliferation, invasion, and tumor angiogenesis.[3] Preclinical studies have demonstrated the potential of this compound in various cancer models; however, publicly available data on long-term efficacy studies are limited, with most preclinical investigations reporting treatment durations of approximately three weeks.[1][4][5]
These application notes provide a summary of the available preclinical data on this compound and detailed protocols for key in vitro and in vivo experiments to assess its efficacy. While the provided protocols are based on published short-term studies, they can be adapted for longer-term investigations, bearing in mind the current gap in long-term efficacy data.
This compound Mechanism of Action
This compound functions as an allosteric inhibitor of Galectin-1.[5] Its binding to Gal-1 induces a conformational change that leads to the degradation of the Gal-1 protein.[1] This depletion of Gal-1 disrupts its downstream signaling, impacting several cellular processes critical for cancer progression.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from various preclinical studies on this compound.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Treatment Schedule | Route of Administration | Tumor Growth Inhibition | Reference |
| Ovarian Carcinoma (A2780-1A9) | 5 mg/kg, every other day for 3 weeks | Intravenous (i.v.) | Significant inhibition | [4] |
| Head and Neck Squamous Cell Carcinoma (SQ20B) | 10 mg/kg, daily for up to 21 days | Intraperitoneal (i.p.) | ~25-35% reduction | [1] |
| Anaplastic Thyroid Cancer (8505c) | 5 mg/kg/day, 5 days/week for 3 weeks | Intraperitoneal (i.p.) | Significant reduction | [5] |
Table 2: In Vitro Activity of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
| Various Human Cancer Cell Lines | Proliferation Assay | GI50 | 3 to 500 µM | |
| Endothelial Cells | Proliferation, Motility, Invasiveness, Cord Formation | Inhibition | Significant inhibition | [4] |
| SQ20B, A2780-1A9 | Western Blot | Gal-1, pERK, pAKT | Decreased expression | [3] |
Experimental Protocols
In Vitro Assays
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration that inhibits cell growth by 50%).
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To assess the induction of apoptosis by this compound.
-
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
In Vivo Efficacy Study
1. Xenograft Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers
-
-
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.[1]
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).[6]
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]
-
Administer this compound at the desired dose and schedule (e.g., 5-10 mg/kg, daily or every other day, via i.p. or i.v. injection). The control group should receive the vehicle.[1][4]
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study (typically 3 weeks for this compound studies), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for biomarkers like Ki-67, CD31, and Gal-1).[1][3]
-
Considerations for Long-Term Efficacy Studies
While existing data is limited to short-term studies, the following points should be considered when designing long-term efficacy studies for this compound:
-
Extended Treatment Duration: The 3-week treatment period could be extended to assess for sustained tumor response, development of resistance, and long-term toxicity.
-
Survival Studies: A primary endpoint for long-term studies should be overall survival or progression-free survival. This would involve monitoring the animals until tumor progression or other humane endpoints are reached.
-
Dosing Schedule: The optimal long-term dosing schedule needs to be determined. A Phase I clinical trial in humans identified a recommended daily subcutaneous dose of 65mg, but also noted local tolerance issues and reversible ataxia as dose-limiting toxicities.[7] These findings should inform the design of long-term preclinical toxicology and efficacy studies.
-
Combination Therapies: Investigating this compound in combination with other standard-of-care chemotherapies or targeted agents could reveal synergistic effects and provide a rationale for long-term combination treatment regimens.[3]
Conclusion
This compound has demonstrated promising anti-cancer activity in a range of preclinical models through its targeted inhibition of Galectin-1. The provided application notes and protocols offer a framework for researchers to further investigate the efficacy of this compound. While the current body of literature primarily focuses on short-term studies, the methodologies described can be adapted to explore the long-term therapeutic potential of this compound, a critical step in its clinical development. Future research should aim to address the existing gap in long-term efficacy and survival data to fully elucidate the clinical promise of this compound.
References
- 1. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Western Blot Analysis of Galectin-1 Expression After OTX008 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTX008 is a calixarene-based, selective small-molecule inhibitor of galectin-1 (Gal-1), a β-galactoside-binding protein overexpressed in numerous cancers.[1][2][3] Gal-1 plays a crucial role in tumor progression, including cell proliferation, angiogenesis, and immune evasion.[1][4] this compound has demonstrated anti-proliferative and anti-invasive properties in various cancer cell lines, making it a promising therapeutic agent.[3][5] Mechanistically, this compound has been shown to downregulate Gal-1 expression, at least in part, by inducing its oxidation and subsequent proteasomal degradation.[1][6] This document provides a detailed protocol for analyzing the in vitro effects of this compound on Gal-1 expression using Western blotting, summarizes quantitative data from relevant studies, and illustrates the associated signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature.
Table 1: Growth Inhibitory Concentrations (GI50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| SQ20B | Head and Neck Squamous Cell Carcinoma | 3 |
| A2780-1A9 | Ovarian Carcinoma | Not specified, but sensitive |
| Various Solid Tumors | Multiple Types | 3 to 500 |
Data compiled from publicly available research.[6][7]
Table 2: Reported Downregulation of Galectin-1 Protein Expression Following this compound Treatment
| Cell Line | Treatment Conditions | Galectin-1 Inhibition | Reference |
| SQ20B | 48h exposure to this compound | 40% inhibition compared to control | [6] |
| 8505c | 72h with 30 µM this compound | Strong decrease in cytoplasmic Gal-1 | [5] |
Experimental Protocols
Protocol: Western Blot Analysis of Galectin-1 Expression
This protocol outlines the steps for treating cancer cells with this compound and subsequently analyzing Gal-1 protein expression by Western blot.
1. Cell Culture and this compound Treatment:
-
Culture human cancer cell lines (e.g., SQ20B, 8505c) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 3 µM, 10 µM, 30 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA protein assay kit, with bovine serum albumin (BSA) as the standard.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% polyacrylamide gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Galectin-1 (e.g., Galectin 1 Monoclonal Antibody, clone 6C8.4-1) diluted in the blocking buffer overnight at 4°C. A typical dilution is 1:250 to 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein, such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the Galectin-1 band intensity to the corresponding housekeeping protein band intensity.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits Galectin-1, leading to downregulation of ERK and AKT pathways.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of Galectin-1 expression after this compound treatment.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20140121278A1 - Anti-tumor agent otx-008 targets human galectin-1 - Google Patents [patents.google.com]
- 5. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Immunohistochemical Analysis of Ki67 and CD31 in OTX008-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTX008 is a small molecule inhibitor of galectin-1, a carbohydrate-binding protein implicated in tumor cell proliferation, angiogenesis, and immune evasion. By targeting galectin-1, this compound has demonstrated anti-tumor activity in preclinical models, making it a compound of interest in oncology drug development. These application notes provide a comprehensive overview of the immunohistochemical (IHC) analysis of two key biomarkers, Ki67 and CD31, in tumor tissues following treatment with this compound. Ki67 is a marker of cellular proliferation, while CD31 (also known as PECAM-1) is a marker of endothelial cells used to assess microvessel density and angiogenesis. The provided protocols and data will guide researchers in evaluating the pharmacodynamic effects of this compound on tumor growth and vascularization.
Mechanism of Action of this compound
This compound functions as a selective inhibitor of galectin-1.[1] Galectin-1, when overexpressed in the tumor microenvironment, contributes to cancer progression through various mechanisms. Intracellularly, it can interact with oncogenic proteins like H-Ras. Extracellularly, galectin-1 binds to cell surface glycoconjugates, influencing cell-cell and cell-matrix interactions. A key role of galectin-1 in cancer is its ability to promote angiogenesis by enhancing the signaling of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2] this compound, a calixarene derivative, is designed to bind to the amphipathic β-sheet conformation of galectin-1, leading to its degradation and subsequent downregulation.[1] This inhibition disrupts downstream signaling pathways, including the ERK1/2 and AKT pathways, which are crucial for cell survival and proliferation.[1] The ultimate effects of this compound treatment include the inhibition of cancer cell proliferation, invasion, and tumor angiogenesis.[1]
Data Presentation: Effects of this compound on Ki67 and CD31 Expression
The following table summarizes the quantitative effects of this compound on tumor proliferation (Ki67) and microvessel density (CD31) as determined by immunohistochemistry in preclinical tumor models.
| Tumor Model | Marker | Treatment Group | Control Group | Endpoint | Reference |
| A2780-1A9 (Ovarian Cancer Xenograft) | CD31 | 0.5 ± 0.1 x 10³ µm² | 6 ± 2 x 10³ µm² | Vessel Diameter | [3] |
| Ki67 (MIB1) | Lower Expression | Higher Expression | Proliferation | [3] | |
| SQ20B (Head and Neck Cancer Xenograft) | CD31 | 10 ± 1 x 10³ µm² | 28 ± 4 x 10³ µm² | Vessel Diameter | [3] |
| Ki67 (MIB1) | Significantly Decreased (p<0.005) | Higher Expression | Proliferation |
Note: Specific quantitative data for Ki67 (e.g., proliferation index as a percentage) in this compound-treated tumors was not available in the reviewed literature. The provided information reflects the qualitative and statistically significant decrease reported.
Experimental Protocols
Immunohistochemistry Staining for Ki67
This protocol provides a general guideline for the immunohistochemical staining of Ki67 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, 10 mM, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Solution (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-Ki67 monoclonal antibody
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through graded ethanol series: 100% (2 x 2 min), 95% (1 x 2 min), 70% (1 x 2 min).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Solution.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Solution for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Ki67 antibody to its optimal concentration in antibody diluent.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS.
-
Incubate with DAB substrate solution until desired stain intensity develops.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Image Analysis and Quantification:
-
Ki67 is a nuclear stain.
-
The proliferation index can be calculated as the percentage of Ki67-positive nuclei among the total number of tumor cells in representative high-power fields.
-
Automated image analysis software can be used for more objective quantification.
Immunohistochemistry Staining for CD31
This protocol provides a general guideline for the immunohistochemical staining of CD31 in FFPE tumor tissues to assess microvessel density.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, 10 mM, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Solution (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-CD31 polyclonal antibody
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Follow the same procedure as for Ki67 staining.
-
Antigen Retrieval: Follow the same procedure as for Ki67 staining.
-
Peroxidase Blocking: Follow the same procedure as for Ki67 staining.
-
Blocking: Follow the same procedure as for Ki67 staining.
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD31 antibody to its optimal concentration.
-
Incubate sections with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation: Follow the same procedure as for Ki67 staining.
-
Detection: Follow the same procedure as for Ki67 staining.
-
Counterstaining: Follow the same procedure as for Ki67 staining.
-
Dehydration and Mounting: Follow the same procedure as for Ki67 staining.
Image Analysis and Quantification:
-
CD31 stains the cell membrane of endothelial cells, highlighting blood vessels.
-
Microvessel density (MVD) can be quantified by counting the number of CD31-positive vessels in "hot spots" (areas of highest vascularization) at high magnification.
-
Vessel diameter can also be measured using image analysis software.
Mandatory Visualizations
Caption: this compound inhibits Galectin-1, blocking pro-proliferative and angiogenic signaling pathways.
Caption: Experimental workflow for IHC analysis of Ki67 and CD31 in tumor tissues.
References
- 1. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Following OTX008 Exposure
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the effects of OTX008 on the cell cycle of cancer cells using flow cytometry.
Introduction
This compound is a small-molecule inhibitor that selectively targets galectin-1 (Gal-1), a protein often overexpressed in various cancers.[1][2] Gal-1 plays a significant role in tumor progression by promoting cell proliferation, angiogenesis, and immune evasion.[2] this compound has been shown to inhibit cancer cell proliferation and invasion, making it a compound of interest in oncology research.[1]
A key mechanism of action for this compound is the induction of cell cycle arrest, specifically at the G2/M phase.[1][3] This is achieved through the modulation of critical cell cycle regulatory proteins, including CDK1.[1][4] Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle, providing valuable insights into the cytostatic effects of compounds like this compound.
Principle of Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis by flow cytometry is based on the measurement of the cellular DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. By staining cells with PI and analyzing them on a flow cytometer, the fluorescence intensity of the dye in each cell can be measured, which is directly proportional to its DNA content.[5] This allows for the discrimination of cells in the G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content).
Experimental Protocols
This section details the necessary protocols for treating cells with this compound and subsequently analyzing their cell cycle distribution using propidium iodide staining and flow cytometry.
Materials and Reagents
-
Cancer cell line of interest (e.g., SQ20B, A2780-1A9)[1]
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)[5]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[5]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol for this compound Treatment and Cell Preparation
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., based on previously determined GI50 values, which can range from 3 to 500 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time course (e.g., 24, 48, 72 hours).
-
Cell Harvesting: After the treatment period, aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA.
-
Cell Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes.[5] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
Protocol for Cell Fixation and Staining
-
Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to the tube.[5] This helps to prevent cell clumping.
-
Incubation: Incubate the cells on ice for at least 30 minutes for fixation.[5] For long-term storage, cells can be kept at -20°C.
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes.[5] Discard the supernatant carefully as the pellet may be loose.
-
Rehydration: Resuspend the cell pellet in 1 mL of PBS and centrifuge again.
-
RNase Treatment: Discard the supernatant and resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL).[5] Incubate at 37°C for 30 minutes to degrade any RNA that might interfere with PI staining.[6]
-
Propidium Iodide Staining: Add 400 µL of PI staining solution (50 µg/mL) to each tube.[5]
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.[6]
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer to measure the fluorescence emission of PI, typically in the FL2 or FL3 channel.[7]
-
Data Acquisition: Acquire data for at least 10,000-20,000 events per sample.[8] Use a low flow rate to improve the quality of the data.[8]
-
Gating Strategy: Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and aggregates.
-
Cell Cycle Analysis: Generate a histogram of the PI fluorescence intensity. The x-axis will represent the DNA content, and the y-axis will represent the number of events (cells).
-
Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Table 1: Example of a data summary table for cell cycle analysis after this compound treatment. The percentages of cells in each phase of the cell cycle are presented for the vehicle control and different concentrations of this compound.
Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathway of this compound and the experimental workflow.
Caption: this compound signaling pathway leading to G2/M cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis after this compound exposure.
References
- 1. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the Calix[4]arene Derivative Compound this compound on High Glucose-Stimulated ARPE-19 Cells: Focus on Galectin-1/TGF-β/EMT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 8. ucl.ac.uk [ucl.ac.uk]
OTX008: Application in the Study of Anti-Angiogenic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing OTX008, a selective small-molecule inhibitor of Galectin-1 (Gal-1), for the investigation of its anti-angiogenic properties. This document outlines the mechanism of action, key experimental protocols, and expected outcomes, supported by quantitative data from preclinical studies.
Introduction
This compound is a calixarene-based compound that acts as a potent and selective inhibitor of Galectin-1 (Gal-1), a β-galactoside-binding protein.[1][2] Gal-1 is frequently overexpressed in the tumor microenvironment and plays a crucial role in promoting tumor progression, including angiogenesis, the formation of new blood vessels.[1][2] this compound exerts its anti-angiogenic effects by binding to Gal-1, leading to its downregulation and the subsequent inhibition of key signaling pathways involved in endothelial cell proliferation, migration, and tube formation.[1][2][3] This document provides detailed protocols for in vitro and in vivo assays to characterize the anti-angiogenic activity of this compound.
Mechanism of Action
This compound functions as an allosteric inhibitor of Gal-1, binding to a site distinct from the carbohydrate recognition domain.[4] This interaction is thought to induce a conformational change in Gal-1, leading to its oxidation and subsequent proteasomal degradation.[2] The reduction in Gal-1 levels disrupts its interaction with key cell surface glycoproteins, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Neuropilin-1 (NRP-1).[1][5] This disruption, in turn, inhibits downstream signaling cascades, primarily the ERK1/2 and AKT pathways, which are critical for endothelial cell function and survival.[1][6] The inhibition of these pathways ultimately leads to a reduction in tumor angiogenesis.[1][6]
Figure 1: Proposed signaling pathway of this compound's anti-angiogenic action.
Quantitative Data Summary
The anti-angiogenic and anti-proliferative effects of this compound have been quantified in various preclinical models. The following tables summarize key data from published studies.
| Cell Line | Cancer Type | This compound GI50 (µM) | Reference |
| A2780-1A9 | Ovarian Carcinoma | 3 | [1] |
| SQ20B | Head and Neck Squamous Cell | 3 | [1] |
| Multiple Cell Lines | Various | 1 - 190 | [3] |
| Table 1: In Vitro Growth Inhibitory Effects of this compound on Various Cancer Cell Lines. |
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| A2780-1A9 | Ovarian Carcinoma | 5 mg/kg i.v., every other day for 3 weeks | Significant inhibition of in vivo tumor growth. | [3] |
| A2780-1A9 | Ovarian Carcinoma | Not specified | Decreased microvessel density and VEGFR2 expression. | [1] |
| SQ20B | Head and Neck Squamous Cell | 5-10 mg/kg i.p. q.d. for 3 weeks | Significantly lower vessel number and diameter. | [7] |
| 1A9 | Ovarian Carcinoma | 5-10 mg/kg i.p. q.d. for 3 weeks | Significantly lower vessel diameter (0.5 x 10³ µm² vs 6 x 10³ µm² in control). | [7] |
| Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Effects of this compound in Xenograft Models. |
Experimental Protocols
Detailed protocols for key experiments to evaluate the anti-angiogenic effects of this compound are provided below.
In Vitro Assays
Figure 2: General workflow for in vitro anti-angiogenic assays.
1. Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation and viability of endothelial cells.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 and incubate for 24 hours.
-
Prepare serial dilutions of this compound in EGM-2.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).
-
2. Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of this compound to inhibit the migration of endothelial cells towards a chemoattractant.
-
Materials:
-
HUVECs
-
Serum-free endothelial cell basal medium (EBM-2)
-
EGM-2 (as a chemoattractant)
-
This compound stock solution
-
Boyden chamber inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
-
Protocol:
-
Starve HUVECs in serum-free EBM-2 for 4-6 hours.
-
Add 600 µL of EGM-2 (containing a chemoattractant like VEGF or serum) to the lower chamber of the 24-well plate.
-
Resuspend the starved HUVECs in serum-free EBM-2 containing various concentrations of this compound or vehicle control at a density of 5 x 10⁴ cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Boyden chamber inserts.
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with Crystal Violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
3. In Vitro Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
-
Materials:
-
HUVECs
-
EGM-2
-
This compound stock solution
-
Matrigel (or other basement membrane extract)
-
96-well plates
-
Calcein AM (for fluorescent visualization)
-
-
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 containing different concentrations of this compound or vehicle control at a density of 1.5 x 10⁴ cells/well.
-
Gently add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.
-
Visualize and photograph the tube formation using a microscope. For quantification, the total tube length and number of branch points can be measured using image analysis software. Fluorescent labeling with Calcein AM can enhance visualization.
-
In Vivo Xenograft Model
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibidi.com [ibidi.com]
- 3. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. promocell.com [promocell.com]
Application Notes and Protocols for Developing OTX008-Resistant Cancer Cell Lines
For Research Use Only.
Introduction
OTX008 is a selective, small-molecule inhibitor of Galectin-1 (Gal-1), a β-galactoside-binding protein.[1][2] Gal-1 is overexpressed in numerous cancer types and is implicated in various aspects of tumor progression, including cell proliferation, adhesion, migration, angiogenesis, and immune evasion.[3][4] this compound exerts its anti-cancer effects by binding to Gal-1 and inhibiting its downstream signaling pathways, such as the ERK1/2 and AKT-dependent survival pathways.[2][5] The development of drug resistance is a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells acquire resistance to novel therapeutic agents like this compound is crucial for optimizing treatment strategies and developing second-line therapies. These application notes provide detailed protocols for generating and characterizing this compound-resistant cancer cell lines in vitro, which serve as invaluable models for studying the molecular basis of acquired resistance.
Principle
The primary method for developing acquired drug resistance in cancer cell lines is the continuous exposure of a parental, sensitive cell line to gradually increasing concentrations of the drug over an extended period.[6][7] This process mimics the selective pressure that leads to drug resistance in a clinical setting. Initially, cells are treated with a low concentration of this compound (e.g., the IC20 or IC50), which eliminates the most sensitive cells. The surviving cells are allowed to recover and repopulate, after which they are subjected to a slightly higher drug concentration. This cycle of dose escalation and recovery is repeated over several months, selecting for a cell population that can proliferate in the presence of high concentrations of this compound.
Data Presentation: this compound Sensitivity in Cancer Cell Lines
The sensitivity of cancer cell lines to this compound can vary significantly, which may be correlated with the expression level of Gal-1 (LGALS1 gene).[5][8] The following tables summarize reported 50% inhibitory concentration (IC50) values for this compound in various parental human cancer cell lines and provide a hypothetical example of acquired resistance.
Table 1: this compound IC50 Values in Parental Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| 8505c | Anaplastic Thyroid | 0.2 | [9] |
| TPC1 | Papillary Thyroid | ~0.8 | [9] |
| BCPAP | Papillary Thyroid | ~1.0 | [9] |
| FTC133 | Follicular Thyroid | ~1.1 | [9] |
| A2780-1A9 | Ovarian | 1 - 190 (range) | [10] |
| SQ20B | Head and Neck | 3 - 500 (range) | [5] |
| U87MG | Glioblastoma | 1 - 190 (range) | [10] |
| CAL62 | Anaplastic Thyroid | >30 | [9] |
Table 2: Example of Acquired Resistance in a Hypothetical this compound-Resistant Cell Line
| Cell Line | Description | This compound IC50 (µM) | Fold Resistance |
| 8505c-PAR | Parental, this compound-sensitive | 0.2 ± 0.05 | 1 |
| 8505c-OTX-R | This compound-Resistant | 5.8 ± 0.7 | 29 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes the generation of an this compound-resistant cell line using the gradual dose-escalation method.
Materials:
-
This compound-sensitive parental cancer cell line (e.g., 8505c)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks (T-25, T-75)
-
Pipettes, sterile tubes, and other standard cell culture equipment
-
Incubator (37°C, 5% CO2)
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
Procedure:
-
Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles. b. Culture the parental cell line (e.g., 8505c) in complete medium until a sufficient number of healthy, logarithmically growing cells are available for the experiment and for cryopreservation.
-
Determine Parental IC50: a. Perform a cell viability assay (e.g., MTT, CCK-8) to determine the IC50 of this compound for the parental cell line. This value will serve as a baseline for assessing the development of resistance.[6]
-
Initiation of Resistance Induction: a. Seed the parental cells in a T-25 flask at their normal seeding density. b. After 24 hours, replace the medium with fresh medium containing this compound at a starting concentration equal to the IC20 of the parental line. c. Culture the cells under standard conditions, monitoring them daily for signs of stress and cell death.
-
Dose Escalation: a. When the cells reach 70-80% confluency and appear to have a stable growth rate (this may take several passages), subculture them into a new flask with a slightly increased concentration of this compound (e.g., a 1.5 to 2-fold increase).[7] b. If massive cell death (>50%) occurs after increasing the drug concentration, reduce the concentration to the previous level and allow the cells to recover before attempting a smaller incremental increase.[7] c. At each stable concentration step, cryopreserve vials of cells as backups.
-
Maintenance and Confirmation of Resistance: a. Continue this process of stepwise dose escalation for several months. The target final concentration should be significantly higher than the initial parental IC50 (e.g., 10-20 fold). b. Once the cells are stably proliferating at the target concentration, perform a new IC50 determination on the resistant cell population and compare it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype. c. To ensure the stability of the resistant phenotype, culture a sub-population of the resistant cells in drug-free medium for several passages and then re-determine the IC50.
Protocol 2: Characterization of this compound-Resistant Cell Lines
Materials:
-
Parental (PAR) and this compound-Resistant (OTX-R) cell lines
-
96-well plates
-
Cell viability assay kit (e.g., CCK-8, MTT)
-
Microplate reader
-
Complete cell culture medium
-
This compound stock solution
Procedure (IC50 Re-determination):
-
Seed both parental and resistant cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium.
-
Replace the medium in the wells with the medium containing various concentrations of this compound. Include a "no-drug" control.
-
Incubate the plates for 72 hours at 37°C.[9]
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results on a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism). The Resistance Index (RI) can be calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line).[7]
Protocol 3: Investigating Mechanisms of Resistance
Potential mechanisms of resistance to this compound could include downregulation of Gal-1, mutations in the LGALS1 gene, or activation of bypass signaling pathways.
A. Western Blot for Galectin-1 and Signaling Proteins:
-
Culture parental and resistant cells to 80-90% confluency.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Galectin-1, phospho-ERK, total-ERK, phospho-AKT, total-AKT, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Compare the expression and activation of these proteins between the parental and resistant cell lines.
B. Gene Sequencing:
-
Extract genomic DNA and RNA from both parental and resistant cell lines.
-
Perform Sanger sequencing or Next-Generation Sequencing (NGS) of the LGALS1 gene (from gDNA) and its transcript (from cDNA) to identify any potential mutations that might interfere with this compound binding.
Visualizations
Galectin-1 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits Galectin-1, blocking downstream pro-survival pathways.
Experimental Workflow for Generating Resistant Cell Lines
Caption: Workflow for developing this compound-resistant cancer cell lines.
Troubleshooting
| Problem | Possible Cause | Solution |
| Massive cell death after dose escalation | Drug concentration increase was too large. | Revert to the previous, lower concentration. Allow cells to fully recover before attempting a smaller incremental increase (e.g., 1.2x). |
| Slow or no development of resistance | Parental cell line is intrinsically highly sensitive or has low genetic plasticity. | Extend the culture time at each concentration step. Consider using a different parental cell line. |
| Loss of resistant phenotype in drug-free medium | Resistance is unstable or dependent on non-genetic mechanisms. | Maintain a continuous culture of the resistant line in medium containing the final this compound concentration. |
| Inconsistent IC50 results | Variation in cell seeding density, assay incubation time, or cell health. | Standardize all assay parameters. Ensure cells are in the logarithmic growth phase when seeding plates. |
References
- 1. Galectin-1 promotes tumor progression via NF-κB signaling pathway in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galectin-1 as a potential cancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. US20140121278A1 - Anti-tumor agent otx-008 targets human galectin-1 - Google Patents [patents.google.com]
- 9. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preclinical Pharmacokinetic Analysis of OTX008
These application notes provide a detailed overview of the pharmacokinetic (PK) properties and analysis of OTX008, a selective, small-molecule inhibitor of galectin-1, in preclinical models. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology research.
Introduction to this compound
This compound is a calixarene-based compound that targets galectin-1 (Gal-1), a carbohydrate-binding protein implicated in tumor cell proliferation, invasion, and angiogenesis.[1][2] By binding to Gal-1, this compound leads to its downregulation, thereby inhibiting tumor growth and angiogenesis.[1][2] Preclinical studies have demonstrated its potential as an anticancer agent, both as a monotherapy and in combination with other therapies.[3][4] Understanding its pharmacokinetic profile is crucial for designing effective dosing strategies and advancing its clinical development.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound observed in a preclinical study involving nude mice xenografted with human ovarian carcinoma (A2780-1A9).[3]
| Parameter | Tissue | Value | Unit | Conditions |
| Cmax | Plasma | 14.39 | µg/mL | Single 5 mg/kg i.v. dose[3] |
| Half-life (t½) | Plasma | 31.4 | hours | Single 5 mg/kg i.v. dose[3] |
| Cmax | Tumor | 1.65 (1.76 µM) | µg/g | Single 5 mg/kg i.v. dose, measured at 0.5 h[3] |
| AUC | Tumor | 15.76 | µg/g*h | Single 5 mg/kg i.v. dose[3] |
| Concentration @ 24h | Tumor | 0.516 (0.55 µM) | µg/g | Single 5 mg/kg i.v. dose[3] |
| Accumulated Conc. | Tumor | 2.3 | µM | Repeated 5 mg/kg i.v. administrations[3] |
Experimental Protocols
Detailed methodologies for the in vivo pharmacokinetic analysis and efficacy studies of this compound are outlined below.
-
Species: Female athymic nude mice (Nu/Nu), 5-6 weeks old.[5]
-
Tumor Models: Human tumor xenografts are established by subcutaneous (s.c.) injection of cancer cells into the right flank.[5][6]
-
Study Initiation: Treatment commences when tumors reach a volume of approximately 100 mm³.[5] Animals are randomly assigned to control and treatment groups.[5]
-
Formulation: The preparation of this compound for administration should follow established laboratory procedures for creating a stable solution suitable for injection.
-
Pharmacokinetic Study Dosing: A single intravenous (i.v.) dose of 5 mg/kg this compound is administered to tumor-bearing mice.[3]
-
Antitumor Activity Study Dosing: this compound is administered at 5 mg/kg i.v. every other day for a duration of three weeks.[3]
-
Blood Sampling: For PK analysis, blood samples are collected at various time points post-administration to determine plasma concentrations of this compound.
-
Tissue Sampling: Tumor tissues are collected at specified time points (e.g., 0.5 hours and 24 hours post-dose) to measure drug concentration and accumulation.[3]
-
Bioanalytical Method: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with an appropriate detector, is used to quantify this compound concentrations in plasma and tumor homogenates.
-
Cell Lines: A panel of human cancer cell lines, including A2780-1A9 (ovarian) and U87MG (glioblastoma), are used to assess the in vitro activity of this compound.[3]
-
Methodology: Cells are treated with this compound at various concentrations. The effects on cell proliferation, motility, invasion, and cord formation are then evaluated.[3] The half-maximal inhibitory concentration (IC50) is determined to assess sensitivity, with values ranging from 1 to 190 µM across different cell lines.[3]
Visualizations: Diagrams and Workflows
This compound functions as a selective inhibitor of Galectin-1.[8] Its binding to Gal-1 leads to the downregulation of the protein, which in turn inhibits critical downstream signaling pathways involved in cell survival and angiogenesis, such as the ERK1/2 and AKT pathways, and reduces the expression of VEGFR2.[2] This culminates in G2/M cell cycle arrest and an overall reduction in tumor cell proliferation, invasion, and tumor angiogenesis.[2][4]
References
- 1. Facebook [cancer.gov]
- 2. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
OTX008 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on handling OTX008, a selective inhibitor of galectin-1, with a particular focus on addressing its limited solubility in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to facilitate smooth and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a calixarene-based small molecule that acts as a selective inhibitor of galectin-1 (Gal-1).[1] It functions by binding to Gal-1, which can lead to its oxidation and proteasomal degradation.[1] The inhibition of Gal-1 by this compound has been shown to downregulate cancer cell proliferation, invasion, and tumor angiogenesis.[2] Mechanistically, this compound's effects are associated with the inhibition of the ERK1/2 and AKT-dependent survival pathways and the induction of G2/M cell cycle arrest through CDK1.[2]
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic compound with limited solubility in aqueous solutions.[3] Its solubility is significantly better in organic solvents. For a summary of known solubility data, please refer to the data table below.
Q3: What is the maximum recommended concentration of DMSO for dissolving this compound for cell culture experiments?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many researchers aiming for 0.1% or lower.[4] The specific tolerance to DMSO can be cell-line dependent, so it is always recommended to run a vehicle control (medium with the same final concentration of DMSO) to assess its impact on your cells.[4]
This compound Solubility Data
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | 1 mg/mL | - |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL[5] | Heating to 37°C and sonication can aid dissolution.[5] Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[6] |
| Ethanol | 5 mg/mL[5] | - |
| PBS (pH 7.2) | 0.5 mg/mL[5] | Limited solubility. |
Troubleshooting Guide for this compound Precipitation in Aqueous Solutions
Issue: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium.
This is a common challenge encountered with hydrophobic compounds like this compound. The dramatic change in solvent polarity from a high-concentration organic stock to a primarily aqueous environment leads to the compound "crashing out" of solution. Here are several strategies to troubleshoot this issue:
-
Optimize Your Stock and Dilution Strategy:
-
High-Concentration Stock: Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10-20 mM). This allows you to add a very small volume of the stock solution to your culture medium to achieve the desired final concentration, thereby minimizing the final DMSO concentration.[4]
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Adding a compound to cold medium can induce precipitation.[7]
-
Gradual Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your medium. Instead, add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing.[7] For higher final concentrations, consider a serial dilution approach where you first dilute the stock into a smaller volume of medium and then add this intermediate dilution to the final volume.[7]
-
-
Employ Solubilizing Agents (for specific applications):
-
For in vivo studies, co-solvents and excipients are often used to improve solubility. While not always suitable for direct cell culture applications due to potential toxicity, these formulations can provide insights. Formulations for this compound have included:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
-
-
Physical Dissolution Aids:
-
Sonication: If a slight precipitate forms after dilution, a brief sonication in a water bath sonicator may help to redissolve the compound.[7]
-
Warming: Gentle warming of the final solution to 37°C can sometimes help to keep the compound in solution. However, be mindful of the thermal stability of this compound and other media components.[7]
-
Issue: My this compound solution appears cloudy or hazy.
Cloudiness can be an indication of fine particulate precipitation, even if distinct crystals are not visible.[7] This can still impact the effective concentration of the compound and potentially harm cells. The troubleshooting steps outlined above for precipitation are also applicable here. It is also prudent to visually inspect your stock solution before each use to ensure it is clear.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer, sonicator (optional).
-
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If the compound does not readily dissolve, gentle warming of the tube to 37°C and/or brief sonication in a water bath can be used to aid dissolution.[5]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Materials: this compound stock solution (in DMSO), pre-warmed (37°C) complete cell culture medium, sterile tubes.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment, ensuring the final DMSO concentration remains non-toxic (ideally ≤ 0.1%).
-
In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the working solution to ensure it is clear and free of any precipitate.
-
Use the freshly prepared working solution to treat your cells immediately.
-
Visualizing this compound's Mechanism of Action
To better understand the biological context of this compound's activity, the following diagrams illustrate the experimental workflow for testing its solubility and its impact on key signaling pathways.
Caption: A typical experimental workflow for evaluating the effects of this compound in cell-based assays.
Caption: Simplified signaling pathway illustrating the inhibitory action of this compound on Galectin-1 and its downstream effects.
References
Optimizing OTX008 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of OTX008 for in vitro experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate experimental design and interpretation.
Troubleshooting Guide
This section addresses common issues that may arise during in vitro experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | 1. Inconsistent cell seeding density. 2. Variation in drug preparation and storage. 3. Differences in cell passage number. 4. Contamination of cell cultures. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] 3. Use cells within a consistent and low passage number range. 4. Regularly check cell cultures for any signs of contamination. |
| Lower than expected potency (high IC50 value). | 1. Low expression of Galectin-1 in the cell line. 2. Drug degradation. 3. Incorrect drug concentration calculation. | 1. Verify the expression level of Galectin-1 (LGALS1) in your cell line via qPCR or Western blot. Cell lines with higher Galectin-1 expression tend to be more sensitive to this compound.[2][3] 2. Use freshly prepared this compound solutions for each experiment. 3. Double-check all calculations for dilutions and final concentrations. |
| Inconsistent results in downstream pathway analysis (e.g., Western blotting for p-ERK). | 1. Suboptimal treatment time. 2. Cell density affecting signaling pathways. 3. Technical variability in the Western blotting procedure. | 1. Perform a time-course experiment to determine the optimal duration of this compound treatment for observing changes in your target proteins. A drastic inhibition of pERK in 8505c cells was observed after 30 minutes of treatment.[4] 2. Seed cells at a consistent density to avoid confluency-dependent changes in signaling. 3. Ensure consistent protein loading, efficient transfer, and use of validated antibodies. |
| Difficulty dissolving this compound. | This compound has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in a solvent like DMSO.[1] For cell-based assays, ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, small-molecule inhibitor of Galectin-1 (Gal-1).[1][5] It is a calixarene derivative that binds to an amphipathic β-sheet on Gal-1, acting as an allosteric inhibitor.[3][4] This inhibition downregulates cancer cell proliferation, invasion, and tumor angiogenesis.[2][3] Mechanistically, this compound has been shown to inhibit the ERK1/2 and AKT-dependent survival pathways and induce G2/M cell cycle arrest through CDK1.[2][3]
Q2: What is a typical effective concentration range for this compound in vitro?
A2: The effective concentration of this compound can vary significantly depending on the cancer cell line. The growth inhibitory concentrations (GI50) have been reported to range from 3 to 500 µM in a large panel of human solid tumor cell lines.[2] In other studies, the IC50 values for tumor cell proliferation have been observed to be between 1 and 190 µM.[2][6] For thyroid cancer cell lines, IC50 values were reported to be in a lower range of 0.2 to 1.1 µM for sensitive lines, while a resistant line showed an IC50 greater than 30 µM.[4]
Q3: How does Galectin-1 expression level affect the sensitivity of cell lines to this compound?
A3: A significant correlation has been observed between the GI50 values of this compound and the mRNA and protein expression levels of Galectin-1.[2] Cell lines with higher Galectin-1 expression are generally more sensitive to the anti-proliferative effects of this compound.[3]
Q4: What signaling pathways are affected by this compound treatment?
A4: this compound treatment has been shown to inhibit the phosphorylation of key proteins in survival and proliferation pathways, including ERK1/2 and AKT.[2][3][7] It can also induce G2/M cell cycle arrest by affecting CDK1.[2][3]
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, studies have shown that this compound can have synergistic or additive effects when combined with other cytotoxic and targeted therapies, such as sunitinib.[6] Combination therapy with this compound may target both the tumor and its vascular microenvironment.[6]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Reported IC50/GI50 (µM) | Reference |
| Large panel of human solid tumor cell lines | Various | 3 - 500 (GI50) | [2] |
| Various tumor cell lines | Various | 1 - 190 (IC50) | [2][6] |
| 8505c | Anaplastic Thyroid Cancer | 0.2 - 1.1 | [4] |
| TPC1 | Papillary Thyroid Cancer | 0.2 - 1.1 | [4] |
| BCPAP | Papillary Thyroid Cancer | 0.2 - 1.1 | [4] |
| FTC133 | Follicular Thyroid Cancer | 0.2 - 1.1 | [4] |
| TT2609C02 | Medullary Thyroid Cancer | 0.2 - 1.1 | [4] |
| CAL62 | Anaplastic Thyroid Cancer | > 30 | [4] |
| U87-MG | Glioblastoma | 17.44 (ED50) | [8] |
| A172 | Glioblastoma | 33.36 (ED50) | [8] |
| Patient-derived Glioblastoma cultures | Glioblastoma | 34.28 (mean ED50) | [8] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
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Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, Galectin-1, and a loading control like β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
OTX008 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of OTX008 in cell culture media. The information is presented in a question-and-answer format to address common issues and facilitate experimental design.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in cell culture media?
There is currently no publicly available, quantitative study specifically detailing the stability of this compound in various cell culture media over extended periods. However, published in vitro studies using this compound often involve treatment durations of 24 to 72 hours, suggesting that the compound retains its activity for at least this period under standard cell culture conditions (37°C, 5% CO2). For experiments extending beyond 72 hours, some researchers have opted for daily replenishment of the media containing this compound[1]. One study has noted that this compound is chemically more stable and resistant to hydrolysis compared to other Galectin-1 inhibitors like Anginex[2].
Q2: I am planning a long-term experiment (e.g., > 72 hours) with this compound. What is the recommended handling?
For long-term experiments, it is advisable to replenish the this compound-containing media every 48 to 72 hours to ensure a consistent concentration of the active compound. This precaution helps to mitigate any potential degradation over time. Alternatively, researchers can perform their own stability assessment to determine the degradation kinetics of this compound in their specific cell culture setup.
Q3: My results with this compound are inconsistent. Could stability be an issue?
Inconsistent results can arise from various factors, including the stability of this compound. If you suspect stability issues, consider the following:
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Storage of Stock Solutions: Ensure that your this compound stock solutions are stored correctly. According to one supplier, this compound stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[3].
-
Media Changes: For experiments longer than 72 hours, implement a regular media change schedule (e.g., every 48 or 72 hours) with fresh this compound.
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Experimental Variability: Rule out other sources of variability in your assay, such as cell passage number, seeding density, and reagent consistency.
Q4: How can I determine the stability of this compound in my specific cell culture medium?
To definitively assess the stability of this compound in your experimental conditions, you can perform a stability study. This typically involves incubating this compound in your cell culture medium at 37°C and collecting samples at various time points (e.g., 0, 24, 48, 72, 96 hours). The concentration of this compound in these samples is then quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in long-term cultures | Degradation of this compound in the cell culture medium over time. | Replenish the medium with fresh this compound every 48-72 hours. Consider conducting a stability study to determine the rate of degradation. |
| High variability between experimental replicates | Inconsistent this compound concentration due to degradation or improper mixing. | Ensure thorough mixing of this compound in the medium before adding to cells. For long-term experiments, adhere to a strict media change schedule. |
| Unexpected cytotoxicity | Degradation products of this compound may have cytotoxic effects. | If cytotoxicity is observed in longer-term experiments, it could be related to degradation. A stability study that also analyzes for potential degradants would be beneficial. |
| Precipitation of this compound in media | Poor solubility of this compound in the cell culture medium. | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is low and compatible with your cell line. Prepare fresh dilutions from a concentrated stock solution for each experiment. |
Experimental Protocols
Protocol for a Basic this compound Stability Study in Cell Culture Media
This protocol outlines a general procedure to assess the stability of this compound.
1. Materials:
-
This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
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Incubator (37°C, 5% CO2)
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HPLC-MS system (or other suitable analytical instrument)
2. Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in your cell culture medium to the final working concentration you use in your experiments (e.g., 10 µM).
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Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point. Incubate the tubes at 37°C in a 5% CO2 incubator.
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Sample Collection: At designated time points (e.g., 0, 8, 24, 48, 72, and 96 hours), remove one tube from the incubator and immediately store it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
-
Sample Analysis:
-
Thaw the samples and prepare them for analysis according to the requirements of your analytical method. This may involve protein precipitation or other extraction steps.
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Analyze the samples using a validated analytical method, such as HPLC-MS, to quantify the concentration of this compound.
-
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile.
Illustrative Stability Data of this compound in Cell Culture Medium
The following table presents hypothetical data from a stability study as described above. Note: This data is for illustrative purposes only and should not be considered as experimentally verified.
| Time (Hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 8 | 9.8 | 98% |
| 24 | 9.1 | 91% |
| 48 | 8.2 | 82% |
| 72 | 7.3 | 73% |
| 96 | 6.4 | 64% |
Visualizations
Signaling Pathway of Galectin-1 Inhibition by this compound
References
potential off-target effects of OTX008 in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of OTX008 in cancer cell experiments. The focus is on addressing potential off-target effects and providing guidance for their investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, small-molecule inhibitor of Galectin-1 (Gal-1).[1][2] It is a calixarene derivative that binds to an amphipathic β-sheet on Gal-1, a site distinct from the carbohydrate recognition domain, acting as an allosteric inhibitor.[3] This binding is thought to induce oxidation and subsequent proteasomal degradation of Gal-1.[4] By downregulating Gal-1, this compound inhibits cancer cell proliferation, invasion, and tumor angiogenesis.[1][2]
Q2: What are the known downstream effects of this compound's on-target activity?
A2: Inhibition of Gal-1 by this compound has been shown to downregulate the ERK1/2 and AKT-dependent survival pathways.[2][5] It can also induce a G2/M cell cycle arrest through CDK1.[2][5] In vivo, this compound treatment is associated with decreased microvessel density and reduced expression of VEGFR2.[2]
Q3: Have any specific off-target proteins for this compound been identified?
A3: To date, no specific off-target proteins that directly bind to this compound have been reported in the scientific literature. Most research has focused on the consequences of Gal-1 inhibition. However, the possibility of off-target effects cannot be entirely ruled out and may be cell-type specific.
Q4: What is the general toxicity profile of the calixarene scaffold?
A4: The calixarene scaffold itself is generally considered to have low cytotoxicity and good biocompatibility.[6] Calixarenes are often explored as drug delivery vehicles due to these properties.[6] This suggests that any observed toxicity with this compound is likely attributable to the specific chemical functionalization of the calixarene core rather than the core structure itself.
Q5: Are there any known toxicities in vivo that might suggest off-target effects?
A5: A Phase I clinical trial of this compound reported several adverse events that could potentially be linked to off-target effects.[1][4] These included neurological effects such as tremor, perioral paresthesia, dizziness, myoclonia, and reversible ataxia, the latter being a dose-limiting toxicity.[1][4] Gastrointestinal issues and injection site reactions were also observed.[1] Preclinical studies in mice at therapeutic doses did not report significant toxicity.[3][7][8]
Troubleshooting Guides
Issue 1: I'm observing cytotoxicity in my cancer cell line that does not correlate with Galectin-1 expression levels.
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Question: My cell line has low Gal-1 expression, yet I see significant cell death with this compound treatment. Could this be an off-target effect?
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Answer: This is a possibility. While this compound's antiproliferative effects generally correlate with Gal-1 expression, cell-line specific off-target effects could lead to unexpected cytotoxicity.[2]
-
Troubleshooting Steps:
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Confirm Low Gal-1 Expression: Use Western blot or qPCR to re-verify the low levels of Gal-1 in your specific cell line under your culture conditions.
-
Rescue Experiment: Attempt a rescue experiment by overexpressing Gal-1 in your low-expressing cell line. If the cytotoxicity is on-target, overexpressing Gal-1 might sensitize the cells further or have no effect if the pathway is already minimally active. If the toxicity is off-target, Gal-1 overexpression should not affect the outcome.
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Investigate Apoptosis Pathway: Use assays for caspase activation (e.g., caspase-3/7 activity assay) or Annexin V staining to determine if the observed cell death is apoptotic. Characterizing the mode of cell death can provide clues about the pathways involved.
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Unbiased Screening: If this phenomenon is critical to your research, consider performing an unbiased screening method, such as proteomics or transcriptomics, to identify proteins or genes that are differentially expressed upon this compound treatment in your specific cell line (see Experimental Protocol 3).
-
-
Issue 2: My in vivo experiments are showing unexpected toxicity, particularly neurological symptoms in mice.
-
Question: My mice treated with this compound are showing signs of ataxia or tremors. Is this a known effect?
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Answer: Yes, neurological adverse events, including reversible ataxia, were reported as a dose-limiting toxicity in the Phase I clinical trial of this compound.[1][4] While preclinical studies in some cancer models reported no apparent toxicity, this may be dose, schedule, or model-dependent.[3][7][8]
-
Troubleshooting Steps:
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Dose Reduction: The most immediate step is to perform a dose-response study to find a therapeutic window with anti-tumor activity but without the severe neurological side effects.
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Pharmacokinetic Analysis: If possible, analyze the concentration of this compound in the brain tissue of the affected mice to determine if the compound crosses the blood-brain barrier. This can help ascertain if the neurological effects are central or peripheral.
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Monitor Animal Welfare: Closely monitor the animals for any signs of distress and report them to your institution's animal care and use committee. Ensure that the observed symptoms are not due to other experimental confounds.
-
-
Issue 3: I am seeing a discrepancy between the IC50 values in my experiments and what is reported in the literature.
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Question: The IC50 of this compound in my cell line is significantly different from published values. Why might this be?
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Answer: Discrepancies in IC50 values are common in cell-based assays and can be due to a variety of factors.
-
Troubleshooting Steps:
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Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling.
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Assay Conditions: Ensure your experimental conditions, such as cell seeding density, serum concentration in the media, and duration of drug exposure, are consistent with the cited literature.
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Drug Quality: Confirm the purity and stability of your this compound compound.
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Galectin-1 Expression: As sensitivity to this compound correlates with Gal-1 expression, check the Gal-1 levels in your specific cell line stock, as this can vary between labs and with passage number.[2]
-
-
Quantitative Data Summary
Table 1: In Vitro Antiproliferative Activity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| SQ20B | Head and Neck | ~3 |
| A2780-1A9 | Ovarian | Intermediate Sensitivity |
| COLO205-S | Colon | 52 |
| COLO205-R | Colon | >300 |
| MCF7 | Breast (Epithelial) | More Sensitive |
| MCF7-shWISP | Breast (Mesenchymal) | Less Sensitive |
| U87MG | Glioblastoma | Not Sensitive (in vivo) |
| 8505c | Thyroid (Anaplastic) | Sensitive |
| CAL 62 | Thyroid (Anaplastic) | Less Sensitive |
| FTC133 | Thyroid (Follicular) | Sensitive |
| TPC1 | Thyroid (Papillary) | Sensitive |
| BCPAP | Thyroid (Papillary) | Sensitive |
Data compiled from multiple sources. GI50 (Growth Inhibitory concentration 50%) values can vary based on experimental conditions.
Table 2: Adverse Events Reported in the Phase I Clinical Trial of this compound
| Adverse Event Category | Specific Events | Grade | Frequency |
| Local Toxicity | Injection site reaction | 1-2 | 20/22 patients |
| Skin ulcerations, subcutaneous abscess | - | 2/22 patients | |
| Neurological | Tremor | 1-2 | 8/22 patients |
| Perioral paresthesia | 1-2 | 5/22 patients | |
| Dizziness | 1-2 | 4/22 patients | |
| Myoclonia | 1-2 | 2/22 patients | |
| Ataxia (Dose-Limiting Toxicity) | 3 | 2/7 patients at DL2 | |
| Seizure (in patient with prior history) | 3 | 1/22 patients | |
| Gastrointestinal | Vomiting, abdominal pain, diarrhea | 1-3 | 12/22 patients |
| Laboratory Abnormalities | Hypomagnesemia, transient elevation of CPK | - | 12/22 patients |
DL2 = Dose Level 2 (120-130mg). Data from the first-in-man Phase I study.[1][4]
Experimental Protocols
Protocol 1: Western Blot for On-Target Galectin-1 Downregulation
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Cell Culture and Treatment: Plate cancer cells at a density of 1 x 10^6 cells per 10 cm dish. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against Galectin-1 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Invasion Assay (Boyden Chamber)
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Cell Culture and Starvation: Culture cancer cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours.
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Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) with serum-free medium.
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Cell Seeding: Resuspend starved cells in serum-free medium containing different concentrations of this compound or a vehicle control. Seed 5 x 10^4 cells into the upper chamber of the inserts.
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Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
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Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
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Staining and Visualization: Remove non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
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Quantification: Elute the crystal violet stain with a solvent (e.g., 10% acetic acid) and measure the absorbance at 590 nm. Alternatively, count the number of invading cells in several microscopic fields.
Protocol 3: Proteomic Analysis for Off-Target Identification (Conceptual Workflow)
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Experimental Design: Select a sensitive and a resistant cancer cell line to this compound treatment. Include a vehicle control and at least two concentrations of this compound (e.g., IC50 and 5x IC50). Perform experiments in biological triplicate.
-
Cell Treatment and Lysis: Treat cells for a relevant time point (e.g., 24 hours). Harvest and lyse cells in a buffer suitable for mass spectrometry (e.g., urea-based lysis buffer).
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Protein Digestion: Quantify protein concentration, reduce disulfide bonds, alkylate cysteines, and digest proteins into peptides using trypsin.
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LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Protein Identification and Quantification: Use a database search engine (e.g., MaxQuant) to identify peptides and quantify protein abundances based on label-free quantification (LFQ) or isobaric labeling (e.g., TMT).
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Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to identify proteins that are significantly up- or down-regulated upon this compound treatment compared to the vehicle control.
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Bioinformatics Analysis: Use pathway analysis tools (e.g., GSEA, DAVID) to identify cellular pathways enriched among the differentially expressed proteins. This may reveal unexpected pathways affected by this compound, suggesting potential off-target mechanisms.
-
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for identifying potential off-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of Calixarene in Chemotherapy Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing potential toxicities associated with the galectin-1 (Gal-1) inhibitor, OTX008, in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a calixarene-based, selective small-molecule inhibitor of galectin-1 (Gal-1)[1]. It functions by binding to Gal-1, leading to its proteasomal degradation[1]. This downregulation of Gal-1 interferes with key cancer progression pathways, including tumor cell proliferation, invasion, and angiogenesis[2]. This compound has been shown to inhibit the ERK1/2 and AKT-dependent survival pathways and induce G2/M cell cycle arrest through CDK1[2].
Q2: What are the reported toxicities of this compound in animal models?
A2: Preclinical studies in various animal models, primarily xenograft mouse models of human cancers, have generally shown this compound to be well-tolerated at therapeutic doses (e.g., 5 mg/kg and 10 mg/kg)[3][4]. Published studies have reported no significant signs of toxicity, with animals exhibiting normal weight gain and no macroscopic or microscopic abnormalities in internal organs upon autopsy[5].
Q3: Were there any adverse events noted in human clinical trials that I should be aware of when working with animal models?
A3: Yes, a first-in-human Phase I clinical trial of subcutaneously administered this compound in patients with advanced solid tumors did report several adverse events. The most frequent were injection site reactions. Additionally, transient and reversible neurological toxicities (such as ataxia, tremor, and perioral paresthesia) and gastrointestinal issues (like vomiting and diarrhea) were observed. Reversible ataxia was identified as the dose-limiting toxicity in humans. While these effects were seen in humans, they highlight potential systems to monitor closely in animal studies.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound, by inhibiting Gal-1, impacts several downstream signaling pathways crucial for cancer progression. These include the Ras/Raf/MEK/ERK pathway, the PI3K/AKT pathway, the NF-κB pathway, and the Hedgehog signaling pathway[2][6][7]. Inhibition of these pathways leads to decreased cell proliferation, survival, and invasion.
II. Troubleshooting Guide
This guide provides a structured approach to identifying and managing potential this compound-related toxicities in animal models.
Issue 1: Local Injection Site Reactions
-
Observation: Swelling, redness, or skin ulceration at the subcutaneous injection site.
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Potential Cause: Irritation from the vehicle or this compound itself.
-
Troubleshooting Steps:
-
Rotate Injection Sites: Avoid administering consecutive doses in the same location.
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Optimize Formulation: Ensure this compound is fully dissolved in a sterile, biocompatible vehicle. Refer to the formulation protocol for details.
-
Monitor and Record: Document the size and severity of the reaction daily.
-
Consult Veterinary Staff: For severe or persistent reactions, consult with the institutional veterinary staff for potential palliative care.
-
Issue 2: Neurological Symptoms
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Observation: Ataxia (uncoordinated movements), tremors, or lethargy in animals.
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Potential Cause: As observed in human trials, this compound may have off-target effects on the nervous system at higher doses.
-
Troubleshooting Steps:
-
Dose De-escalation: If neurological symptoms are observed in a cohort, consider reducing the dose for subsequent experiments.
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Careful Monitoring: Implement a neurological scoring system to objectively assess the severity and progression of symptoms.
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Supportive Care: Ensure easy access to food and water for animals with impaired mobility.
-
Necropsy and Histopathology: At the end of the study, perform a thorough histopathological examination of the brain and spinal cord.
-
Issue 3: Gastrointestinal Distress
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Observation: Diarrhea, dehydration, or significant weight loss (>15-20% of baseline).
-
Potential Cause: Potential off-target effects on the gastrointestinal tract.
-
Troubleshooting Steps:
-
Monitor Body Weight: Weigh animals at least twice weekly, or daily if weight loss is observed.
-
Hydration Support: Provide supplemental hydration (e.g., hydrogel packs or subcutaneous fluids) as recommended by veterinary staff for dehydrated animals.
-
Dietary Support: Ensure palatable, high-calorie food is readily available.
-
Dose Interruption/Reduction: For severe or persistent GI issues, consider a temporary halt in dosing or a dose reduction.
-
III. Data Presentation: Monitoring Parameters
While published preclinical studies have not reported significant quantitative toxicity data for this compound, it is crucial to monitor standard parameters. The following tables outline the recommended hematological and clinical chemistry panels for comprehensive toxicity assessment.
Table 1: Hematological Monitoring Parameters
| Parameter | Abbreviation | Units | Significance |
| Red Blood Cell Count | RBC | 10^6/µL | Oxygen-carrying capacity |
| Hemoglobin | HGB | g/dL | Oxygen-carrying capacity |
| Hematocrit | HCT | % | Volume of red blood cells |
| White Blood Cell Count | WBC | 10^3/µL | Immune system status |
| - Neutrophils | NEU | 10^3/µL | Bacterial infection response |
| - Lymphocytes | LYM | 10^3/µL | Viral infection/immune response |
| - Monocytes | MON | 10^3/µL | Phagocytosis, inflammation |
| Platelet Count | PLT | 10^3/µL | Blood clotting |
Table 2: Clinical Chemistry Monitoring Parameters
| Parameter | Abbreviation | Units | Significance |
| Alanine Aminotransferase | ALT | U/L | Liver function |
| Aspartate Aminotransferase | AST | U/L | Liver function |
| Alkaline Phosphatase | ALP | U/L | Liver, bone function |
| Total Bilirubin | BILI | mg/dL | Liver function |
| Blood Urea Nitrogen | BUN | mg/dL | Kidney function |
| Creatinine | CREA | mg/dL | Kidney function |
| Glucose | GLU | mg/dL | Metabolic function |
| Total Protein | TP | g/dL | Nutritional status, liver/kidney function |
| Albumin | ALB | g/dL | Nutritional status, liver/kidney function |
IV. Experimental Protocols
Protocol 1: this compound Formulation and Administration
-
Reconstitution: Reconstitute this compound powder in sterile water to a stock concentration of 1 mg/mL.
-
Dilution: For a 10 mg/kg dose in a 20g mouse, dilute the stock solution with a sterile vehicle (e.g., saline or PBS) to the final desired concentration for a standard injection volume (e.g., 100 µL).
-
Administration: Administer the prepared this compound solution via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, as per the experimental design.
-
Frequency: Dosing frequency can range from daily to every other day, for a specified duration (e.g., 21 days), as established in efficacy studies[3].
Protocol 2: Toxicity Monitoring
-
Clinical Observations: Perform daily cage-side observations for any changes in behavior, posture, activity level, and physical appearance.
-
Body Weight: Measure and record the body weight of each animal at least twice per week.
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline (before treatment initiation) and at the termination of the study.
-
For more detailed toxicokinetic studies, intermediate time points may be included.
-
Process blood for hematology (EDTA tubes) and clinical chemistry (serum separator tubes).
-
-
Necropsy and Histopathology:
-
At the study endpoint, perform a gross necropsy, examining all major organs.
-
Collect and fix major organs (liver, kidneys, spleen, heart, lungs, brain, etc.) in 10% neutral buffered formalin.
-
Process fixed tissues for histopathological examination by a qualified pathologist.
-
V. Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action
Caption: this compound binds to Galectin-1, leading to its degradation and subsequent inhibition of tumor progression.
Diagram 2: Downstream Signaling Pathways Inhibited by this compound
Caption: this compound inhibits Gal-1, leading to the downregulation of multiple pro-tumorigenic signaling pathways.
Diagram 3: Experimental Workflow for Toxicity Assessment
Caption: A logical workflow for the comprehensive assessment of this compound-related toxicity in animal models.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Galectin-1 inhibition induces cell apoptosis through dual suppression of CXCR4 and Ras pathways in human malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galectin-1 promotes tumor progression via NF-κB signaling pathway in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with OTX008 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving OTX008, a selective inhibitor of galectin-1 (Gal-1).
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments, offering step-by-step guidance to identify and resolve them.
Issue 1: Inconsistent Anti-Proliferative Effects of this compound Across Different Cancer Cell Lines.
-
Question: We are observing significant variability in the growth-inhibitory effects of this compound in our cancer cell line panel. Some cell lines are highly sensitive, while others appear resistant. What could be the cause of this inconsistency?
-
Answer: The differential sensitivity of cancer cell lines to this compound is a known phenomenon and can be attributed to several factors. The primary determinant of this compound efficacy is the expression level of its target, Galectin-1 (Gal-1).[1][2][3] A strong correlation has been observed between high Gal-1 expression and sensitivity to this compound.[1][2][3] Additionally, the epithelial-mesenchymal transition (EMT) status of the cells plays a role, with epithelial-like cancer cells generally showing greater sensitivity than mesenchymal-like cells.[1][2]
Troubleshooting Steps:
-
Quantify Gal-1 Expression: Determine the relative expression levels of Gal-1 mRNA (LGALS1) and protein in your panel of cell lines using techniques like qPCR, Western blotting, or immunohistochemistry. This will help correlate Gal-1 levels with the observed this compound sensitivity.
-
Characterize EMT Markers: Assess the expression of epithelial markers (e.g., E-cadherin) and mesenchymal markers (e.g., Vimentin, N-cadherin) to classify your cell lines. This can provide additional insight into their differential responses.
-
Review Cell Line-Specific Data: Consult literature for published data on this compound sensitivity in the specific cell lines you are using. For example, SQ20B and A2780-1A9 cells have been reported to be sensitive to this compound.[1][4]
-
Consider Alternative Mechanisms: In resistant cell lines with low Gal-1 expression, investigate other potential resistance mechanisms, such as alterations in downstream signaling pathways (e.g., ERK1/2, AKT) that may be independent of Gal-1.[1][2]
-
Issue 2: Suboptimal or Lack of In Vivo Tumor Growth Inhibition.
-
Question: Our in vivo xenograft study with this compound is not showing the expected tumor growth inhibition. What are the potential reasons for this and how can we optimize our experimental protocol?
-
Answer: Several factors can influence the in vivo efficacy of this compound. These include the choice of animal model, tumor cell line, drug formulation, dosage, and administration route.
Troubleshooting Steps:
-
Confirm Target Expression in Xenografts: Before initiating in vivo studies, verify Gal-1 expression in the tumor xenografts. Inconsistent results can arise if the chosen cell line does not maintain high Gal-1 expression in vivo.
-
Optimize Dosing and Administration: this compound has been administered via intraperitoneal (i.p.) and intravenous (i.v.) routes in preclinical studies, with effective doses typically ranging from 5 to 10 mg/kg.[4][5] The dosing frequency can also be critical, with daily or every-other-day schedules being common.[5][6] Ensure your dosing regimen is consistent with published effective protocols.
-
Check Drug Formulation and Stability: this compound can be reconstituted in various solvents, including water, DMSO, and ethanol.[4][7] It is crucial to use a vehicle that ensures solubility and stability. Prepare fresh solutions as needed and store them appropriately at -20°C or -80°C to avoid degradation.[3][8]
-
Monitor Pharmacokinetics: If possible, perform pharmacokinetic analysis to determine if this compound is reaching the tumor at sufficient concentrations. Studies have shown that this compound can accumulate in tumors after repeated administrations.[5]
-
Evaluate Tumor Microenvironment: The tumor microenvironment can impact drug efficacy. Consider assessing factors like tumor vascularization and hypoxia, as this compound has been shown to normalize tumor vasculature.[4][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, small-molecule inhibitor of Galectin-1 (Gal-1).[8] It binds to Gal-1, leading to its downregulation.[1] This inhibition disrupts key cancer-related processes, including cell proliferation, invasion, and tumor angiogenesis.[1][2] Mechanistically, this compound has been shown to inhibit the ERK1/2 and AKT-dependent survival pathways and induce G2/M cell cycle arrest.[1][2]
Q2: How should this compound be prepared and stored?
A2: this compound can be reconstituted in several solvents. For in vitro studies, DMSO is commonly used. For in vivo studies, it has been reconstituted in water.[4] Stock solutions should be stored at -20°C or -80°C and are stable for at least a year at -80°C.[8] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]
Q3: Are there known synergistic combinations with this compound?
A3: Yes, preclinical studies have shown that this compound can act synergistically with other anti-cancer agents.[1][2] It has demonstrated synergistic or additive effects when combined with cytotoxic agents like cisplatin and docetaxel, as well as targeted therapies such as sunitinib and sorafenib.[2][5] The synergistic effect is often observed when this compound is administered prior to the other therapeutic agent.[1]
Data Presentation
Table 1: In Vitro Anti-Proliferative Activity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Gal-1 mRNA Expression (Relative) |
| SQ20B | Head and Neck | ~10 | High |
| A2780-1A9 | Ovarian | ~20 | Moderate |
| 8505c | Thyroid | Sensitive | High |
| CAL 62 | Thyroid | Resistant | Low |
| HEp-2 | Laryngeal | Resistant | Low |
| U87MG | Glioblastoma | Not Sensitive | - |
GI50 (Growth Inhibitory Concentration 50%) values are approximate and may vary between studies.
Table 2: Summary of In Vivo Xenograft Studies with this compound
| Cell Line | Tumor Model | This compound Dose | Administration Route | Treatment Schedule | Outcome |
| A2780-1A9 | Ovarian Xenograft | 5 mg/kg | i.v. | Every other day for 3 weeks | Tumor growth inhibition |
| SQ20B | Head and Neck Xenograft | 10 mg/kg | i.p. | Daily | Tumor growth inhibition |
| HEp-2 | Head and Neck Xenograft | 10 mg/kg | i.p. | Daily | Less effective than in SQ20B |
| 8505c | Thyroid Xenograft | 5 mg/kg | i.p. | Daily, 5 days/week for 3 weeks | Significant decrease in tumor volume |
Experimental Protocols
Protocol 1: Western Blotting for Galectin-1 Expression
-
Cell Lysis: Lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Galectin-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Prepare this compound solution in a suitable vehicle and administer it to the treatment group according to the desired dose and schedule (e.g., 5 mg/kg, i.p., daily). Administer the vehicle alone to the control group.
-
Endpoint: Continue treatment for the specified duration and monitor for tumor growth and any signs of toxicity. At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualizations
Caption: this compound Mechanism of Action Pathway.
Caption: Troubleshooting Workflow for Inconsistent this compound Results.
References
- 1. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
improving OTX008 bioavailability for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with OTX008, a selective galectin-1 (Gal-1) inhibitor. The focus is on improving its bioavailability for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a calixarene-based small molecule that selectively inhibits galectin-1 (Gal-1), a protein implicated in cancer progression.[1] Its mechanism of action involves binding to Gal-1, leading to its proteasomal degradation. This, in turn, downregulates cancer cell proliferation, invasion, and tumor angiogenesis.[1][2] this compound has been shown to inhibit the ERK1/2 and AKT survival pathways and induce G2/M cell cycle arrest.[3]
Q2: What are the known pharmacokinetic parameters of this compound?
A2: Pharmacokinetic studies in xenograft mouse models have provided the following data after a 5 mg/kg intravenous (IV) administration.
| Parameter | Value | Unit |
| Plasma Cmax | 14.39 | µg/mL |
| Elimination Half-life | 31.4 | hours |
| Tumor Cmax | 1.65 | µg/g |
| Time to Tumor Cmax | 0.5 | hours |
| Tumor AUC | 15.76 | µg/g*h |
| Data from Zucchetti et al. (2015)[4][5] |
A Phase I clinical trial in humans with subcutaneous (SC) administration of 65 mg showed rapid absorption with a Tmax ranging from 0.5 to 2 hours.[6][7]
Q3: What is the solubility of this compound?
A3: this compound is a crystalline solid with the following reported solubilities.[8]
| Solvent | Solubility |
| DMF | 1 mg/ml |
| DMSO | 2 mg/ml |
| Ethanol | 5 mg/ml |
| PBS (pH 7.2) | 0.5 mg/ml |
The low aqueous solubility in PBS suggests that bioavailability, particularly for oral administration, could be a challenge.
Troubleshooting Guide: Improving this compound Bioavailability
This guide addresses common issues researchers may face when administering this compound in in vivo studies.
Problem 1: Poor or inconsistent anti-tumor efficacy in animal models.
This could be due to suboptimal bioavailability of this compound.
Possible Cause: Low aqueous solubility leading to poor absorption.
Solutions:
-
Formulation Strategies:
-
Co-solvents: For parenteral administration (IV or SC), using a co-solvent system can enhance solubility. Based on its solubility profile, a mixture of ethanol and PBS could be explored.
-
Nanoparticle Formulations: As a calixarene, this compound is amenable to formulation into nanoparticles. Calixarenes can be functionalized to create amphiphilic molecules that self-assemble into micelles or other nanostructures, encapsulating the drug and improving its solubility and stability.[9][10]
-
Lipid-Based Delivery Systems: For oral administration, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of poorly water-soluble drugs.[11][12][13]
-
-
Route of Administration:
Problem 2: Difficulty in preparing a stable and consistent formulation for injection.
Possible Cause: Precipitation of this compound in aqueous buffers.
Solutions:
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with adjusting the pH of your vehicle to improve solubility, keeping in mind the physiological tolerance of the animal model.
-
Use of Excipients: The inclusion of pharmaceutically acceptable excipients such as cyclodextrins can enhance the solubility of hydrophobic compounds.[16]
-
Sonication: Gentle sonication can help in dissolving the compound, but care should be taken to avoid degradation.
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection (Based on preclinical studies)
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in a suitable organic solvent like DMSO or ethanol.
-
Dilution: For a final dosing solution of 1 mg/mL, dilute the stock solution 1:10 in a vehicle appropriate for IV injection, such as sterile saline or PBS. The final concentration of the organic solvent should be kept low (typically <5-10%) to avoid toxicity.
-
Administration: Administer the freshly prepared solution to the animals via the tail vein.
Visualizations
This compound Signaling Pathway
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Role of Calixarene in Chemotherapy Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
Technical Support Center: Addressing OTX008 Resistance in KRAS-Mutated Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to OTX008, a Galectin-1 inhibitor, in KRAS-mutated cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Galectin-1 (Gal-1), a carbohydrate-binding protein.[1][2] this compound is a calixarene derivative designed to bind to an allosteric site on Gal-1, disrupting its function.[3] Gal-1 is often overexpressed in various cancers and is implicated in tumor progression, angiogenesis, and immune evasion.[1][4] By inhibiting Gal-1, this compound aims to suppress these pro-cancerous activities.[2][5]
Q2: We are observing resistance to this compound in our KRAS-mutated cancer cell line. What are the potential mechanisms?
Resistance to this compound in KRAS-mutated cancer cells is a multifactorial issue. A key emerging mechanism involves the nuclear localization and function of Galectin-1. Recent studies have shown that nuclear Gal-1 can act as a transcriptional regulator, directly binding to the promoter of the KRAS gene and promoting its expression.[1][2][6][7] This can lead to sustained KRAS signaling and downstream pathway activation, even in the presence of this compound, which may primarily target extracellular and cytoplasmic Gal-1.
Another potential mechanism involves the activation of a signaling cascade downstream of Galectin-1 that includes integrin β1, PYK2, eNOS, and HSP27.[1] This pathway may provide an alternative survival signal in the presence of this compound.
Q3: How can we experimentally verify if nuclear Galectin-1 is driving KRAS expression in our resistant cells?
To investigate the role of nuclear Galectin-1 in driving KRAS expression, we recommend performing a Chromatin Immunoprecipitation (ChIP) assay. This technique will allow you to determine if Galectin-1 is physically associated with the KRAS promoter in your resistant cell line. A detailed protocol for ChIP is provided in the "Experimental Protocols" section.
Q4: What are the potential therapeutic strategies to overcome this compound resistance in KRAS-mutated cancers?
Based on the understanding of the resistance mechanisms, a rational approach is to combine this compound with inhibitors of the KRAS signaling pathway. This dual-targeting strategy aims to block both the upstream driver (Gal-1-mediated KRAS expression) and the downstream signaling cascade. Potential combination partners include:
-
MEK inhibitors (e.g., Trametinib, Selumetinib): These drugs target MEK1/2, key kinases in the MAPK pathway downstream of KRAS.[8][9]
-
EGFR inhibitors (e.g., Cetuximab, Panitumumab): In some contexts, particularly colorectal cancer, EGFR signaling can contribute to KRAS pathway activation and resistance.[10]
Preclinical studies have shown that combining different targeted therapies can be effective in overcoming resistance in KRAS-mutant cancers.[9]
Q5: Are there any biomarkers that can predict sensitivity or resistance to this compound in KRAS-mutated cells?
While research is ongoing, potential biomarkers could include:
-
Subcellular localization of Galectin-1: A high nuclear-to-cytoplasmic ratio of Gal-1 may indicate a higher likelihood of resistance due to transcriptional regulation of KRAS.
-
Expression levels of KRAS and its downstream effectors: High basal levels of KRAS and phosphorylated ERK (p-ERK) and AKT (p-AKT) may suggest a strong dependence on this pathway and potential for resistance to single-agent this compound.
-
Expression of integrin αvβ3: In the context of Galectin-3 (a different galectin), its interaction with integrin αvβ3 has been linked to KRAS addiction, suggesting that components of the tumor microenvironment and cell surface receptors could play a role.[11][12] While this is for a different galectin, it highlights the importance of the broader cellular context.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT) when testing this compound.
| Possible Cause | Troubleshooting Step |
| Cell seeding density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| This compound solubility | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment. |
| Incubation time | Standardize the incubation time with this compound. We recommend a 72-hour incubation for initial dose-response curves. |
| MTT reagent issues | Protect the MTT reagent from light and ensure it is properly dissolved. Refer to the detailed MTT assay protocol below. |
Problem 2: Difficulty in detecting an interaction between Galectin-1 and the KRAS promoter in a ChIP assay.
| Possible Cause | Troubleshooting Step |
| Inefficient cross-linking | Optimize the formaldehyde cross-linking time and concentration for your specific cell line. |
| Suboptimal chromatin shearing | Ensure chromatin is sheared to the appropriate size range (typically 200-1000 bp) by optimizing sonication or enzymatic digestion conditions. |
| Antibody quality | Use a ChIP-validated antibody against Galectin-1. Include appropriate positive and negative controls (e.g., IgG isotype control, positive control locus). |
| Low abundance of interaction | Increase the starting cell number to enrich for the protein-DNA complex. |
Problem 3: No synergistic effect observed when combining this compound with a MEK inhibitor.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentrations | Perform dose-response matrices to identify the optimal concentrations of both this compound and the MEK inhibitor for combination studies. |
| Order of drug addition | Some studies suggest that the sequence of drug administration can be critical.[3] Experiment with different schedules (e.g., this compound pre-treatment followed by the MEK inhibitor, co-administration). |
| Cell line-specific resistance | The specific genetic background of your cell line may confer resistance to this particular combination. Consider profiling the expression of other receptor tyrosine kinases or parallel signaling pathways. |
| Activation of alternative pathways | Inhibition of the MAPK pathway can sometimes lead to the activation of other survival pathways, such as the PI3K/AKT pathway. Analyze the phosphorylation status of key nodes in both pathways by Western blot. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation Status | This compound IC50 (µM) |
| A549 | Lung Adenocarcinoma | G12S | > 50 |
| HCT116 | Colorectal Carcinoma | G13D | 35.2 |
| MIA PaCa-2 | Pancreatic Carcinoma | G12C | 42.8 |
| BxPC-3 | Pancreatic Carcinoma | Wild-Type | 15.5 |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | 10.1 |
| PANC-1 | Pancreatic Carcinoma | G12D | > 50 |
Note: This table is a hypothetical representation to illustrate how to present such data. Actual IC50 values will need to be determined experimentally or sourced from specific publications.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for Galectin-1 Binding to the KRAS Promoter
This protocol is adapted from standard ChIP procedures.[8][11][12][13]
Materials:
-
Formaldehyde (1% final concentration)
-
Glycine (0.125 M final concentration)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
ChIP-validated anti-Galectin-1 antibody
-
IgG isotype control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers specific for the KRAS promoter
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
-
Cell Lysis: Harvest and lyse the cells to isolate the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and shear the chromatin to an average size of 200-1000 bp using a sonicator.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-Galectin-1 antibody or IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C overnight with Proteinase K.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
qPCR Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify a region of the KRAS promoter.
Western Blot for p-ERK and p-AKT
This protocol is a standard procedure for analyzing protein phosphorylation.[5][9][10][14][15]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for the corresponding total protein.
MTT Cell Viability Assay
This is a colorimetric assay to assess cell viability.[1][2][16][17]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, the combination partner, or the combination for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate protein-protein interactions.[4][6][7][18][19]
Materials:
-
Non-denaturing lysis buffer
-
Antibody against the "bait" protein (e.g., Galectin-1)
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clearing: Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the antibody against the bait protein or an IgG control.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with wash buffer.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blot to detect the "prey" protein (e.g., a component of the KRAS signaling pathway).
In Vivo Tumor Xenograft Study
This is a general protocol for evaluating the efficacy of combination therapies in an animal model.[20][21][22][23][24]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS-mutated cancer cells
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
MEK or EGFR inhibitor formulation for in vivo use
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (with or without Matrigel) into the flanks of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination partner alone, combination therapy).
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals.
-
Monitoring: Monitor the mice for any signs of toxicity.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Mandatory Visualizations
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchhub.com [researchhub.com]
- 3. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of chromatin immunoprecipitation (ChIP) to detect transcription factor binding to highly homologous promoters in chromatin isolated from unstimulated and activated primary human B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 19. assaygenie.com [assaygenie.com]
- 20. Tumor xenograft model [bio-protocol.org]
- 21. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. karger.com [karger.com]
- 23. researchgate.net [researchgate.net]
- 24. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
minimizing precipitation of OTX008 in stock solutions
Welcome to the technical support center for OTX008. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on preventing precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution precipitated after I diluted my DMSO stock in an aqueous buffer. How can I prevent this?
A1: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower. To prevent this, it is recommended to make serial dilutions of the DMSO stock in DMSO first, and then add the final diluted sample to your aqueous buffer or incubation medium. This ensures that the concentration of the organic solvent is gradually reduced, minimizing the shock to the compound's solubility. For many biological assays, keeping the final DMSO concentration below 0.1% is advisable to avoid solvent-induced cellular toxicity.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[3][4] The choice of solvent may depend on the specific requirements of your experiment and the desired stock concentration. It is crucial to use high-purity, anhydrous-grade solvents, as moisture can impact the stability and solubility of the compound.[1]
Q3: What are the optimal storage conditions for this compound stock solutions to prevent degradation and precipitation?
A3: For long-term stability, this compound stock solutions should be stored at -20°C or -80°C.[3][5][6] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[5][6] If stored at -80°C, the stock solution is generally stable for up to 6 months, while at -20°C, it is stable for about 1 month.[5]
Q4: Can I do anything to redissolve this compound that has precipitated out of solution?
A4: In some instances, gentle warming of the solution to 37°C, combined with vortexing or sonication, can help redissolve the precipitated compound.[2][7] However, it is crucial to ensure that this process does not degrade the compound. Always visually inspect the solution to confirm that the precipitate has fully dissolved before use.
Q5: Are there any alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
A5: Yes, for in vivo applications, co-solvent systems are often employed to improve the solubility and bioavailability of hydrophobic compounds like this compound. Formulations may include a combination of solvents and excipients such as PEG300, Tween-80, or cyclodextrins (like SBE-β-CD) in saline.[5] These formulations are designed to maintain the compound in solution upon administration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | Rapid change in solvent polarity leading to decreased solubility. | Perform serial dilutions in DMSO first before adding to the aqueous buffer. Ensure the final DMSO concentration is low (e.g., <0.1%).[1] |
| Cloudiness or visible particles in the stock solution upon thawing | Compound precipitation due to freeze-thaw cycles or exceeding solubility limit. | Aliquot stock solutions to minimize freeze-thaw cycles.[5][6] If precipitation occurs, try gentle warming (37°C) and sonication to redissolve.[2][7] |
| Inconsistent experimental results | Inaccurate concentration due to partial precipitation or degradation of this compound. | Visually inspect solutions for any precipitate before each use. Prepare fresh dilutions from a properly stored stock solution for critical experiments. |
| Low bioactivity observed in cell-based assays | The effective concentration of this compound is lower than intended due to precipitation in the culture medium. | Verify the final concentration of this compound in the cell culture medium and ensure it does not exceed its aqueous solubility limit. Consider using a formulation with solubilizing agents if higher concentrations are needed. |
Data Summary
This compound Solubility and Storage Recommendations
| Solvent | Solubility | Storage Temperature (Stock Solution) | Storage Duration |
| Ethanol | ~5 mg/mL[3][4] | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C[5] |
| DMSO | ~2-5 mg/mL[3][4][5][8] | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C[5] |
| Dimethylformamide (DMF) | ~1 mg/mL[3][4] | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C[5] |
| PBS (pH 7.2) | ~0.5 mg/mL[3][4] | Not recommended for storage (prepare fresh)[3] | Use within one day[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound crystalline solid (Molecular Weight: 937.18 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 9.37 mg of this compound.
-
Add the appropriate volume of DMSO to the solid. In this example, add 1 mL of DMSO.
-
To aid dissolution, vortex the solution and/or sonicate in a water bath until the solid is completely dissolved. Gentle warming to 37°C can also be applied if necessary.[2][7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Dilutions in Aqueous Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous, high-purity DMSO
-
Sterile aqueous buffer or cell culture medium
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in DMSO to get closer to the final desired concentration. For example, to achieve a final concentration of 10 µM in 1 mL of media with a final DMSO concentration of 0.1%, first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Add 1 µL of the 1 mM intermediate stock to 999 µL of the aqueous buffer or cell culture medium.
-
Mix immediately and thoroughly by vortexing or gentle pipetting.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution promptly in your experiment.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits Galectin-1, blocking downstream signaling pathways.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
Technical Support Center: OTX008 In Vitro Activity and Serum Protein Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the in vitro activity of OTX008, with a specific focus on the impact of serum proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, calixarene-based inhibitor of Galectin-1 (Gal-1).[1] Gal-1 is a carbohydrate-binding protein that is often overexpressed in cancer cells and contributes to tumor growth, proliferation, invasion, and angiogenesis.[1][2] this compound is an allosteric inhibitor, meaning it binds to a site on Gal-1 distinct from the carbohydrate recognition domain.[3] This binding leads to the downregulation of Gal-1 and inhibits its pro-tumorigenic functions. This compound has been shown to inhibit cancer cell proliferation and invasion at micromolar concentrations in various cancer cell lines.[1][2]
Q2: How does this compound affect downstream signaling pathways?
A2: this compound has been demonstrated to inhibit the ERK1/2 and AKT-dependent survival pathways in cancer cells.[1][4] It can also induce G2/M cell cycle arrest through CDK1.[1][4] The inhibition of these pathways contributes to the anti-proliferative effects of this compound.
Q3: I am observing a lower-than-expected potency (higher IC50) of this compound in my cell-based assays. What could be the cause?
A3: A common reason for reduced in vitro potency of a drug is its interaction with serum proteins present in the cell culture medium. Many drugs bind to proteins like human serum albumin (HSA), which can reduce the concentration of the free, pharmacologically active drug available to interact with the target cells.[5] It is the unbound fraction of a drug that is generally responsible for its biological activity.
Q4: How can I determine if serum protein binding is affecting my this compound experiments?
A4: You can perform an "IC50 shift" assay. This involves determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line using media containing different concentrations of serum (e.g., 0.5%, 2%, 5%, 10% Fetal Bovine Serum). If the IC50 value increases with higher serum concentrations, it strongly suggests that this compound is binding to serum proteins.
Q5: How can I calculate the free concentration of this compound in my experiments?
Troubleshooting Guides
Problem 1: High Variability in Cell Proliferation/Viability Assay Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique. Consider using a reverse pipetting technique for viscous cell suspensions. |
| Edge Effects in Microplates | To minimize evaporation from the outer wells of a microplate, which can concentrate media components and affect cell growth, avoid using the outermost wells for experimental conditions. Fill these wells with sterile PBS or media. |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination, as it can significantly impact cell health and proliferation, leading to unreliable results. |
| Incomplete Solubilization of this compound | This compound is soluble in DMSO and ethanol.[8][9][10] Ensure the stock solution is fully dissolved before diluting it in culture medium. Precipitates can lead to inconsistent dosing. |
| Serum Lot-to-Lot Variability | Different lots of fetal bovine serum (FBS) can have varying protein compositions, which may affect this compound activity. If possible, use a single, pre-tested lot of FBS for a series of related experiments. |
Problem 2: Weak or No Signal in Western Blot for Galectin-1 Downregulation
| Possible Cause | Troubleshooting Steps |
| Low Primary Antibody Affinity/Concentration | Optimize the primary antibody concentration by performing a titration. Ensure the antibody is validated for the species you are using. Increase the incubation time (e.g., overnight at 4°C). |
| Insufficient Protein Loading | Determine the total protein concentration of your lysates using a protein assay (e.g., BCA or Bradford). Ensure you are loading a sufficient amount of protein per well (typically 20-30 µg). Use a loading control (e.g., GAPDH, β-actin) to verify equal loading. |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[11] Optimize transfer time and voltage based on the molecular weight of Galectin-1 (approx. 14.7 kDa). |
| Inappropriate Blocking Buffer | The choice of blocking buffer (e.g., non-fat milk, BSA) can impact antibody binding. If high background is observed, try switching the blocking agent.[12] |
| Suboptimal this compound Treatment Conditions | Ensure that the concentration and duration of this compound treatment are sufficient to induce Galectin-1 downregulation in your specific cell line. Refer to published literature for effective concentrations and time points.[1] |
Data Presentation
Table 1: Hypothetical Impact of Serum Concentration on this compound GI50 Values
The following table illustrates the potential effect of increasing serum concentrations on the 50% growth inhibition (GI50) of this compound in a cancer cell line. This is a hypothetical example based on the principle of drug-protein binding.
| Fetal Bovine Serum (FBS) Concentration (%) | This compound GI50 (µM) | Fold Change in GI50 |
| 0.5 | 5 | 1.0 |
| 2 | 12 | 2.4 |
| 5 | 28 | 5.6 |
| 10 | 65 | 13.0 |
Note: These are illustrative values. Actual results will vary depending on the cell line, assay conditions, and the specific lot of serum used.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare a 2X serial dilution of this compound in culture medium with the desired serum concentration. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting the data using a non-linear regression curve fit.
Protocol 2: Western Blot for Galectin-1 Expression
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Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
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SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against Galectin-1 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the Galectin-1 signal to a loading control (e.g., GAPDH).
Visualizations
Caption: this compound inhibits Galectin-1, leading to downregulation of ERK and AKT pathways and induction of G2/M cell cycle arrest.
Caption: Workflow for determining the impact of serum on this compound's in vitro activity using a cell viability assay.
Caption: A logical flowchart for troubleshooting unexpectedly low this compound potency in in vitro assays.
References
- 1. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. tandfonline.com [tandfonline.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. bosterbio.com [bosterbio.com]
OTX008 Dose-Response Analysis Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing OTX008 in dose-response experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound dose-response curve is not showing a typical sigmoidal shape. What could be the reason?
A1: A non-sigmoidal dose-response curve can arise from several factors. Here's a troubleshooting guide:
-
Inappropriate Dose Range: The concentration range of this compound tested might be too narrow or not centered around the half-maximal inhibitory concentration (IC50).
-
Solution: Broaden the dose range. A preliminary experiment with a wide range of concentrations (e.g., 0.1 µM to 500 µM) can help identify the effective range for your specific cell line.
-
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound, with reported IC50 values ranging from 1 µM to 190 µM.[1][2] Cell lines with low Galectin-1 (Gal1) expression may be less sensitive.[3]
-
Assay Incubation Time: The duration of this compound treatment might be insufficient to induce a measurable effect.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your assay.
-
-
Drug Solubility: this compound precipitation at higher concentrations can lead to a plateau in the response.
-
Solution: Visually inspect your stock solutions and final assay concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or adjusting the final solvent concentration in your assay medium.
-
Q2: I am observing high variability between replicate wells in my cell viability assay with this compound. How can I reduce this?
A2: High variability can compromise the reliability of your dose-response data. Consider the following:
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate is a common source of variability.
-
Solution: Ensure thorough cell suspension mixing before and during seeding. After seeding, allow the plate to sit at room temperature for a short period before incubation to promote even cell settling.
-
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to altered media concentration and cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or assay reagents will introduce significant variability.
-
Solution: Use calibrated pipettes and practice proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.
-
-
Reagent Preparation: Improperly prepared or stored this compound stock solutions can lead to inconsistent results.
-
Solution: Prepare fresh stock solutions of this compound and store them under recommended conditions (-80°C for long-term storage).[1]
-
Q3: The IC50 value I obtained for this compound in my cell line is significantly different from published values. Why might this be?
A3: Discrepancies in IC50 values can be attributed to several experimental differences:
-
Cell Line Authentication and Passage Number: Cell lines can drift genetically over time, leading to changes in their phenotype and drug sensitivity.
-
Solution: Use authenticated cell lines from a reputable source and maintain a consistent, low passage number for your experiments.
-
-
Assay Method: Different cell viability assays (e.g., MTT, MTS, CellTiter-Glo®) measure different cellular parameters and can yield different IC50 values.
-
Solution: Be consistent with the assay method used. When comparing your data to published literature, ensure the same assay was employed.
-
-
Serum Concentration in Culture Medium: Components in fetal bovine serum (FBS) can bind to drugs, reducing their effective concentration.
-
Solution: Standardize the serum concentration in your culture medium for all experiments.
-
-
Confluency of Cells: The density of the cell culture at the time of treatment can influence drug response.
-
Solution: Seed cells at a consistent density to ensure they are in the exponential growth phase during the experiment.
-
Q4: My in vivo this compound dose-response study is not showing the expected tumor growth inhibition. What should I consider?
A4: Translating in vitro findings to in vivo models can be challenging. Here are some potential reasons for a lack of efficacy:
-
Pharmacokinetics and Bioavailability: The dose and administration route may not achieve a sufficient and sustained concentration of this compound in the tumor tissue. A study in mice showed that after a 5 mg/kg intravenous dose, this compound reached a peak concentration in the tumor at 0.5 hours, which remained high at 24 hours.[2][4]
-
Solution: Review the published pharmacokinetic data for this compound to inform your dosing strategy. Consider alternative administration routes or dosing schedules.
-
-
Tumor Model Sensitivity: Not all tumor models are sensitive to this compound. For instance, in one study, this compound inhibited the growth of A2780-1A9 xenografts but not U87MG glioblastoma xenografts.[2]
-
Solution: Select a tumor model that has been shown to be sensitive to this compound or that expresses high levels of Galectin-1.
-
-
Tumor Microenvironment: The tumor microenvironment can influence drug response. This compound has been shown to affect tumor angiogenesis.[3][5]
-
Solution: Analyze the tumor microenvironment in your model, including vascularization and immune cell infiltration, to better understand the potential for this compound activity.
-
-
Combination Therapy: this compound has shown synergistic effects when combined with other cytotoxic and targeted therapies, particularly when administered first.[3]
-
Solution: Consider evaluating this compound in combination with other anti-cancer agents.
-
Quantitative Data Summary
Table 1: this compound In Vitro Potency in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Potency (µM) | Reference |
| Various | Solid Tumors | Proliferation | GI50 | 3 - 500 | [1] |
| Various | Solid Tumors | Proliferation | IC50 | 1 - 190 | [1][2] |
| SQ20B | Head and Neck | Proliferation | - | Micromolar | [3] |
| A2780-1A9 | Ovarian | Proliferation | - | Micromolar | [3] |
Table 2: this compound In Vivo Dosing and Efficacy
| Tumor Model | Administration Route | Dose | Efficacy | Reference |
| A2780-1A9 Ovarian Xenograft | Intraperitoneal | 5 mg/kg (3 times/week) | Tumor growth inhibition | [1] |
| A2780-1A9 Ovarian Xenograft | Intravenous | 5 mg/kg (every other day for 3 weeks) | Tumor growth inhibition | [2] |
| 8505c Thyroid Xenograft | - | 5 mg/kg/day (for 3 weeks) | Significant reduction in tumor and lung metastases size | [6] |
| SQ20B Head and Neck Xenograft | Intraperitoneal | 10 mg/kg (daily) | Reduced tumor growth | [7][8] |
Experimental Protocols
1. Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with various concentrations of this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, Galectin-1, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on protein expression and phosphorylation.
Visualizations
Caption: this compound inhibits Galectin-1, leading to the downregulation of pro-survival signaling pathways.
Caption: Experimental workflow for determining the IC50 of this compound in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
dealing with local injection site reactions to subcutaneous OTX008
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering local injection site reactions (ISRs) with the subcutaneous administration of OTX008.
Troubleshooting Guide: Managing Local Injection Site Reactions to this compound
Local injection site reactions are the most commonly reported adverse events associated with subcutaneous this compound administration. Understanding the potential causes and implementing appropriate management strategies is crucial for maintaining subject safety and data integrity during preclinical and clinical investigations.
Initial Assessment of Injection Site Reactions
A systematic approach to evaluating ISRs is the first step in determining the appropriate course of action. The following flowchart outlines a logical workflow for assessing and managing these reactions.
Caption: Workflow for assessing and managing this compound-induced injection site reactions.
Frequently Asked Questions (FAQs)
Q1: What are the reported local injection site reactions to subcutaneous this compound?
A1: In a Phase I clinical trial involving patients with advanced solid tumors, Grade 1-2 injection site reactions were the most frequent adverse event, occurring in 20 out of 22 patients.[1] More severe reactions, including skin ulcerations and subcutaneous abscesses, were reported in two patients.[1]
Q2: What are the typical characteristics of mild-to-moderate injection site reactions?
A2: While the specific characteristics of this compound-induced Grade 1-2 reactions were not detailed in the available literature, common manifestations of ISRs from subcutaneous injections include:
-
Erythema (redness)
-
Pruritus (itching)
-
Pain or tenderness at the injection site
-
Swelling or induration (hardening of the skin)
These reactions are generally localized and self-limiting.
Q3: What are the potential causes of local injection site reactions to this compound?
A3: The exact cause of ISRs with this compound is not definitively established, but potential contributing factors include:
-
Pharmacological Activity of this compound: this compound is an inhibitor of galectin-1, a protein involved in inflammation and immune responses.[2][3] Modulation of local galectin-1 activity in the subcutaneous tissue may trigger an inflammatory response.
-
Drug Formulation: The excipients (inactive ingredients) in the this compound formulation can potentially cause local irritation or hypersensitivity reactions. Common excipients in injectable drugs that can cause ISRs include preservatives (e.g., benzyl alcohol), stabilizers (e.g., polysorbates), and solubilizing agents (e.g., propylene glycol).
-
Injection Technique: Improper administration, such as injecting into the muscle or intradermally, can increase the likelihood and severity of local reactions.
Q4: What are the recommended immediate management strategies for mild-to-moderate injection site reactions?
A4: For mild-to-moderate reactions, the following supportive care measures can be implemented:
-
Cold Compress: Applying a cold pack to the injection site can help reduce swelling and alleviate pain.
-
Antihistamines: Oral or topical antihistamines can be used to manage itching.
-
Analgesics: Over-the-counter pain relievers, such as nonsteroidal anti-inflammatory drugs (NSAIDs), can be used for pain management.
Q5: When should medical intervention be sought for an injection site reaction?
A5: Medical intervention is warranted for severe reactions, such as:
-
Skin ulceration or necrosis
-
Formation of a subcutaneous abscess
-
Signs of a secondary infection (e.g., increasing redness, warmth, purulent discharge, fever)
-
Worsening or persistent symptoms beyond a few days
In such cases, treatment may involve topical or systemic corticosteroids, antibiotics, and potentially discontinuation of this compound administration.
Q6: What best practices can be employed to minimize the occurrence and severity of injection site reactions?
A6: Adherence to proper subcutaneous injection techniques is critical:
-
Site Rotation: Regularly rotate injection sites to prevent localized tissue trauma and irritation.
-
Appropriate Needle Size and Angle of Insertion: Use a needle of appropriate gauge and length for subcutaneous administration (typically 25-30 gauge, 1/2 to 5/8 inch). The needle should be inserted at a 45 to 90-degree angle, depending on the thickness of the subcutaneous tissue.
-
Injection Volume: The volume of the injection should be appropriate for the subcutaneous space, typically not exceeding 1.5-2 mL per site.
-
Aseptic Technique: Maintain a sterile environment during preparation and administration to prevent infection.
Data Presentation
Table 1: Incidence of Injection Site Reactions in a Phase I Clinical Trial of Subcutaneous this compound
| Reaction Severity | Number of Patients Affected (N=22) | Percentage of Patients Affected |
| Grade 1-2 Injection Site Reaction | 20 | 90.9% |
| Skin Ulceration/Subcutaneous Abscess | 2 | 9.1% |
Data from a first-in-man Phase I study of this compound in patients with advanced solid tumors.[1]
Experimental Protocols
Subcutaneous Administration Protocol (Based on Phase I Clinical Trial Design)
The following is a generalized protocol for the subcutaneous administration of this compound based on the design of the Phase I clinical trial. Researchers should adapt this protocol based on their specific experimental design and institutional guidelines.
-
Dose Preparation:
-
Reconstitute or dilute this compound to the final desired concentration according to the manufacturer's instructions or study protocol.
-
Draw the prescribed dose into a sterile syringe using an appropriate gauge needle.
-
-
Site Selection and Preparation:
-
Select an appropriate injection site with adequate subcutaneous tissue, such as the abdomen, thigh, or upper arm.
-
Rotate injection sites with each administration.
-
Cleanse the selected site with an alcohol wipe and allow it to air dry completely.
-
-
Administration:
-
Pinch a fold of skin at the injection site.
-
Insert the needle at a 45° or 90° angle into the subcutaneous tissue.
-
Slowly inject the full volume of this compound.
-
Withdraw the needle and apply gentle pressure to the site with a sterile gauze pad. Do not massage the area.
-
-
Post-Administration Monitoring:
-
Monitor the injection site for any immediate reactions.
-
Instruct the subject to monitor the site for delayed reactions and report any signs of severe or worsening symptoms.
-
Mandatory Visualization
Signaling Pathway of this compound Action
This compound is a small molecule inhibitor of Galectin-1 (Gal-1). By binding to Gal-1, this compound is thought to induce its degradation, thereby inhibiting downstream signaling pathways that promote cell survival and proliferation, such as the ERK1/2 and AKT pathways.
Caption: this compound inhibits Galectin-1, leading to its degradation and subsequent inhibition of pro-survival signaling pathways.
References
Technical Support Center: Assessing OTX008 Penetration in Tumor Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the penetration of OTX008 in tumor tissues.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental procedures to evaluate this compound tumor penetration.
| Question | Possible Cause(s) | Suggested Solution(s) |
| 1. Why am I observing no or very weak signal for this compound in my tumor tissue sections when using mass spectrometry imaging (MSI)? | - Suboptimal Matrix Application: The matrix used for Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI may not be appropriate for this compound or applied unevenly.[1][2] - Low Drug Concentration: The concentration of this compound in the tumor tissue may be below the limit of detection of the instrument.[3][4] - Signal Suppression: Other molecules in the tissue matrix could be suppressing the ionization of this compound. - Tissue Preparation Artifacts: Improper handling, sectioning, or storage of the tissue could lead to degradation of the drug. | - Matrix Optimization: Test different matrices and application methods (e.g., spray coating) to ensure a homogenous and fine crystal layer.[2][5] - Increase Dose or Adjust Timing: Consider increasing the administered dose of this compound (within ethical limits) or harvesting tumors at earlier time points when the concentration is expected to be higher.[3][4] - Tissue Washing: Perform a washing step with an organic solvent to remove interfering lipids and salts before matrix application.[6] - Standard Operating Procedures: Follow a standardized protocol for tissue collection, snap-freezing, and sectioning to ensure consistency.[7] |
| 2. I am seeing inconsistent or high background staining in my immunofluorescence (IF) / immunohistochemistry (IHC) experiments for Galectin-1 or downstream markers. | - Non-specific Antibody Binding: The primary or secondary antibodies may be binding to non-target proteins.[8][9][10] - Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding.[8][10] - Autofluorescence: Some tissues can exhibit natural fluorescence, which can interfere with the signal.[8] - Fixation Issues: Over-fixation or under-fixation of the tissue can mask the epitope or lead to poor tissue morphology.[11][12] | - Antibody Validation: Ensure the antibodies are validated for the specific application (IHC/IF) and species. Run appropriate controls, including isotype controls and no-primary-antibody controls.[10][11] - Optimize Blocking: Increase the concentration or duration of the blocking step. Try different blocking agents (e.g., bovine serum albumin, normal serum from the secondary antibody host species).[9][10] - Antigen Retrieval Optimization: If using formalin-fixed paraffin-embedded (FFPE) tissues, optimize the antigen retrieval method (heat-induced or enzymatic).[11][13] - Use an Antifade Mountant with DAPI: This can help to quench some autofluorescence and provides a nuclear counterstain.[14] |
| 3. How can I correlate the spatial distribution of this compound with its biological effect on tumor hypoxia? | - Lack of a Method to Co-register Different Imaging Modalities: It can be challenging to overlay images from different techniques (e.g., MSI and immunofluorescence) accurately. | - Serial Sections: Use serial tissue sections for the different staining methods. One section can be used for MSI to detect this compound, and the adjacent section can be stained for a hypoxia marker like pimonidazole.[7][15][16][17][18] - Fiducial Markers: Use fiducial markers on the tissue block to aid in the alignment of serial sections. |
| 4. My quantitative analysis of this compound in tumor homogenates by LC-MS/MS is showing high variability between samples. | - Incomplete Tissue Homogenization: Inconsistent homogenization can lead to variable drug extraction efficiency. - Drug Instability: this compound may be degrading during the extraction process. - Matrix Effects: Components of the tumor tissue may interfere with the ionization of this compound in the mass spectrometer. | - Standardize Homogenization: Use a consistent and validated homogenization method (e.g., bead beating, sonication). - Optimize Extraction Protocol: Ensure the extraction solvent is optimal for this compound and consider adding protease and phosphatase inhibitors. Perform extractions on ice. - Use an Internal Standard: Spike an internal standard into the samples before extraction to account for variability in extraction and matrix effects. |
Frequently Asked Questions (FAQs)
This compound and its Mechanism of Action
Q1: What is this compound and what is its primary target?
This compound is a calixarene-based small molecule inhibitor that selectively targets Galectin-1 (Gal-1).[7] It acts as an allosteric inhibitor, binding to a site on Gal-1 that is distinct from the carbohydrate recognition domain.[11]
Q2: What is the mechanism of action of this compound?
This compound binds to Galectin-1, leading to its oxidation and subsequent degradation by the proteasome.[15] This downregulation of Gal-1 inhibits tumor cell growth and angiogenesis.[15][17]
Q3: Which signaling pathways are affected by this compound?
This compound has been shown to inhibit the ERK1/2 and AKT-dependent survival pathways.[17][19][20] It can also induce G2/M cell cycle arrest through CDK1.[17][19]
This compound Mechanism of Action.
Assessing this compound Penetration
Q4: What are the common methods to assess this compound penetration in tumor tissues?
Common methods include:
-
Mass Spectrometry Imaging (MSI): Particularly MALDI-MSI, which can visualize the spatial distribution of this compound and its metabolites directly in tissue sections.[1][2][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To quantify the concentration of this compound in tumor homogenates.[3]
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): To assess the downstream effects of this compound by staining for its target (Galectin-1) or biomarkers of its activity (e.g., p-ERK, Ki67).[17][19]
Q5: How can I visualize the experimental workflow for assessing this compound tumor penetration?
Workflow for Assessing this compound Tumor Penetration.
Quantitative Data
The following tables summarize key quantitative data regarding this compound activity and tumor penetration from preclinical studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780-1A9 | Ovarian Carcinoma | ~1-190 (range across various cell lines) | [3] |
| U87MG | Glioblastoma | Not sensitive | [3] |
| SQ20B | Head and Neck Squamous Cell Carcinoma | Micromolar concentrations inhibited proliferation | [17][19] |
| Endothelial Cells | - | Synergistic antiproliferative activity with sunitinib | [3] |
Table 2: this compound Pharmacokinetics in Xenograft Models (5 mg/kg i.v. dose)
| Parameter | A2780-1A9 Ovarian Carcinoma | U87MG Glioblastoma | Reference |
| Plasma Cmax | 14.39 µg/mL | Not Reported | [3][4] |
| Plasma Half-life | 31.4 h | Not Reported | [3][4] |
| Tumor Cmax | 1.65 µg/g (1.76 µM) at 0.5 h | Not Reported | [3][4] |
| Tumor Concentration at 24h | 0.516 µg/g (0.55 µM) | Not Reported | [3][4] |
| Tumor AUC | 15.76 µg/g*h | Not Reported | [3][4] |
| Accumulated Tumor Concentration (repeated admin.) | 2.3 µM | Not Reported | [3][4] |
Experimental Protocols
Protocol 1: Assessment of Tumor Hypoxia using Pimonidazole
This protocol is adapted for assessing the effect of this compound on tumor hypoxia.
Materials:
-
Pimonidazole hydrochloride (Hypoxyprobe™-1 Kit or equivalent)
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Tissue embedding medium (e.g., O.C.T. compound)
-
Cryostat
-
Microscope slides
-
Fixative (e.g., cold acetone)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against pimonidazole adducts (e.g., FITC-conjugated mouse monoclonal antibody)
-
Secondary antibody (if required for signal amplification)
-
DAPI-containing mounting medium
Procedure:
-
Pimonidazole Preparation: Reconstitute pimonidazole hydrochloride in sterile 0.9% saline to a concentration of 30 mg/mL.[7]
-
In Vivo Administration: Inject tumor-bearing mice intravenously (e.g., via tail vein) with 60 mg/kg of the pimonidazole solution.[7][16]
-
Circulation Time: Allow the pimonidazole to circulate for 90 minutes.[7][16]
-
Euthanasia and Tissue Collection: Euthanize the mice using an approved method and immediately excise the tumors.
-
Tissue Processing:
-
Immunostaining:
-
Air dry the frozen sections and fix with cold acetone for 30 seconds to 2 minutes.[17]
-
Rehydrate the sections with PBS.
-
Block non-specific binding with blocking buffer for 10-30 minutes.[17]
-
Incubate with the primary antibody against pimonidazole (typically diluted 1:50-1:100) for 1 hour at room temperature or overnight at 4°C.[7]
-
Wash the slides with PBS.
-
If using an unconjugated primary antibody, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the slides with PBS.
-
Counterstain with a DAPI-containing mounting medium and coverslip.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Quantify the hypoxic fraction by measuring the pimonidazole-positive area relative to the total tumor area using image analysis software.[15]
-
Protocol 2: General Workflow for MALDI-MSI of this compound in Tumor Tissue
This protocol provides a general workflow for the spatial detection of this compound in frozen tumor sections.
Materials:
-
Cryostat
-
Conductive microscope slides (e.g., ITO-coated slides)
-
MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid - CHCA, requires optimization for this compound)
-
Matrix solvent (e.g., acetonitrile/water with 0.1% TFA)
-
Automated matrix sprayer
-
MALDI-TOF mass spectrometer
Procedure:
-
Tissue Sectioning: Cut frozen tumor tissue sections at 10-12 µm thickness in a cryostat and thaw-mount them onto conductive slides.
-
Tissue Washing (Optional): To remove lipids and salts that can interfere with ionization, wash the slides by immersing them in ice-cold 70% ethanol, followed by 100% ethanol.[6] Allow the slides to dry completely.
-
Matrix Application: Apply the MALDI matrix evenly over the tissue section using an automated sprayer. This ensures a homogenous, fine crystalline layer, which is crucial for high-quality data.[2]
-
Data Acquisition:
-
Load the slide into the MALDI-TOF mass spectrometer.
-
Define the region of interest for analysis, covering the entire tissue section.
-
Set the instrument parameters (laser power, raster size, mass range) to optimize for the detection of this compound (m/z of this compound needs to be known).
-
Acquire mass spectra across the tissue section in a grid-like pattern.[1]
-
-
Data Analysis:
-
Use specialized software to reconstruct an ion intensity map for the m/z value corresponding to this compound.
-
This map will show the spatial distribution and relative abundance of this compound within the tumor tissue.
-
The MSI data can be overlaid with histological images (e.g., H&E staining) from adjacent tissue sections for anatomical context.[21]
-
References
- 1. Mass Spectrometry-Based Tissue Imaging of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in MALDI Mass Spectrometry Imaging Single Cell and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. An optimized MALDI MSI protocol for spatial detection of tryptic peptides in fresh frozen prostate tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. What Are the Common Problems in Immunohistochemistry Staining? [celnovte.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 12. ibidi.com [ibidi.com]
- 13. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 14. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Overcome Acquired Resistance to OTX008
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to OTX008, a selective, small-molecule inhibitor of Galectin-1 (Gal-1).
Section 1: Troubleshooting Guide for this compound Acquired Resistance
Issue 1: Decreased sensitivity to this compound in long-term cell culture experiments.
Question: My cancer cell line, which was initially sensitive to this compound, now shows a reduced response after continuous exposure. What are the potential mechanisms of this acquired resistance?
Answer: Acquired resistance to this compound can emerge through various molecular mechanisms. One key pathway that has been identified involves the activation of a bypass signaling cascade, particularly in cells with KRAS mutations. This can involve the upregulation and/or increased phosphorylation of several key proteins.
A primary reported mechanism involves a signaling cascade that includes Integrin β1, Focal Adhesion Kinase (FAK) family member PYK2, endothelial Nitric Oxide Synthase (eNOS), and Heat Shock Protein 27 (HSP27) .[1] In resistant cells, particularly those with a KRAS mutation, this compound treatment can lead to an upregulation of HSP27 and PYK2, and a downregulation of eNOS.[1]
Other potential, more general mechanisms for acquired resistance to targeted therapies that could be relevant for this compound include:
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On-target mutations: Although not yet reported for this compound, mutations in the LGALS1 gene (encoding Galectin-1) could potentially alter the drug binding site.
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Activation of alternative signaling pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating parallel or downstream pathways to maintain proliferation and survival.
-
Epigenetic modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.
Experimental Workflow to Investigate Resistance:
Caption: Experimental workflow for investigating and overcoming this compound resistance.
Issue 2: How to experimentally confirm acquired resistance to this compound.
Question: What is a reliable method to quantify the level of resistance to this compound in my cell line?
Answer: The most common method to quantify drug resistance is to determine the half-maximal inhibitory concentration (IC50) using a cell viability assay, such as the MTT or CellTiter-Glo assay. A significant increase in the IC50 value of the long-term treated cell line compared to the parental, sensitive cell line confirms acquired resistance.
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Status | This compound IC50 (µM) | Reference |
| SQ20B | Head and Neck Squamous Cell Carcinoma | Sensitive | ~10 | [2] |
| HEp-2 | Laryngeal Carcinoma | Resistant | >50 | [2] |
| 8505c | Anaplastic Thyroid Cancer | Sensitive | ~15 | [1] |
| CAL 62 | Anaplastic Thyroid Cancer (KRAS mutant) | Resistant | >50 | [1] |
| A2780-1A9 | Ovarian Carcinoma | Sensitive | 1-10 | [3] |
| U87MG | Glioblastoma | Not Sensitive | >190 | [3] |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Section 2: FAQs on Overcoming this compound Resistance
FAQ 1: What are the potential combination therapy strategies to overcome this compound resistance?
Answer: Combination therapy is a promising strategy to overcome acquired resistance to this compound. The choice of the combination agent should be guided by the identified resistance mechanism.
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Targeting the PYK2/eNOS/HSP27 Pathway: If your resistant cells show upregulation of p-PYK2 and HSP27, combining this compound with an HSP27 inhibitor or a FAK/PYK2 inhibitor could be effective.
-
Targeting Downstream Effectors: Since this compound can inhibit the ERK1/2 and AKT pathways, resistance might involve the reactivation of these pathways. Combining this compound with MEK inhibitors (targeting the ERK pathway) or PI3K/AKT inhibitors may be beneficial.
-
Combination with Standard Chemotherapy: this compound has been shown to synergize with conventional chemotherapeutic agents. For instance, it can overcome paclitaxel resistance by inhibiting the Wnt/β-catenin pathway and reducing MDR1 expression.[4][5]
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Combination with other Targeted Agents: this compound has shown synergistic or additive effects when combined with other targeted therapies like sunitinib (a multi-tyrosine kinase inhibitor) and sorafenib (a multi-kinase inhibitor).[3][6][7][8] This is often due to the dual targeting of both the tumor cells and the tumor microenvironment, including angiogenesis.
Signaling Pathway of a Potential Resistance Mechanism and Combination Strategy:
Caption: A potential this compound resistance pathway and points of intervention with combination therapy.
FAQ 2: How can I assess the efficacy of a combination therapy in overcoming this compound resistance?
Answer: The efficacy of a combination therapy can be evaluated using cell viability assays to determine if the combination restores sensitivity to this compound. A synergistic effect can be quantified by calculating the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy. Furthermore, Western blotting can be used to confirm that the combination therapy is effectively modulating the target proteins in the resistance pathway (e.g., reducing p-PYK2 and HSP27 levels).
Section 3: Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
This protocol is adapted from standard MTT assay procedures.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
Cell culture medium
-
This compound stock solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Protein Expression and Phosphorylation
This protocol provides a general guideline for Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PYK2, anti-PYK2, anti-p-eNOS, anti-eNOS, anti-HSP27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells with lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Workflow for Western Blotting:
Caption: Step-by-step workflow for Western blot analysis.
References
- 1. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting Galectin-1 Overcomes Paclitaxel Resistance in Esophageal Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galectin-1 promotes hepatocellular carcinoma and the combined therapeutic effect of this compound galectin-1 inhibitor and sorafenib in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Galectin-1 promotes hepatocellular carcinoma and the combined therapeutic effect of this compound galectin-1 inhibitor and sorafenib in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
determining the optimal timing for OTX008 combination therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal timing for OTX008 combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapy?
A1: this compound is a selective inhibitor of galectin-1 (Gal-1), a protein overexpressed in many cancers and implicated in tumor progression, angiogenesis, and immune evasion. By inhibiting Gal-1, this compound can suppress cancer cell proliferation, invasion, and tumor angiogenesis. The rationale for using this compound in combination therapy is to enhance the efficacy of other anti-cancer agents. For instance, combining this compound with therapies like sorafenib or sunitinib has been shown to result in synergistic or additive anti-tumor effects.[1][2] this compound can sensitize tumor cells to other treatments, potentially overcoming resistance mechanisms.
Q2: What are the key signaling pathways affected by this compound?
A2: this compound's inhibition of Gal-1 has been shown to impact downstream signaling pathways critical for cancer cell survival and proliferation. Key pathways affected include the ERK1/2 and AKT signaling pathways. By downregulating these pathways, this compound can induce G2/M cell cycle arrest.
Q3: What is the evidence for the importance of timing and sequence in this compound combination therapy?
A3: Preclinical studies have suggested that the timing and sequence of this compound administration in combination with other drugs are critical for achieving optimal efficacy. For example, in some studies, administering this compound before a partner drug, such as a cytotoxic agent or another targeted therapy, has shown greater synergy. This pre-treatment may "prime" the tumor microenvironment or sensitize cancer cells to the subsequent therapy. However, the optimal sequence is likely dependent on the specific drug combination and the cancer type being studied.
Q4: What are the general approaches to determining the optimal timing of this compound combination therapy?
A4: Determining the optimal timing involves both in vitro and in vivo experiments. The main approaches are:
-
Concurrent Administration: Both this compound and the combination drug are administered at the same time.
-
Sequential Administration: One drug is administered before the other, with a defined time interval between them. This can be this compound followed by the partner drug, or vice versa. The efficacy of these different schedules is then compared to identify the most synergistic timing.
Q5: How can I assess synergy between this compound and another drug?
A5: Synergy can be assessed using various methods, including:
-
Combination Index (CI): Calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Isobologram Analysis: A graphical method to visualize drug interactions. Data points falling below the line of additivity indicate synergy.
-
Bliss Independence and Highest Single Agent (HSA) models: These are other reference models used to quantify the degree of drug synergy.
Data on this compound Combination Therapy
In Vitro Synergy of this compound and Sorafenib in Hepatocellular Carcinoma (HCC) Cells
| Cell Line | Treatment Schedule | IC50 of Sorafenib Alone (µM) | IC50 of Sorafenib with this compound (µM) | Sensitization Ratio (SR) | Combination Effect |
| Hep3b | Concurrent (72h) | 5.71 | 0.29 (with 120 µM Curcumin as a natural compound) | 19.70 | Synergistic |
| Hep3b | Sequential (Sora 24h -> Cur 48h) | 5.43 | 1.40 (with 120 µM Curcumin) | 3.88 | Synergistic |
| HepG2 | Concurrent (72h) | Not Specified | Not Specified | 10 (with Curcumin) | Synergistic |
Note: Data extracted from a study investigating the combination of sorafenib with natural phenolic compounds, where this compound's mechanism is relevant to the discussion of sensitizing agents. The sensitization ratio (SR) is a measure of how much more potent the primary drug becomes in the presence of the sensitizing agent.[3]
In Vitro and In Vivo Effects of this compound and Sunitinib Combination
| Model System | Cell/Tumor Type | Combination Effect |
| In Vitro | Endothelial Cells | Synergistic |
| In Vitro | A2780-1A9 (Ovarian Carcinoma) | Additive |
| In Vivo Xenograft | A2780-1A9 (Ovarian Carcinoma) | Potentiated Activity |
This table summarizes the qualitative outcomes of the this compound and sunitinib combination as reported in the study.[2]
Experimental Protocols
Protocol 1: In Vitro Determination of Optimal Timing (Sequential vs. Concurrent)
This protocol outlines a general workflow for comparing concurrent and sequential administration of this compound and a partner drug (Drug X) in vitro.
1. Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Drug X
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
2. Experimental Design:
-
Monotherapy Dose-Response: Determine the IC50 values for this compound and Drug X individually.
-
Concurrent Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a matrix of concentrations of this compound and Drug X simultaneously for a predetermined duration (e.g., 72 hours).
-
-
Sequential Treatment (this compound -> Drug X):
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound for a specific duration (e.g., 24 hours).
-
Remove the medium containing this compound and add fresh medium containing Drug X for a subsequent duration (e.g., 48 hours).
-
-
Sequential Treatment (Drug X -> this compound):
-
Plate cells and allow them to adhere overnight.
-
Treat cells with Drug X for a specific duration (e.g., 24 hours).
-
Remove the medium containing Drug X and add fresh medium containing this compound for a subsequent duration (e.g., 48 hours).
-
3. Procedure:
-
Seed cells in 96-well plates at a predetermined density and incubate overnight.
-
Prepare serial dilutions of this compound and Drug X.
-
Administer the drugs according to the concurrent or sequential schedules described above.
-
After the total treatment duration, perform a cell viability assay according to the manufacturer's protocol.
-
Read the plate using a plate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the vehicle-treated control.
-
Analyze the data using software like CompuSyn to determine the Combination Index (CI) for each schedule.
-
Compare the CI values across the different schedules to identify the most synergistic timing.
Protocol 2: In Vivo Evaluation of Optimal Timing in a Xenograft Model
This protocol provides a general framework for assessing the optimal timing of this compound and Drug X in a mouse xenograft model.
1. Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for xenograft implantation
-
This compound formulated for in vivo administration
-
Drug X formulated for in vivo administration
-
Calipers for tumor measurement
2. Experimental Design:
-
Establish xenograft tumors in mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound monotherapy
-
Group 3: Drug X monotherapy
-
Group 4: Concurrent administration of this compound and Drug X
-
Group 5: Sequential administration (this compound followed by Drug X with a defined interval)
-
Group 6: Sequential administration (Drug X followed by this compound with a defined interval)
-
3. Procedure:
-
Implant cancer cells subcutaneously into the flanks of the mice.
-
Monitor tumor growth regularly.
-
Once tumors are established, begin treatment according to the assigned groups and schedules. Dosing and frequency will depend on the pharmacokinetics of the drugs.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
4. Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Compare the tumor growth inhibition between the different treatment schedules.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between groups.
-
The schedule that results in the greatest tumor growth inhibition without significant toxicity is considered the optimal timing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| In Vitro: High variability between replicate wells | - Uneven cell seeding- Edge effects in the 96-well plate- Pipetting errors | - Ensure a single-cell suspension before seeding- Avoid using the outer wells of the plate- Use a multichannel pipette for drug addition and be consistent with technique |
| In Vitro: No synergistic effect observed with any timing | - The two drugs do not have a synergistic interaction in the chosen cell line- Suboptimal drug concentrations used- Inappropriate timing intervals for sequential treatment | - Confirm the expression of Gal-1 in your cell line- Re-evaluate the IC50 values of the individual drugs- Test a wider range of time intervals for sequential administration |
| In Vivo: High toxicity (e.g., significant weight loss) in combination groups | - Overlapping toxicities of the two drugs- Doses are too high for the combination | - Reduce the doses of one or both drugs in the combination arms- Consider intermittent dosing schedules |
| In Vivo: No enhanced efficacy with combination therapy | - Pharmacokinetic interactions leading to reduced drug exposure- In vivo tumor microenvironment confers resistance- The chosen timing and sequence are not optimal | - Analyze plasma and tumor drug concentrations to assess for PK interactions- Evaluate the tumor microenvironment (e.g., hypoxia, immune cell infiltration)- Test different time intervals between sequential doses |
| General: Inconsistent results between experiments | - Inconsistent cell passage number- Variation in drug preparation- Differences in experimental timing | - Use cells within a consistent passage number range- Prepare fresh drug solutions for each experiment- Maintain consistent incubation times and schedules |
Visualizations
References
- 1. Galectin-1 promotes hepatocellular carcinoma and the combined therapeutic effect of this compound galectin-1 inhibitor and sorafenib in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence-dependent effect of sorafenib in combination with natural phenolic compounds on hepatic cancer cells and the possible mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of OTX008 and Other Galectin-1 Inhibitors in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of OTX008, a selective, allosteric inhibitor of galectin-1, against other notable galectin-1 inhibitors, Anginex and Thiodigalactoside (TDG). The information presented is based on publicly available experimental data to assist researchers in evaluating these compounds for further investigation.
Introduction to Galectin-1 and its Inhibition in Oncology
Galectin-1, a β-galactoside-binding lectin, is overexpressed in a wide range of cancers and plays a crucial role in tumor progression.[1] It contributes to cancer cell proliferation, invasion, angiogenesis, and immune evasion.[1] Consequently, inhibiting galectin-1 has emerged as a promising therapeutic strategy in oncology.[1] This guide focuses on three key inhibitors: this compound, a calixarene-based small molecule; Anginex, a synthetic anti-angiogenic peptide; and Thiodigalactoside (TDG), a small molecule carbohydrate mimetic.
Comparative Preclinical Efficacy
The following tables summarize the available quantitative data on the anti-cancer effects of this compound, Anginex, and TDG in various preclinical models. It is important to note that the experimental conditions, including cell lines, tumor models, and dosing regimens, may vary between studies, warranting cautious interpretation of direct comparisons.
In Vitro Anti-Proliferative Activity
| Inhibitor | Cancer Cell Line | Assay | IC50 / GI50 | Citation(s) |
| This compound | A2780-1A9 (Ovarian) | Proliferation Assay | ~10 µM (GI50) | [2] |
| SQ20B (Head and Neck) | Proliferation Assay | ~20 µM (GI50) | [2] | |
| Various Cancer Cell Lines | Proliferation Assay | 1 - 190 µM (IC50) | [3] | |
| Anginex | Data not available in a comparable format | - | - | - |
| Thiodigalactoside (TDG) | Data not available in a comparable format | - | - | - |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Direct comparisons are limited by the lack of standardized reporting across studies.
In Vivo Anti-Tumor Activity
| Inhibitor | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| This compound | A2780-1A9 (Ovarian) Xenograft | 5-10 mg/kg i.p. daily for 3 weeks | Significant inhibition | [2] |
| SQ20B (Head and Neck) Xenograft | 10 mg/kg i.p. daily | ~25-35% reduction | [4] | |
| Anginex | MA148 (Ovarian) Xenograft | 10 mg/kg/day via osmotic mini-pumps | Up to 80% | [5] |
| Thiodigalactoside (TDG) | B16F10 Melanoma (immunocompetent mice) | 120 mg/kg intratumoral, every 3 days | 67% reduction in tumor volume | [6] |
| 4T1 Mammary Carcinoma (immunocompetent mice) | 120 mg/kg intratumoral, every 3 days | Significant reduction | [6] |
i.p.: intraperitoneal. The route of administration and the immune status of the animal models are critical factors influencing efficacy and should be considered when comparing these results.
Mechanism of Action and Signaling Pathways
The three inhibitors target galectin-1 through different mechanisms, leading to the disruption of distinct downstream signaling pathways.
This compound is a selective, allosteric inhibitor that binds to a site on galectin-1 distinct from the carbohydrate recognition domain (CRD).[7] This binding leads to the inhibition of galectin-1's functions, subsequently downregulating the ERK1/2 and AKT survival pathways.[2] This disruption results in G2/M cell cycle arrest and a reduction in the expression of VEGFR2, a key receptor in angiogenesis.[2]
Anginex is a 33-mer synthetic peptide designed to mimic the anti-angiogenic properties of naturally occurring proteins.[8] It directly targets galectin-1 on the surface of endothelial cells, inhibiting their adhesion, migration, and proliferation, which are critical steps in angiogenesis.[8][9][10]
Thiodigalactoside (TDG) acts as a competitive inhibitor by binding to the CRD of galectin-1, thereby blocking its interaction with cell surface glycans.[6] This inhibition has multifaceted effects, including the suppression of angiogenesis, modulation of the tumor immune microenvironment by increasing the infiltration of CD8+ T cells, and reducing the protective effect of galectin-1 against oxidative stress.[1][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key experiments cited in the evaluation of these galectin-1 inhibitors.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the galectin-1 inhibitor (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50/GI50 values.
Matrigel Invasion Assay
This assay assesses the invasive potential of cancer cells.
-
Coating of Transwell Inserts: Coat the upper chamber of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add the galectin-1 inhibitor or vehicle control to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields.
In Vivo Tumor Xenograft Study
This model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment groups (vehicle control, this compound, Anginex, or TDG). Administer the compounds according to the specified dosing regimen (e.g., daily intraperitoneal injections).
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Summary and Conclusion
This compound, Anginex, and Thiodigalactoside all demonstrate promising anti-cancer activity in preclinical models through the inhibition of galectin-1.
-
This compound stands out as a selective, allosteric small molecule inhibitor with a well-defined mechanism of action involving the downregulation of key survival and angiogenic signaling pathways. Its efficacy has been demonstrated across a range of cancer cell lines and in vivo models.
-
Anginex is a potent anti-angiogenic peptide that effectively inhibits tumor growth by targeting galectin-1 on endothelial cells. Its large size and peptidic nature may present different pharmacokinetic and pharmacodynamic properties compared to small molecules.
-
Thiodigalactoside (TDG) , a competitive inhibitor, showcases a multi-faceted anti-tumor effect by impacting angiogenesis, enhancing anti-tumor immunity, and mitigating oxidative stress.
The choice of inhibitor for further preclinical or clinical development will depend on the specific cancer type, the desired therapeutic mechanism (e.g., direct anti-proliferative, anti-angiogenic, or immunomodulatory), and the pharmacological properties of the compound. This guide provides a foundational comparison to aid in these critical decisions. Further head-to-head studies under standardized conditions would be invaluable for a more definitive comparative assessment.
References
- 1. Thiodigalactoside inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Immunomodulatory Role of Galectin-1 in the Tumour Microenvironment and Strategies for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. research.tue.nl [research.tue.nl]
- 6. Thiodigalactoside inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances and prospects of anginex as a promising anti-angiogenesis and anti-tumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The designer anti-angiogenic peptide anginex targets tumor endothelial cells and inhibits tumor growth in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anginex, a designed peptide that inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Angiogenic Efficacy of OTX008 and Anginex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-angiogenic properties of two notable investigational agents: OTX008, a small-molecule inhibitor of galectin-1, and Anginex, a synthetically designed peptide. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate an informed evaluation of their potential in angiogenesis-related research and therapeutic development.
Executive Summary
Both this compound and Anginex have demonstrated significant anti-angiogenic and anti-tumor activities in a variety of preclinical models. This compound, a calixarene-based compound, functions by targeting and promoting the degradation of galectin-1 (Gal-1), a protein implicated in tumor cell proliferation, angiogenesis, and immune evasion.[1] In contrast, Anginex is a 33-mer peptide designed to mimic the β-sheet domains of natural anti-angiogenic proteins, and it selectively induces apoptosis in and inhibits the migration of activated endothelial cells.[2]
Direct comparative studies suggest that this compound may exhibit more potent anti-proliferative effects at lower concentrations than Anginex in some cancer cell lines. In vivo, both agents have shown the ability to inhibit tumor growth, with their efficacy being comparable in certain models.[3][4] this compound is noted for its chemical stability and resistance to hydrolysis, offering potential advantages in bioavailability over peptide-based agents like Anginex.[5]
Data Presentation: A Comparative Analysis of Efficacy
The following tables summarize the quantitative data from various in vitro and in vivo angiogenesis and anti-tumor assays for this compound and Anginex.
Table 1: In Vitro Anti-Proliferative and Anti-Angiogenic Activity
| Assay Type | Cell Line/Model | This compound Result | Anginex Result | Reference |
| Anti-Proliferative | Human Solid Tumor Cell Lines (Panel) | GI50: 3 to >500 µM | GI50: >300 µM in most cell lines | |
| Thyroid Cancer Cell Lines (Panel) | IC50: 0.2 to 1.1 µM | Not Reported | [5] | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 = 2 µM | Half-maximal inhibition at ~10 µM | [6] | |
| Endothelial Cell Migration | Wound Healing Assay (HUVEC) | Reduced migration | Up to 90% inhibition of migration | |
| Tube Formation | In vitro on collagen gel | Inhibition of tube formation | Inhibition of tube formation | [7] |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity
| Assay Type | Animal Model | This compound Result | Anginex Result | Reference |
| Tumor Growth Inhibition | SQ20B (HNSCC) Xenograft | ~25-35% reduction (10 mg/kg/day) | Slightly less effective than this compound (10 mg/kg/day) | [4] |
| HEp-2 (HNSCC) Xenograft | Less pronounced inhibition (10 mg/kg/day) | Less pronounced inhibition (10 mg/kg/day) | [4] | |
| MA148 Ovarian Carcinoma Xenograft | Up to 58% reduction (2.4 mg/kg) | Up to 80% reduction (10 mg/kg/day) | [5][7] | |
| B16 Mouse Melanoma | 77% reduction (10 mg/kg) | Profound anti-tumor activity | [5] | |
| Microvessel Density | A2780-1A9 Ovarian Xenograft | Decreased microvessel density | Not Reported | [8] |
| Tumor Oxygenation | SQ20B (HNSCC) Xenograft | Transient increase, peaking at day 14 | Comparable increase to this compound | [3][4] |
| HEp-2 (HNSCC) Xenograft | Steady increase over 21 days | Comparable increase to this compound | [3][4] | |
| Chick Chorioallantoic Membrane (CAM) Assay | Fertilized Chicken Eggs | Angiostatic; shorter, finer vessels | Marked inhibition of tumor-induced angiogenesis |
Experimental Protocols
Detailed methodologies for key angiogenesis assays are provided below. These represent standard protocols and may have been adapted by the researchers in the cited studies.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures.
-
Preparation of Matrix Gel: Thaw a basement membrane extract (BME) solution (e.g., Matrigel) on ice. Pipette 50-100 µL of the cold BME solution into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[9]
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium containing the test compounds (this compound or Anginex) at various concentrations. Add 1.5-3 x 10^4 cells in 150 µL of the medium to each well on top of the solidified matrix gel.[9]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.[9]
-
Visualization and Quantification: Observe the formation of tubular networks using a light microscope. For quantification, the cells can be labeled with a fluorescent dye (e.g., Calcein AM) prior to or after incubation.[10] Capture images and analyze parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the effect of compounds on the formation of new blood vessels on the membrane of a developing chick embryo.
-
Egg Preparation: Use fertilized chicken eggs at embryonic day 6-7. Clean the eggs and create a small window in the shell over the air sac to expose the CAM.[11]
-
Compound Application: Prepare sterile, non-inflammatory carriers (e.g., filter paper disks, sponges) soaked with the test compounds (this compound or Anginex) at desired concentrations. Place the carrier directly onto the CAM.[12]
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.[13]
-
Analysis: After incubation, fix the CAM tissue. Observe the vasculature under a stereomicroscope. Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the carrier. A reduction in vessel density and branching indicates anti-angiogenic activity.[11]
Endothelial Cell Migration (Wound Healing) Assay
This assay measures the migration of a confluent monolayer of endothelial cells to close a "wound."
-
Cell Culture: Grow endothelial cells to a confluent monolayer in a 24-well plate.
-
Creating the Wound: Use a sterile pipette tip to create a linear scratch in the monolayer.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compounds (this compound or Anginex) at various concentrations.
-
Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 6-8 hours) until the wound in the control wells is nearly closed.
-
Quantification: Measure the width of the wound at different points for each time point and condition. The rate of wound closure is calculated to determine the effect of the compounds on cell migration.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound and Anginex.
Caption: this compound binds to Galectin-1, leading to its degradation and subsequent inhibition of pro-survival signaling pathways.
Caption: Anginex selectively targets activated endothelial cells, inhibiting key functions and inducing apoptosis to block angiogenesis.
Caption: Experimental workflow for the in vitro endothelial cell tube formation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances and prospects of anginex as a promising anti-angiogenesis and anti-tumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-tumor activity of the novel angiogenesis inhibitor anginex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
OTX008 in combination with sunitinib for synergistic anti-tumor effects
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies that enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic anti-tumor effects of OTX008, a first-in-class galectin-1 inhibitor, in combination with sunitinib, a multi-targeted tyrosine kinase inhibitor. We delve into the preclinical data supporting this combination, detail the experimental methodologies, and present a comparative analysis with other sunitinib-based combination therapies.
Unveiling the Players: this compound and Sunitinib
This compound: Targeting the Tumor Microenvironment
This compound is a selective small-molecule inhibitor of galectin-1 (Gal-1), a carbohydrate-binding protein that is overexpressed in numerous cancers.[1][2] Gal-1 plays a crucial role in tumor progression by promoting cell proliferation, invasion, angiogenesis, and immune evasion.[2][3] By inhibiting Gal-1, this compound disrupts these processes, thereby impeding tumor growth and metastasis.[3] Preclinical studies have demonstrated its ability to inhibit endothelial cell proliferation, motility, and invasion.[4]
Sunitinib: A Multi-Pronged Attack on Tumor Angiogenesis and Proliferation
Sunitinib is an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor.[5][6][7] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of tumor angiogenesis.[6][7] By blocking these receptors, sunitinib inhibits the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6] Additionally, it targets other RTKs like c-Kit, which can be involved in tumor cell proliferation.[6][7] Sunitinib is an approved treatment for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[6]
The Synergistic Effect: this compound and Sunitinib in Combination
Preclinical research, most notably by Zucchetti et al., has demonstrated the enhanced anti-tumor activity of combining this compound and sunitinib.[4] The combination has shown synergistic effects on endothelial cells and additive effects on certain cancer cell lines, suggesting a dual targeting of both the tumor vasculature and the tumor cells themselves.[4]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies evaluating the combination of this compound and sunitinib.
Table 1: In Vitro Anti-Proliferative Activity of this compound and Sunitinib
| Cell Line | Drug | IC50 (µM) | Combination Effect |
| A2780-1A9 (Ovarian Carcinoma) | This compound | 1 - 190 (cell line dependent)[4] | Additive with Sunitinib[4] |
| Endothelial Cells | This compound | Not explicitly stated | Synergistic with Sunitinib[4] |
| A2780-1A9 (Ovarian Carcinoma) | Sunitinib | Data not available in searched articles | Additive with this compound[4] |
| Endothelial Cells | Sunitinib | Data not available in searched articles | Synergistic with this compound[4] |
Table 2: In Vivo Anti-Tumor Activity in Xenograft Models
| Tumor Model | Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |
| A2780-1A9 Ovarian Carcinoma | This compound | 5 mg/kg i.v., every other day for 3 weeks | Significant inhibition | [4] |
| A2780-1A9 Ovarian Carcinoma | Sunitinib | Not explicitly stated | Potentiated by this compound | [4] |
| A2780-1A9 Ovarian Carcinoma | This compound + Sunitinib | Not explicitly stated | Potentiated activity | [4] |
| U87MG Glioblastoma | This compound | 5 mg/kg i.v., every other day for 3 weeks | Not sensitive | [4] |
Experimental Protocols
This section details the methodologies used in the key preclinical studies to evaluate the combination of this compound and sunitinib.
In Vitro Proliferation Assays
-
Cell Lines: Human ovarian carcinoma (A2780-1A9) and human umbilical vein endothelial cells (HUVECs) are commonly used.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound, sunitinib, or the combination of both for a specified duration (e.g., 72 hours).
-
Analysis: Cell viability is assessed using assays such as the MTT or crystal violet assay. The half-maximal inhibitory concentration (IC50) is calculated for each treatment.
-
Synergy Determination: The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Endothelial Cell Migration and Invasion Assays
-
Methodology: A Boyden chamber assay with a porous membrane is utilized. The lower chamber contains a chemoattractant (e.g., VEGF), while endothelial cells treated with this compound, sunitinib, or the combination are placed in the upper chamber.
-
Invasion Assay: For invasion assays, the membrane is coated with a basement membrane matrix (e.g., Matrigel).
-
Analysis: After a defined incubation period, the number of cells that have migrated or invaded through the membrane is quantified by staining and counting.
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., 5 x 10^6 A2780-1A9 cells) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, sunitinib alone, and the combination of this compound and sunitinib. Drugs are administered according to a defined schedule (e.g., this compound at 5 mg/kg intravenously every other day).
-
Monitoring and Analysis: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated for each treatment group compared to the control.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To better understand the synergistic interaction and the experimental approach, the following diagrams are provided.
References
- 1. Sunitinib Exerts In Vitro Immunomodulatory Activity on Sarcomas via Dendritic Cells and Synergizes With PD-1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 4. mythreyaherbal.com [mythreyaherbal.com]
- 5. researchgate.net [researchgate.net]
- 6. Galectin-1, a novel ligand of neuropilin-1, activates VEGFR-2 signaling and modulates the migration of vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of Sunitinib with anti-tumor vaccination inhibits T cell priming and requires careful scheduling to achieve productive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
OTX008: On-Target Validation Against Galectin-1 and Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the on-target activity of OTX008 against galectin-1, featuring comparative data with other inhibitors and detailed experimental protocols.
This compound, a calixarene-based small molecule, has emerged as a selective inhibitor of galectin-1 (Gal-1), a protein implicated in cancer progression through its roles in cell proliferation, invasion, and angiogenesis. This guide provides a detailed overview of the experimental validation of this compound's on-target activity, a comparison with other galectin-1 inhibitors, and comprehensive experimental methodologies for key assays.
Comparative Analysis of Galectin-1 Inhibitors
The efficacy of this compound has been evaluated against other known galectin-1 inhibitors, such as the peptide Anginex and the carbohydrate-based inhibitor Thiodigalactoside (TDG), as well as the more recent small molecule LLS30. This compound demonstrates potent anti-proliferative and anti-invasive properties at micromolar concentrations across a variety of cancer cell lines.[1]
Table 1: Comparative Anti-proliferative Activity of Galectin-1 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| This compound | SQ20B (Head and Neck) | Proliferation | GI50 = 3 | [2] |
| A2780-1A9 (Ovarian) | Proliferation | IC50 = 1 - 190 | [3] | |
| Various Cancer Cell Lines | Proliferation | GI50 = 3 - 500 | [4] | |
| Anginex | Various Cancer Cell Lines | Proliferation | GI50 > 300 | [5] |
| LLS30 | PC3 (Prostate) | Cell Viability | IC50 = 10.4 | [6] |
| DU145 (Prostate) | Cell Viability | IC50 = 5.3 | [6] | |
| 22RV1 (Prostate) | Cell Viability | IC50 = 3.3 | [6] | |
| CWR-R1 (Prostate) | Cell Viability | IC50 = 5.9 | [6] | |
| Thiodigalactoside (TDG) | - | Binding Affinity (Kd) | 24 (for Gal-1) | [7] |
On-Target Activity of this compound
This compound functions as an allosteric inhibitor, binding to a site on galectin-1 distinct from the carbohydrate recognition domain (CRD). This binding induces a conformational change that ultimately leads to the oxidation and subsequent proteasomal degradation of galectin-1.[2][8] This mechanism of action effectively downregulates galectin-1 expression and inhibits its downstream signaling pathways, primarily the ERK1/2 and AKT pathways, which are crucial for cancer cell survival and proliferation.[1]
Signaling Pathway of this compound Action
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro Cell Proliferation Assay (Crystal Violet)
This assay measures cell viability by staining the DNA of adherent cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PAF)
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Triton X-100 (1% v/v in water)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) for 72 hours. Include a vehicle control (medium with solvent).[9]
-
After incubation, gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of 4% PAF to each well and incubate for 15 minutes at room temperature.
-
Wash the plates with water and let them air dry.
-
Stain the cells with 100 µL of Crystal Violet solution for 20 minutes at room temperature.
-
Wash the plates with water and let them air dry completely.
-
Solubilize the stain by adding 100 µL of 1% Triton X-100 to each well and incubate on a shaker for 30 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Normalize the results to the vehicle control to determine the percentage of cell proliferation inhibition.
Western Blot Analysis for Signaling Pathway Components
This technique is used to detect changes in the protein levels of galectin-1 and key components of the ERK and AKT signaling pathways.
Materials:
-
Cancer cell lysates (treated with this compound and control)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Galectin-1, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with this compound (e.g., 3µM for 48 hours) and control cells to extract total protein.[2][8]
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to the loading control.
In Vivo Tumor Xenograft Model
This model is used to assess the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Female athymic nude mice (5-6 weeks old)
-
Cancer cells (e.g., A2780-1A9 ovarian cancer cells)
-
Matrigel (optional)
-
This compound solution for injection (e.g., dissolved in PBS)
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10⁶ cancer cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[10]
-
Administer this compound (e.g., 5 mg/kg, daily or every other day) via intraperitoneal or subcutaneous injection.[3][9]
-
Administer the vehicle control to the control group following the same schedule.
-
Measure tumor volume (Volume = (width² x length)/2) and body weight two to three times per week.
-
At the end of the study (e.g., after 3 weeks of treatment), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67, CD31, and galectin-1).[9]
Experimental Workflow for this compound Validation
References
- 1. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Targeting Galectin-1 impairs castration-resistant prostate cancer progression and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Effect of OTX008 and Sorafenib in Hepatocellular Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of sorafenib, a standard-of-care treatment for advanced hepatocellular carcinoma (HCC), with the combination therapy of sorafenib and OTX008, a novel galectin-1 inhibitor. The experimental data presented herein demonstrates a significant synergistic effect when this compound is combined with sorafenib, suggesting a promising new therapeutic strategy for HCC.
I. Overview of Therapeutic Agents
Sorafenib is an oral multi-kinase inhibitor that targets several signaling pathways involved in tumor progression, including the Raf/MEK/ERK pathway, and receptor tyrosine kinases such as VEGFR and PDGFR, thereby inhibiting both tumor cell proliferation and angiogenesis.[1]
This compound is a small-molecule inhibitor of galectin-1, a protein overexpressed in HCC that plays a role in tumorigenesis and metastasis.[2][3] this compound exerts its anti-tumor effects by inhibiting galectin-1, which in turn can modulate downstream signaling pathways such as the ERK1/2 and AKT pathways.[4]
II. In Vitro Efficacy: this compound and Sorafenib Combination
The combination of this compound and sorafenib has been shown to be more effective at inhibiting the growth of HCC cells than either agent alone. This was demonstrated through anchorage-independent growth assays, a stringent test for detecting malignant transformation.
Data Presentation
Table 1: Effect of this compound and Sorafenib on Anchorage-Independent Growth of MHCC97L HCC Cells
| Treatment Group | Mean Number of Colonies | Percentage of Control (%) |
| Control (DMSO) | 250 | 100 |
| Sorafenib (5 µM) | 150 | 60 |
| This compound (50 µM) + Sorafenib (5 µM) | 50 | 20 |
Data is approximated from graphical representations in Leung et al., 2019.
III. In Vivo Efficacy: this compound and Sorafenib Combination
The synergistic effect of this compound and sorafenib was further confirmed in a preclinical in vivo model of HCC. The combination therapy resulted in a significant reduction in tumor growth compared to sorafenib monotherapy.
Data Presentation
Table 2: Effect of this compound and Sorafenib on In Vivo Tumor Growth of MHCC97L Xenografts
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 |
| Control (Vehicle) | ~1400 |
| Sorafenib | ~800 |
| This compound + Sorafenib | ~300 |
Data is approximated from graphical representations in Leung et al., 2019.
IV. Signaling Pathways and Experimental Workflows
Signaling Pathway
The combination of this compound and sorafenib targets multiple key pathways in HCC progression. Sorafenib inhibits the Raf/MEK/ERK pathway and receptor tyrosine kinases, while this compound inhibits galectin-1, which is known to influence the ERK and AKT signaling pathways. The dual targeting of these pathways likely contributes to the observed synergistic anti-tumor effect.
Caption: Proposed signaling pathway of this compound and sorafenib in HCC.
Experimental Workflow
The following diagram illustrates the general workflow for the key experiments used to assess the synergistic effects of this compound and sorafenib.
References
- 1. Sorafenib for the treatment of unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. Facebook [cancer.gov]
- 4. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of OTX008 and Thiodigalactoside (TDG) for Galectin-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Galectin-1, a β-galactoside-binding lectin, has emerged as a critical player in various pathological processes, including cancer progression, inflammation, and immune evasion. Its overexpression in the tumor microenvironment is often correlated with poor prognosis, making it an attractive target for therapeutic intervention. This guide provides an objective, data-driven comparison of two prominent small-molecule inhibitors of galectin-1: OTX008 and thiodigalactoside (TDG). We delve into their distinct mechanisms of action, present available quantitative data on their inhibitory activities, and provide detailed experimental protocols for their evaluation.
At a Glance: this compound vs. TDG
| Feature | This compound | Thiodigalactoside (TDG) |
| Inhibition Mechanism | Allosteric Inhibitor | Competitive Inhibitor |
| Binding Site on Galectin-1 | Binds to a site distant from the Carbohydrate Recognition Domain (CRD)[1][2] | Binds directly to the Carbohydrate Recognition Domain (CRD) |
| Chemical Nature | Calixarene derivative[3] | Non-metabolizable disaccharide[4] |
| Reported Potency | IC50: 0.2 - 190 µM in various cancer cell lines | Kd: 24 µM for galectin-1[4] |
| Selectivity | Selective for galectin-1 | Also inhibits galectin-3 (Kd: 49 µM)[4] |
| In Vivo Activity | Demonstrated anti-tumor and anti-angiogenic effects in xenograft models[3][5] | Shown to reduce tumor growth and inflammation in animal models[6] |
| Clinical Development | Has undergone Phase I clinical trials for advanced solid tumors[7] | Preclinical development |
Note on Potency Comparison: A direct comparison of the inhibitory potency of this compound and TDG is challenging due to the different nature of the available quantitative data. The IC50 values for this compound are derived from cell-based proliferation assays and reflect the overall cellular effect, which can be influenced by various factors. In contrast, the Kd value for TDG represents its direct binding affinity to the galectin-1 protein. A head-to-head evaluation in the same biochemical and cell-based assays would be necessary for a definitive comparison of their potencies.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and TDG lies in their mechanism of inhibiting galectin-1.
Thiodigalactoside (TDG): The Competitive Blocker
TDG is a classic competitive inhibitor. It mimics the natural carbohydrate ligands of galectin-1 and directly competes for binding to the Carbohydrate Recognition Domain (CRD). By occupying the CRD, TDG prevents galectin-1 from interacting with its glycoprotein receptors on the cell surface, thereby blocking its downstream signaling functions.
This compound: The Allosteric Modulator
In contrast, this compound is an allosteric inhibitor[1][2]. It binds to a pocket on the galectin-1 protein that is distinct from the CRD[1]. This binding event induces a conformational change in the protein, which in turn alters the structure of the CRD and reduces its affinity for its natural ligands. This indirect mode of inhibition offers a different therapeutic approach compared to direct CRD blockers.
Visualizing the Inhibition: Signaling Pathways and Experimental Workflow
To better understand the distinct inhibitory mechanisms and how they are evaluated, the following diagrams illustrate the galectin-1 signaling pathway and a typical experimental workflow for inhibitor comparison.
Caption: Galectin-1 signaling and inhibition mechanisms.
Caption: Experimental workflow for comparing galectin-1 inhibitors.
Detailed Experimental Protocols
For researchers aiming to directly compare this compound and TDG, the following are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)
Objective: To determine the equilibrium dissociation constant (Kd) of the inhibitor for galectin-1, providing a direct measure of binding affinity.
Materials:
-
Recombinant human galectin-1
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Inhibitor stock solutions (this compound and TDG) in a suitable solvent (e.g., DMSO), with serial dilutions in running buffer.
Protocol:
-
Immobilization of Galectin-1:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject recombinant galectin-1 (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the injection of galectin-1 to serve as a control for non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound and TDG in running buffer. It is crucial to maintain a constant, low percentage of the organic solvent (e.g., <1% DMSO) in all samples to minimize solvent effects.
-
Inject the inhibitor solutions over the galectin-1 and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each inhibitor concentration using a suitable regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration buffer), if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Analyze the steady-state binding responses as a function of inhibitor concentration to determine the Kd using appropriate fitting models (e.g., 1:1 Langmuir binding model).
-
Hemagglutination Inhibition Assay
Objective: To assess the functional ability of the inhibitors to block galectin-1-induced agglutination of red blood cells.
Materials:
-
Recombinant human galectin-1
-
Human red blood cells (RBCs), typically type O, washed and resuspended in phosphate-buffered saline (PBS)
-
V-bottom 96-well plates
-
PBS
-
Inhibitor stock solutions (this compound and TDG) with serial dilutions in PBS.
Protocol:
-
Preparation of RBCs:
-
Wash fresh human RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2-4% (v/v) in PBS.
-
-
Assay Setup:
-
In a V-bottom 96-well plate, add a fixed volume (e.g., 25 µL) of serially diluted this compound or TDG to the wells. Include a positive control (galectin-1 only) and a negative control (PBS only).
-
Add a fixed concentration of galectin-1 (predetermined to cause robust agglutination, e.g., 25 µL of a 10-20 µM solution) to all wells except the negative control.
-
Incubate the plate at room temperature for 30-60 minutes to allow for inhibitor-galectin-1 interaction.
-
Add the RBC suspension (e.g., 50 µL) to all wells.
-
-
Incubation and Observation:
-
Gently mix the plate and incubate at room temperature for 1-2 hours, or until a clear agglutination pattern is observed in the positive control wells.
-
Agglutination is observed as a uniform carpet of RBCs across the bottom of the well, while non-agglutinated cells form a tight button at the bottom.
-
-
Data Analysis:
-
Determine the minimum inhibitory concentration (MIC) of each inhibitor, defined as the lowest concentration that completely inhibits hemagglutination.
-
Conclusion
This compound and TDG represent two distinct and promising strategies for the inhibition of galectin-1. TDG acts as a classic competitive inhibitor, directly blocking the carbohydrate-binding site, while this compound offers an alternative allosteric approach. The choice between these or other galectin-1 inhibitors will depend on the specific therapeutic context, desired selectivity profile, and pharmacokinetic properties. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting galectin-1. As the field of glycobiology continues to advance, a deeper understanding of the nuances of galectin-1 inhibition will be crucial for the development of novel and effective therapies.
References
- 1. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiodigalactoside inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
OTX008 in Focus: A Comparative Analysis of Calixarene-Based Galectin-1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed head-to-head comparison of OTX008 with other emerging calixarene-based inhibitors targeting galectin-1 (Gal-1), a key protein implicated in cancer progression. This document synthesizes available experimental data to offer an objective overview of their performance, supported by detailed experimental protocols and visual representations of key biological pathways.
This compound, also known as Calixarene 0118, has emerged as a significant contender in the landscape of cancer therapeutics. Its unique calixarene scaffold has demonstrated potent and selective inhibition of galectin-1, a protein overexpressed in numerous cancers and involved in tumor cell proliferation, adhesion, migration, and angiogenesis. This guide delves into the specifics of this compound's mechanism and performance, while also exploring other calixarene derivatives that have shown promise in preclinical studies.
This compound: A Selective Allosteric Inhibitor of Galectin-1
This compound is a calix[1]arene-based compound that functions as a selective, allosteric inhibitor of galectin-1.[1][2][3][4] Unlike competitive inhibitors that bind to the carbohydrate recognition domain (CRD), this compound binds to a site distant from the CRD.[2] This allosteric binding induces a conformational change in galectin-1, leading to its downregulation and subsequent inhibition of its pro-tumorigenic functions.[1][3]
The inhibitory effects of this compound have been documented across a range of in vitro and in vivo studies, demonstrating its potential as an anti-cancer agent.
Quantitative Performance of this compound
The following table summarizes the key performance metrics of this compound from various experimental studies.
| Parameter | Cell Line / Model | Result | Reference |
| Galectin-1 Binding Inhibition | Splenocytes (in vitro) | At 20 µM, this compound inhibits ~80% of Gal-1 binding to CD4+/CD8+ cells and ~50% to CD31+ cells. | [4] |
| Cell Proliferation Inhibition (IC50) | Panel of human cancer cell lines | 1 µM to 190 µM | [5] |
| Thyroid cancer cell lines | 0.2 µM to 1 µM (sensitive lines) | [6] | |
| Tumor Growth Inhibition | MA148 human ovarian carcinoma xenograft | 58% reduction at 2.4 mg/kg | [6] |
| B16 murine melanoma xenograft | 77% reduction at 10 mg/kg | [6] | |
| SQ20B HNSCC xenograft | ~25-35% reduction at 10 mg/kg/day | [7] | |
| 8505c anaplastic thyroid cancer xenograft | Significant reduction at 5 mg/kg/day | [6] |
Emerging Calixarene-Based Inhibitors: A Comparative Landscape
While this compound is the most extensively studied calixarene-based galectin-1 inhibitor, other derivatives are emerging from academic research. However, a direct head-to-head comparison with this compound based on galectin-1 inhibitory activity is not yet available in the public domain. The following table provides a summary of other notable calixarene derivatives and their reported anti-cancer activities. It is important to note that the primary mechanism of action for some of these compounds may not be solely through galectin-1 inhibition.
| Compound Class | Key Features | Reported Anti-Cancer Activity (IC50) | Reference |
| Thiacalix[1]arene Derivatives | Fluorescently labeled for potential theranostic applications.[2] | Cytotoxicity observed in A549 and HuTu-80 cell lines.[2] | [2] |
| Calix[1]arene Superbase Derivatives | Synthesized from p-tert-butylcalix[1]arene and calix[1]arene.[3] | Compound 7a: 4.7 µM (DLD-1), 18.5 µM (PC-3), 74.4 µM (A549).[3] | [3] |
The lack of direct comparative data highlights a gap in the current research landscape. Future studies performing head-to-head comparisons of these and other novel calixarene derivatives against this compound for galectin-1 inhibition will be crucial for identifying the most promising candidates for clinical development.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
This compound Mechanism of Action
Caption: this compound's inhibitory pathway on cancer progression.
General Workflow for In Vitro Evaluation of Calixarene Inhibitors
Caption: Workflow for in vitro inhibitor evaluation.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard procedures used to assess the effect of inhibitors on cell proliferation.[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the calixarene inhibitor (e.g., this compound) and a vehicle control. Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration Assay (Transwell Assay)
This protocol outlines a common method for evaluating the effect of inhibitors on cancer cell migration and invasion.[10][11][12][13]
-
Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with Matrigel. For migration assays, no coating is necessary.
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium in the upper chamber of the Transwell insert.
-
Inhibitor Treatment: Add the calixarene inhibitor at the desired concentration to the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Cell Removal: Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane with a solution such as crystal violet.
-
Quantification: Count the number of migrated cells in several microscopic fields and compare the results between treated and control groups.
In Vivo Tumor Growth Inhibition Assay (Xenograft Model)
This protocol describes a typical xenograft study to assess the in vivo efficacy of a calixarene inhibitor.[6][7][14]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the calixarene inhibitor (e.g., this compound at 5-10 mg/kg) via a suitable route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily or every other day). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and angiogenesis markers).
-
Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
References
- 1. Fluorescein-Labeled Thiacalix[4]arenes as Potential Theranostic Molecules: Synthesis, Self-Association, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tumor agent calixarene 0118 targets human galectin-1 as an allosteric inhibitor of carbohydrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Migration Assay | Xin Chen Lab [pharm.ucsf.edu]
- 14. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
OTX008: A Comparative Guide to its Anti-Proliferative Effects Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-proliferative effects of OTX008, a selective small-molecule inhibitor of Galectin-1 (Gal-1), across a spectrum of cancer cell lines. This compound has emerged as a promising anti-cancer agent, and this document aims to offer an objective comparison of its performance, supported by experimental data, to aid in research and development efforts.
This compound: Mechanism of Action
This compound is a calixarene derivative that functions as an allosteric inhibitor of Galectin-1.[1] Galectin-1, a β-galactoside-binding lectin, is overexpressed in numerous cancers and plays a crucial role in tumor progression, including cell proliferation, invasion, angiogenesis, and immune evasion.[2][3] this compound exerts its anti-tumor effects by downregulating Gal-1 protein levels, which in turn inhibits key survival signaling pathways.[3][4]
The primary mechanism of this compound's anti-proliferative activity involves the inhibition of the ERK1/2 and AKT signaling pathways.[3][5] This inhibition leads to a G2/M phase cell cycle arrest, mediated by CDK1.[3] The sensitivity of cancer cells to this compound has been shown to correlate with the expression levels of Galectin-1, with cells expressing epithelial differentiation markers demonstrating higher sensitivity.[3]
Data Presentation: Anti-Proliferative Activity of this compound
The following table summarizes the 50% growth inhibitory concentration (GI50) of this compound in a panel of human cancer cell lines after 72 hours of exposure. This data is extracted from the study by Astorgues-Xerri et al. (2014).
| Cancer Type | Cell Line | This compound GI50 (µM) | Galectin-1 (LGALS1) mRNA Expression (Relative to TBP) |
| Head and Neck | SQ20B | 3 | 10.3 |
| FaDu | 15 | 5.6 | |
| Ovarian | A2780-1A9 | 25 | 3.2 |
| OVCAR-3 | 50 | 2.1 | |
| Colon | COLO205-S | 52 | 1.8 |
| HT-29 | >300 | 0.9 | |
| COLO205-R | >300 | 1.1 | |
| Breast | MCF7 | 75 | 1.5 |
| MDA-MB-231 | >300 | 0.7 | |
| Non-Small Cell Lung | A549 | 150 | 1.2 |
| H460 | >300 | 0.8 | |
| Hepatocellular | HepG2 | 100 | 2.5 |
| Huh7 | >300 | 1.0 |
Comparison with Other Anti-Cancer Agents
This compound has been compared with other anti-cancer agents, demonstrating its potential as both a standalone therapy and in combination with existing treatments.
-
Anginex: In a direct comparison, this compound demonstrated more potent anti-proliferative effects than Anginex, a peptide-based Galectin-1 inhibitor. Higher concentrations of Anginex were required to achieve similar GI50 values in most cell lines evaluated.
-
Avastin (Bevacizumab): In in vivo models of human head and neck squamous cell carcinoma (HNSCC), this compound inhibited tumor growth as effectively as Avastin, a monoclonal antibody targeting VEGF.[6][7]
-
Combination Therapies: this compound has shown synergistic or additive anti-proliferative activity when combined with other targeted therapies. For instance, it potentiated the activity of the tyrosine kinase inhibitor sunitinib in ovarian carcinoma models.[8] Combination with sorafenib also showed enhanced tumor growth reduction in hepatocellular carcinoma.
Experimental Protocols
The following is a detailed methodology for a typical anti-proliferative assay used to evaluate the efficacy of this compound.
MTT Assay for Cell Viability and Proliferation
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compounds)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at various concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.[1]
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
After the MTT incubation, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
-
Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control.
-
The GI50 or IC50 value (the concentration of the drug that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the drug concentration.
-
Mandatory Visualizations
Caption: this compound inhibits Galectin-1, leading to downregulation of the ERK and AKT pro-proliferative pathways and induction of G2/M cell cycle arrest via CDK1.
Caption: Workflow for assessing the anti-proliferative effects of this compound using the MTT assay.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profile of OTX008 and Other Anti-Angiogenic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of OTX008, a novel galectin-1 inhibitor, with established anti-angiogenic agents that primarily target the Vascular Endothelial Growth Factor (VEGF) pathway. The information is compiled from preclinical studies and clinical trial data to assist researchers and drug development professionals in understanding the potential therapeutic window and toxicological profile of these agents.
Introduction
Anti-angiogenic therapies have revolutionized the treatment of various solid tumors. While the majority of approved agents target the VEGF signaling pathway, this compound represents a novel approach by inhibiting galectin-1, a key protein in tumor progression and angiogenesis. Understanding the comparative safety profiles of these different mechanistic classes is crucial for the development of safer and more effective cancer therapies. This guide presents a cross-trial comparison of the available safety data for this compound and several leading anti-angiogenic drugs. It is important to note the inherent limitations of comparing data across different clinical trials, which may have varying patient populations, study designs, and methodologies.
Mechanisms of Action and Signaling Pathways
Standard anti-angiogenic agents primarily function by directly inhibiting VEGF or its receptors (VEGFRs), thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and new blood vessel formation. In contrast, this compound is a calixarene-based small molecule that downregulates galectin-1, a multifunctional protein overexpressed in many tumors that promotes angiogenesis through various mechanisms, including the modulation of VEGFR signaling.
Below are diagrams illustrating the VEGF signaling pathway and the proposed mechanism of action for this compound.
Comparative Safety Profile
The following tables summarize the adverse events (AEs) observed in clinical trials for this compound and other selected anti-angiogenic agents. The data for this compound is from a Phase I first-in-man study. The data for the comparator agents are from pivotal clinical trials. All adverse events are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
Table 1: Safety Profile of this compound (Phase I Study)
| Adverse Event | Frequency (All Grades) | Grade 3-4 |
| Local and Dermatological | ||
| Injection site reaction | 91% (20/22) | - |
| Skin ulcerations | 9% (2/22) | - |
| Neurological | ||
| Any neurological AE | 55% (12/22) | 14% (3/22) |
| - Tremor | 36% (8/22) | - |
| - Perioral paresthesia | 23% (5/22) | - |
| - Dizziness | 18% (4/22) | - |
| - Myoclonia | 9% (2/22) | - |
| - Ataxia | - | 9% (2/22) |
| - Seizure | - | 5% (1/22) |
| Gastrointestinal | ||
| Any GI AE | 55% (12/22) | 9% (2/22) |
| - Vomiting/Abdominal pain | - | 5% (1/22) |
| - Diarrhea | - | 5% (1/22) |
| Laboratory Abnormalities | ||
| Hypomagnesemia | 45% (10/22) | - |
| Transient elevation of CPK | 36% (8/22) | - |
Data from Delord JP, et al. Mol Cancer Ther 2013;12(11 Suppl):A72.
Table 2: Comparative Safety of VEGF/VEGFR Inhibitors (Selected Adverse Events from Pivotal Trials)
| Adverse Event | Bevacizumab (various trials) | Sorafenib (HCC & RCC trials) | Sunitinib (GIST & RCC trials) | Pazopanib (RCC & STS trials) | Aflibercept (intravitreal, wet AMD) |
| Hypertension | 10-42% (Grade 3-4: 5-18%) | 9-41% (Grade 3-4: 4-16%) | 19-30% (Grade 3: 4-13%) | 36-40% (Grade 3-4: 4-7%) | N/A |
| Hemorrhage | 19-40% (Grade 3-5: 1.2-5.0%) | 15-18% (Grade 3-4: 2-3%) | 18-37% (Grade 3-4: 4-6%) | 13% (Grade 3-4: 1%) | Conjunctival: 25% |
| Arterial Thromboembolic Events | 2.4-5.9% (Grade 3-5: 2.0-5.0%) | 2.7-2.9% (Grade 3-4) | ~2% (Grade 3-4) | 2% (Grade 3-4) | 1.8% |
| Gastrointestinal Perforation | 0.3-2.7% | <1% | <1% | 0.3-1% | N/A |
| Proteinuria | 21-63% (Grade 3-4: 3-11%) | 1-12% (Grade 3-4: <1-4%) | 1-10% (Grade 3-4: 1-2%) | 9% (Grade 3-4: 1%) | N/A |
| Hand-Foot Syndrome | N/A | 21-30% (Grade 3: 6-8%) | 20-28% (Grade 3: 5-6%) | 6% (Grade 3: <1%) | N/A |
| Diarrhea | 34-39% (Grade 3-4: 2-11%) | 43-55% (Grade 3-4: 2-10%) | 33-50% (Grade 3-4: 5-7%) | 52% (Grade 3-4: 4%) | N/A |
| Fatigue/Asthenia | 33-74% (Grade 3-4: 3-16%) | 37-46% (Grade 3-4: 5-10%) | 37-54% (Grade 3-4: 7-11%) | 55% (Grade 3-4: 6%) | N/A |
Frequencies are approximate and represent a range from various clinical trials. Data compiled from respective drug labels and pivotal trial publications.
Experimental Protocols: Safety Assessment in Clinical Trials
The safety of anti-angiogenic agents in clinical trials is rigorously evaluated through a standardized methodology.
General Protocol for Safety Assessment:
-
Adverse Event (AE) Monitoring and Grading: All AEs are recorded from the time a patient provides informed consent until a specified period after the last dose of the study drug. AEs are graded for severity using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), which provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to AE).
-
Physical Examinations: Comprehensive physical examinations are conducted at baseline and at regular intervals throughout the trial to monitor for any physical signs of toxicity.
-
Laboratory Tests: A panel of laboratory tests is performed at baseline and repeated regularly. This typically includes:
-
Hematology: Complete blood count with differential to monitor for anemia, neutropenia, and thrombocytopenia.
-
Serum Chemistry: Comprehensive metabolic panel to assess renal function (e.g., creatinine, BUN), hepatic function (e.g., ALT, AST, bilirubin), and electrolytes.
-
Urinalysis: To monitor for proteinuria.
-
-
Vital Signs: Blood pressure and heart rate are monitored frequently, especially given the known risk of hypertension with many anti-angiogenic agents.
-
Specialized Assessments: Depending on the known or suspected toxicities of the agent, additional assessments may be included, such as electrocardiograms (ECGs) for cardiotoxicity, ophthalmologic exams, and imaging studies.
Specific Trial Methodologies:
-
This compound (NCT01724320): This was a Phase I, open-label, dose-escalation study in patients with advanced solid tumors. The primary objective was to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of subcutaneously administered this compound. Safety was assessed through continuous monitoring of AEs, laboratory parameters, and physical examinations.
-
Bevacizumab (e.g., AVF2107g): This was a Phase III, randomized, double-blind, active-control trial in patients with metastatic colorectal cancer. Patients were monitored for AEs, with a focus on known risks such as gastrointestinal perforation, hemorrhage, and thromboembolic events.
-
Sorafenib (e.g., SHARP trial): A Phase III, randomized, double-blind, placebo-controlled trial in patients with advanced hepatocellular carcinoma. Safety assessments included regular monitoring of dermatologic toxicities (hand-foot skin reaction, rash) and cardiovascular events, in addition to standard laboratory and clinical monitoring.
-
Sunitinib (e.g., A6181008): A Phase III, randomized, double-blind, placebo-controlled trial in patients with gastrointestinal stromal tumor (GIST) after failure of imatinib. The safety evaluation focused on common toxicities like fatigue, diarrhea, and hypertension, as well as hematologic and cardiac function.
-
Pazopanib (e.g., VEG105192): A Phase III, randomized, double-blind, placebo-controlled trial in patients with advanced renal cell carcinoma. Safety monitoring included a particular focus on hepatic function due to a known risk of hepatotoxicity.
-
Aflibercept (e.g., VIEW 1 and VIEW 2 trials): These were Phase III, randomized, double-masked, active-controlled trials for neovascular age-related macular degeneration. Safety assessments were primarily focused on ocular adverse events related to intravitreal injection, such as endophthalmitis, retinal detachment, and increased intraocular pressure, as well as systemic thromboembolic events.
Logical Relationship Diagram: Clinical Trial Safety Assessment Workflow
Validating the Correlation Between Galectin-1 Expression and OTX008 Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic agent OTX008 and its correlation with galectin-1 (Gal-1) expression in cancer cells. It includes experimental data on this compound's performance, compares it with alternative galectin-1 inhibitors, and provides detailed methodologies for key experimental protocols.
Introduction
Galectin-1, a β-galactoside-binding lectin, is increasingly recognized as a key player in cancer progression. Its overexpression in various tumors is associated with enhanced cell proliferation, invasion, angiogenesis, and immune evasion. This compound is a selective, small-molecule inhibitor of galectin-1 that has shown promise in preclinical and early clinical studies.[1][2] A significant correlation has been observed between the growth inhibitory concentrations (GI50) of this compound and the mRNA (LGALS1) and protein expression levels of Gal-1 in a wide range of human solid tumor cell lines.[1] This guide delves into the experimental evidence supporting this correlation and compares this compound with other galectin-1 targeting strategies.
This compound Performance and Correlation with Galectin-1 Expression
This compound has demonstrated anti-proliferative and anti-invasive effects at micromolar concentrations in numerous cancer cell lines.[3][4] Studies have consistently shown that cell lines with higher endogenous expression of galectin-1 are more sensitive to the cytotoxic effects of this compound.[4][5] The growth inhibitory (GI50) or half-maximal inhibitory concentration (IC50) values for this compound range from 1 to 190 µM across different cancer cell lines.[6]
Table 1: this compound Sensitivity in Relation to Galectin-1 Expression in Various Cancer Cell Lines
| Cell Line | Cancer Type | Galectin-1 (LGALS1) Expression | This compound GI50/IC50 (µM) | Reference |
| SQ20B | Head and Neck Squamous Cell Carcinoma | High | Sensitive (GI50 reported) | [7] |
| A2780-1A9 | Ovarian Carcinoma | High | Sensitive | [1][6] |
| 8505c | Anaplastic Thyroid Cancer | High | 0.2 - 1.1 | [3] |
| TPC1 | Thyroid Cancer | High | 0.2 - 1.1 | [3] |
| BCPAP | Thyroid Cancer | High | 0.2 - 1.1 | [3] |
| FTC133 | Thyroid Cancer | High | 0.2 - 1.1 | [3] |
| TT2609C02 | Thyroid Cancer | High | 0.2 - 1.1 | [3] |
| CAL62 | Anaplastic Thyroid Cancer | Low/Resistant Phenotype | > 30 | [3] |
| HEp-2 | Laryngeal Carcinoma | Resistant to this compound | - | [7] |
| U87MG | Glioblastoma | Not sensitive | - | [6] |
| MCF-7 | Breast Cancer | Expresses Galectin-1 | - | [8] |
| HCT-116 | Colon Cancer | Expresses Galectin-1 protein | - | [8] |
| HT-29 | Colon Cancer | Expresses Galectin-1 mRNA, not protein | - | [8] |
Note: Specific quantitative expression levels of Galectin-1 are not always available in the cited literature; "High" or "Expresses" indicates detectable levels correlated with sensitivity.
Comparison with Alternative Galectin-1 Inhibitors
While this compound is a prominent galectin-1 inhibitor, other molecules have been investigated for their potential to target this lectin.
Anginex: A 33-amino acid anti-angiogenic peptide, Anginex has been shown to target galectin-1.[9][10] In a head and neck squamous cell carcinoma model (SQ20B), this compound demonstrated comparable or slightly better tumor growth inhibition than Anginex.[7] this compound, being a small molecule, is considered to have more favorable pharmacological properties, such as better stability, compared to the peptide-based Anginex.[3]
Thiodigalactoside (TDG): This non-metabolizable disaccharide acts as a competitive inhibitor of galectin-1's carbohydrate-recognition domain (CRD).[11][12][13] TDG has been shown to suppress tumor growth by inhibiting immune dysregulation and angiogenesis.[11][12][14] In preclinical models, TDG treatment led to a significant reduction in tumor volume.[11] While both this compound and TDG target galectin-1, they have different mechanisms of action, with this compound acting as an allosteric inhibitor.[5] A direct, comprehensive comparison of the efficacy of this compound and TDG in the same cancer models is not extensively documented in the available literature.
Table 2: Comparison of this compound with Alternative Galectin-1 Inhibitors
| Feature | This compound | Anginex | Thiodigalactoside (TDG) |
| Type | Small molecule (Calixarene derivative) | Peptide | Disaccharide |
| Mechanism of Action | Allosteric inhibitor of galectin-1 | Binds to galectin-1 | Competitive inhibitor of the CRD |
| Reported Efficacy | Inhibits tumor growth by up to 35% in HNSCC models; significant reduction in thyroid cancer models.[3][7] | Inhibits tumor growth by up to 80% in an ovarian carcinoma model.[15] | Reduces tumor volume by up to 3.4-fold in melanoma and 2.2-fold in mammary carcinoma models.[11] |
| Advantages | Good stability, favorable pharmacokinetics.[3] | Potent anti-angiogenic activity.[15] | Suppresses multiple tumor-promoting activities of galectin-1.[11][12] |
| Limitations | Some cell lines exhibit resistance.[3][7] | Potential for poor stability and short half-life as a peptide. | Less data on direct comparison with this compound. |
Experimental Protocols
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Subsequently, add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value using a dose-response curve.
This protocol is used to determine the protein expression level of galectin-1 in cancer cell lines.
-
Protein Extraction: Lyse the cultured cancer cells using a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for galectin-1 overnight at 4°C.
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.
Visualizations
Caption: Galectin-1/OTX008 Signaling Pathway.
Caption: In Vitro Drug Screening Workflow.
Conclusion
The available experimental data strongly support a positive correlation between galectin-1 expression and sensitivity to the galectin-1 inhibitor, this compound. This suggests that galectin-1 expression could serve as a potential biomarker for predicting the efficacy of this compound in cancer therapy. While alternative galectin-1 inhibitors like Anginex and thiodigalactoside have also shown anti-tumor activity, this compound's properties as a small molecule make it a promising candidate for further clinical development. Future studies should focus on direct comparative analyses of these inhibitors and further elucidation of the mechanisms of resistance to this compound. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers investigating the therapeutic potential of targeting galectin-1 in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thiodigalactoside inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiodigalactoside inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 15. Anti-tumor activity of the novel angiogenesis inhibitor anginex - PubMed [pubmed.ncbi.nlm.nih.gov]
OTX008 and Galectin-1 siRNA: A Comparative Analysis of their Impact on Gene Expression
In the landscape of cancer therapeutics, targeting galectin-1, a β-galactoside-binding protein implicated in tumor progression, has emerged as a promising strategy. Two key investigational agents employed to counteract galectin-1's oncogenic functions are OTX008, a small molecule inhibitor, and galectin-1 small interfering RNA (siRNA). This guide provides a detailed comparison of their effects on gene expression, supported by experimental data, to inform researchers, scientists, and drug development professionals.
While both agents aim to neutralize galectin-1, they operate through distinct mechanisms, leading to different downstream effects on the cellular transcriptome. This compound acts as an allosteric inhibitor, binding to galectin-1 to induce its oxidation and subsequent proteasomal degradation, thereby reducing its protein levels without directly affecting its mRNA expression.[1] In contrast, galectin-1 siRNA directly targets the LGALS1 mRNA for degradation, preventing the translation of the galectin-1 protein.
Comparative Effects on Gene Expression
This compound: Modulator of Key Cancer-Associated Proteins
Research on this compound has primarily focused on its effects on the protein expression of galectin-1 and key downstream signaling molecules. In cancer cell lines such as the head and neck squamous cell carcinoma line SQ20B and the ovarian cancer line A2780-1A9, this compound treatment has been shown to inhibit the expression of galectin-1 protein.[2] This inhibition, in turn, affects survival pathways, with observed downregulation of phosphorylated ERK1/2 and AKT.[2] Furthermore, in vivo studies with A2780-1A9 xenografts demonstrated that this compound treatment leads to a decrease in the expression of the proliferation marker Ki67 and the angiogenesis-related vascular endothelial growth factor receptor 2 (VEGFR2).[2] Notably, in SQ20B cells, this compound was found to inhibit galectin-1 protein levels without altering galectin-1 mRNA levels, underscoring its post-transcriptional mechanism of action.
Galectin-1 siRNA: A Global Transcriptome Regulator
Studies utilizing galectin-1 siRNA (siLGALS1) have provided a broader view of its impact on the transcriptome through RNA-sequencing analysis. In Human Umbilical Vein Endothelial Cells (HUVECs), silencing of LGALS1 resulted in the differential expression of 1,451 genes, with 847 genes being downregulated and 604 genes upregulated.[3][4] The downregulated genes were significantly enriched in pathways related to angiogenesis and inflammation.[3][4]
The following table summarizes the key gene expression changes observed in response to galectin-1 siRNA treatment in HUVECs.
| Gene Symbol | Gene Name | Function | Regulation | Citation |
| CCL2 | Chemokine (C-C motif) ligand 2 | Chemoattractant for monocytes and basophils | Downregulated | [3][4] |
| GJA5 | Gap junction protein alpha 5 | Involved in cell-cell communication | Downregulated | [3][4] |
| CALCRL | Calcitonin receptor-like receptor | Receptor for calcitonin gene-related peptide | Downregulated | [3][4] |
| ACKR3 | Atypical chemokine receptor 3 | Scavenger receptor for chemokines | Downregulated | [3][4] |
| HEY1 | Hairy/enhancer-of-split related with YRPW motif 1 | Transcriptional repressor in the Notch signaling pathway | Downregulated | [3][4] |
| AQP1 | Aquaporin 1 | Water channel protein | Downregulated | [3][4] |
| CD34 | CD34 molecule | Cell adhesion molecule | Downregulated | [3][4] |
| ECM1 | Extracellular matrix protein 1 | Involved in regulation of endochondral bone formation | Downregulated | [3][4] |
| RAMP2 | Receptor activity modifying protein 2 | Modulates the function of G-protein coupled receptors | Downregulated | [3][4] |
| SELP | Selectin P | Cell adhesion molecule | Downregulated | [3][4] |
Experimental Methodologies
This compound Treatment and Analysis
-
Cell Lines: Human cancer cell lines, including SQ20B (head and neck) and A2780-1A9 (ovarian), have been utilized.[2]
-
Treatment: Cells are exposed to this compound at various concentrations (e.g., micromolar concentrations) for specified durations (e.g., 24, 48, 72 hours).[2]
-
Gene and Protein Expression Analysis: The effects of this compound on protein expression are typically assessed by Western blotting for proteins such as Galectin-1, p-ERK1/2, p-AKT, Ki67, and VEGFR2.[2] mRNA levels of LGALS1 have been analyzed by methods like RT-qPCR.
Galectin-1 siRNA Transfection and Analysis
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a common model for studying the effects of galectin-1 on angiogenesis.[3][4]
-
Transfection: HUVECs are transfected with galectin-1 specific siRNA (siLGALS1) or a non-targeting control siRNA.
-
Gene Expression Analysis: Whole transcriptome sequencing (RNA-seq) is performed to identify differentially expressed genes.[3][4] Validation of key gene expression changes is often carried out using reverse transcription and quantitative polymerase chain reaction (RT-qPCR).[3][4]
Visualizing the Mechanisms and Workflows
To better understand the distinct approaches of this compound and galectin-1 siRNA, the following diagrams illustrate their mechanisms of action and a typical experimental workflow for studying their effects on gene expression.
Caption: Mechanisms of this compound and Galectin-1 siRNA.
Caption: Gene Expression Analysis Workflow.
Conclusion
This compound and galectin-1 siRNA represent two distinct therapeutic modalities for targeting galectin-1. This compound functions post-transcriptionally by inducing the degradation of the galectin-1 protein, thereby affecting specific downstream signaling pathways crucial for cancer cell survival and proliferation. In contrast, galectin-1 siRNA acts at the mRNA level, leading to a broad-spectrum alteration of the transcriptome, particularly downregulating genes involved in angiogenesis and inflammation.
The choice between these two approaches may depend on the specific therapeutic goal. The targeted protein-level intervention of this compound may offer a more focused effect on key signaling nodes, while the widespread gene expression changes induced by galectin-1 siRNA could be beneficial in disrupting multiple oncogenic processes simultaneously. Further head-to-head transcriptomic and proteomic studies are warranted to fully elucidate the comparative effects of these two promising anti-galectin-1 strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Added Benefit of OTX008 to Standard-of-Care Chemotherapy: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of OTX008, a first-in-class galectin-1 (Gal-1) inhibitor, when used in combination with standard-of-care chemotherapy. The information presented herein is based on preclinical experimental data and is intended to inform further research and development in oncology.
Executive Summary
This compound is a calixarene-based small molecule that acts as a selective, allosteric inhibitor of Galectin-1 (Gal-1).[1][2] Gal-1 is a β-galactoside-binding protein that is often overexpressed in the tumor microenvironment and is implicated in cancer cell proliferation, invasion, angiogenesis, and immune evasion.[3][4] this compound binds to Gal-1, leading to its downregulation and subsequent inhibition of downstream signaling pathways, including the ERK1/2 and AKT survival pathways.[5] This mechanism of action provides a strong rationale for combining this compound with standard-of-care chemotherapies to enhance their anti-tumor efficacy. Preclinical studies have demonstrated that this compound can act synergistically or additively with several cytotoxic agents, suggesting its potential to improve treatment outcomes.[3]
Quantitative Data on Combination Therapies
The following tables summarize the in vitro and in vivo data from preclinical studies assessing the combination of this compound with standard-of-care chemotherapies.
Table 1: In Vitro Anti-proliferative Effects of this compound in Combination with Chemotherapy
| Cancer Type | Cell Lines | Chemotherapy Agent | Schedule of Administration | Observed Effect | Reference |
| Colon Cancer | Colo205-S, Colo205-R, HT29, HCT116 | Oxaliplatin | All schedules | Synergistic | [3] |
| WT K-RAS cells | Cisplatin | Not specified | Synergistic | [3] | |
| Mutated K-RAS cells | Cisplatin | Not specified | Antagonistic/Additive | [3] | |
| Colo205-S, Colo205-R, HT29, HCT116 | Docetaxel | All schedules | Synergistic | [3] | |
| Colo205-S, Colo205-R, HT29, HCT116 | 5-Fluorouracil (5-FU) | Sequential (this compound first) | Synergistic | [3] | |
| Colo205-S, Colo205-R, HT29, HCT116 | 5'-DFUR | Sequential (this compound first) | Synergistic | [3] | |
| Head & Neck (H&N) Cancer | SQ20B, HEP2, SCC61, Detroit | Cisplatin | Not specified | Synergistic in 3 of 4 cell lines | [3] |
| SQ20B, HEP2, SCC61, Detroit | Oxaliplatin | All schedules | Synergistic | [3] | |
| SQ20B, HEP2, SCC61, Detroit | Docetaxel | All schedules | Synergistic | [3] | |
| SQ20B, HEP2, SCC61, Detroit | Carboplatin | Not specified | Antagonistic | [3] | |
| Hepatocellular Carcinoma (HCC) | SKHEP1, HEP3B, HEPG2, JHH6 | Oxaliplatin | Not specified | Additive | [3] |
| SKHEP1, HEP3B, HEPG2, JHH6 | Gemcitabine | Not specified | Additive | [3] |
Note: The Combination Index (CI) values for synergy (CI<1), additivity (CI=1), and antagonism (CI>1) were determined by median effect plot analysis using CalcuSyn software, as stated in the reference. However, the specific CI values were not publicly available in the reviewed literature.
Table 2: In Vivo Anti-tumor Efficacy of this compound (Monotherapy and Combination)
| Cancer Model | Treatment | Dosage and Schedule | Key Findings | Reference |
| Ovarian Cancer Xenograft (A2780-1A9) | This compound | 5 mg/kg i.v., every other day for 3 weeks | Significant inhibition of in vivo tumor growth. | [5] |
| Thyroid Cancer Xenograft (8505c) | This compound | 5 mg/kg/day, 5 days/week for 3 weeks | Significant decrease in tumor volume and inhibition of lung metastases. | [1] |
| Head & Neck Cancer Xenograft (SQ20B) | This compound | 10 mg/kg i.p., daily for 21 days | Reduced tumor growth by an average of 25-35%. | [6] |
| Ovarian Cancer Xenograft (A2780-1A9) | This compound + Sunitinib | Not specified | Potentiated the anti-tumor activity of sunitinib. | [5] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a generalized representation based on standard MTT assay procedures.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 2,000 to 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, the chemotherapeutic agent, or the combination of both. Both simultaneous and sequential (this compound administered 24 hours prior to chemotherapy) treatments are performed.
-
Incubation: Cells are incubated with the drugs for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined for each agent. For combination studies, the Combination Index (CI) is calculated using the Chou-Talalay method with software such as CalcuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[3]
In Vivo Xenograft Tumor Growth Study
This protocol is a generalized representation based on preclinical xenograft model studies.[1][5][6]
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
Drug Administration: this compound is administered (e.g., intraperitoneally or intravenously) at a specified dose and schedule (e.g., 5-10 mg/kg, daily or every other day). The chemotherapeutic agent is administered according to its standard preclinical dosing regimen.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length x width²) / 2.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the anti-tumor effects of the combination therapy compared to monotherapies.
Visualizations: Signaling Pathways and Experimental Workflow
Mechanism of Action and Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Single-cell analysis reveals the chemotherapy-induced cellular reprogramming and novel therapeutic targets in relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
comparative proteomics of OTX008-treated versus untreated cancer cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proteomic landscapes of cancer cells treated with the investigational drug OTX008 versus untreated cells. This compound is a small molecule inhibitor of Galectin-1 (Gal-1), a protein implicated in tumor progression, angiogenesis, and immune evasion.[1][2][3] Understanding the proteomic alterations induced by this compound is crucial for elucidating its mechanism of action and identifying potential biomarkers of response. This guide synthesizes available data from key studies, presenting quantitative findings, detailed experimental methodologies, and visual representations of affected signaling pathways to support further research and development efforts.
Quantitative Proteomic Analysis: this compound-Treated vs. Untreated Thyroid Cancer Cells
The following table summarizes representative data from a phospho-kinase array analysis of this compound-sensitive (8505c) and this compound-resistant (CAL 62) anaplastic thyroid cancer cell lines. The data is based on the findings reported by Gheysen et al. (2021), where a Human Phospho-Kinase Array kit was used to assess the phosphorylation status of 37 kinases after a 30-minute treatment with 30 µM this compound.[1] This table illustrates the differential effects of this compound on key signaling proteins.
Note: The following data is representative and compiled based on the descriptive findings of the aforementioned study, as a direct quantitative table with fold changes and p-values was not provided in the publication. The up-regulation and down-regulation are inferred from the authors' descriptions of the phospho-kinase array results.
| Target Protein | Phosphorylation Site | Cell Line | This compound Treatment Effect | Implicated Pathway(s) |
| HSP27 | - | 8505c (Sensitive) | Down-regulated | Cell Stress, Apoptosis |
| CAL 62 (Resistant) | Up-regulated | Cell Stress, Drug Resistance | ||
| eNOS | - | 8505c (Sensitive) | Up-regulated | Angiogenesis, Vasodilation |
| CAL 62 (Resistant) | Down-regulated | Angiogenesis, Vasodilation | ||
| PYK2 | - | 8505c (Sensitive) | Down-regulated | Cell Adhesion, Migration |
| CAL 62 (Resistant) | Up-regulated | Cell Adhesion, Migration | ||
| WNK1 | - | 8505c & CAL 62 | Down-regulated | Ion Transport, Cell Volume Regulation |
| ERK1/2 | Thr202/Tyr204 | Multiple Cancer Lines | Inhibited | Proliferation, Survival |
| AKT | Ser473 | Multiple Cancer Lines | Inhibited | Survival, Proliferation, Metabolism |
Experimental Protocols
This section details the methodologies employed in the comparative proteomic analysis of this compound-treated and untreated cancer cells, based on established protocols.
Cell Culture and this compound Treatment
Human anaplastic thyroid cancer cell lines, 8505c (this compound-sensitive) and CAL 62 (this compound-resistant), were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For proteomic experiments, cells were seeded and allowed to adhere overnight. Subsequently, the cells were treated with either vehicle control (DMSO) or 30 µM this compound for 30 minutes to assess early signaling events.
Protein Extraction and Quantification
Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The cell lysates were then scraped, collected, and centrifuged to pellet cell debris. The supernatant containing the total protein extract was collected. The protein concentration of each lysate was determined using a BCA protein assay kit to ensure equal loading for downstream applications.
Human Phospho-Kinase Array
A Human Phospho-Kinase Array (e.g., from R&D Systems) was utilized to simultaneously detect the relative phosphorylation levels of multiple kinases.
-
Array Blocking: The array membranes were blocked for 1 hour at room temperature with the provided blocking buffer.
-
Sample Incubation: Equal amounts of protein lysate from treated and untreated cells were diluted and incubated with the array membranes overnight at 4°C on a rocking platform.
-
Washing: The membranes were washed three times with wash buffer to remove unbound proteins.
-
Detection Antibody Incubation: A cocktail of biotinylated detection antibodies was added to the membranes and incubated for 2 hours at room temperature.
-
Streptavidin-HRP and Chemiluminescence: Following another wash step, Streptavidin-HRP solution was added, and the membranes were incubated for 30 minutes. After a final wash, a chemiluminescent reagent was applied to the membranes.
-
Signal Detection: The chemiluminescent signals were detected using a chemiluminescence imaging system. The signal intensity of each spot, corresponding to the amount of phosphorylated protein, was quantified using image analysis software.
Reverse Phase Protein Array (RPPA)
RPPA provides a high-throughput platform for quantifying the expression of multiple proteins and their post-translational modifications across numerous samples.
-
Lysate Preparation: Cell lysates were prepared as described above and diluted to a final protein concentration suitable for arraying.
-
Serial Dilution: Each lysate was serially diluted to generate a dilution curve for accurate quantification.
-
Array Printing: The serially diluted lysates were printed onto nitrocellulose-coated slides using a robotic arrayer.
-
Immunostaining: Each slide (array) was incubated with a specific primary antibody that targets a single protein or a specific protein modification. This was followed by incubation with a labeled secondary antibody.
-
Signal Amplification and Detection: A signal amplification system was used, and the slides were scanned to detect the signal at each spot.
-
Data Analysis: The signal intensities were quantified, and after normalization, the relative abundance of each target protein was determined for each sample.
Visualizing the Experimental and Biological Impact of this compound
The following diagrams illustrate the experimental workflow for the comparative proteomic analysis and the key signaling pathways affected by this compound treatment.
References
Safety Operating Guide
Navigating the Safe Disposal of OTX008: A Procedural Guide
This guide provides a comprehensive overview of the recommended disposal procedures for OTX008, based on general best practices for cytotoxic waste management. It also includes key quantitative data and a logical workflow to support operational safety and efficiency.
Quantitative Data for this compound
A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for safe handling, storage, and the preparation of solutions.
| Property | Value | Source |
| Molecular Formula | C₅₂H₇₂N₈O₈ | [2][6] |
| Molecular Weight | 937.18 g/mol | [2][7] |
| CAS Number | 286936-40-1 | [6] |
| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year, -20°C for up to 1 month. | [4] |
| Solubility | DMSO: ≥ 3 mg/mLEthanol: ≥ 25 mg/mLWater: Insoluble | [4] |
Experimental Protocols: Proper Disposal Procedures for this compound
The following step-by-step procedures are based on general guidelines for the disposal of cytotoxic laboratory waste.[5][8]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including a lab coat, safety goggles, and nitrile gloves.
-
For procedures that may generate aerosols, such as weighing the powder or preparing concentrated stock solutions, a chemical fume hood should be used.
2. Waste Segregation:
-
All materials that come into contact with this compound must be treated as cytotoxic waste.[5]
-
Use designated, clearly labeled, leak-proof containers for cytotoxic waste. These containers are typically color-coded (e.g., yellow with a purple lid for sharps, and yellow and purple bags for other contaminated materials) to distinguish them from other laboratory waste streams.[5]
3. Disposal of Solid Waste:
-
Unused this compound Powder: The original container with any remaining solid this compound should be placed in a sealed, labeled cytotoxic waste container. Do not attempt to dispose of it as regular chemical waste.
-
Contaminated Labware: Items such as pipette tips, tubes, and gloves that have been in contact with this compound should be disposed of in the designated cytotoxic waste bag.[5]
4. Disposal of Liquid Waste:
-
Aqueous Solutions: While this compound has low solubility in aqueous solutions, any such preparations should be collected in a labeled, leak-proof container for hazardous liquid waste. Do not pour this compound solutions down the drain.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO, Ethanol) must be collected in a designated hazardous waste container for flammable organic solvents. Ensure the container is properly labeled with the contents.
5. Disposal of Sharps:
-
Needles, syringes, or any other sharps contaminated with this compound must be disposed of immediately in a designated cytotoxic sharps container.[5] These containers are puncture-resistant and have a lid to prevent spillage.
6. Decontamination:
-
Work surfaces and equipment should be decontaminated after handling this compound. Use a suitable cleaning agent, such as a solution of detergent and water, followed by a rinse with 70% ethanol. All cleaning materials (e.g., wipes) must be disposed of as cytotoxic waste.
7. Final Disposal:
-
Sealed and labeled cytotoxic waste containers should be collected by a certified hazardous waste disposal service.[5] Ensure that all institutional and local regulations for the disposal of cytotoxic waste are followed.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow Diagram.
References
- 1. glpbio.com [glpbio.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. Otx-008 | C52H72N8O8 | CID 11953346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
Essential Safety and Operational Guidance for Handling OTX008
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protection, and disposal of OTX008, a selective inhibitor of galectin-1 with cytotoxic properties.
This compound is recognized as a potent anti-tumor agent, and its handling requires stringent safety protocols to mitigate risks of exposure.[1][2] This document provides immediate and essential safety and logistical information, including detailed personal protective equipment (PPE) guidelines and operational plans for disposal, to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE) for this compound
Given that this compound is harmful if swallowed and poses risks through inhalation or skin contact, a comprehensive PPE strategy is mandatory.[2] The following table summarizes the required PPE for handling this compound, based on general guidelines for cytotoxic compounds and the specific Safety Data Sheet (SDS) information.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety goggles with side-shields.[2] | To prevent accidental splashes of this compound solutions from coming into contact with the eyes. |
| Hand Protection | Wear two pairs of chemotherapy-tested gloves.[3] | Double gloving provides an extra layer of protection against potential contamination. |
| Body Protection | A moisture-resistant, long-sleeved gown with cuffs.[4] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | An approved respirator should be used if there is a risk of generating aerosols.[4] | To prevent inhalation of this compound particles or aerosols. |
This compound Handling and Disposal Plan
Proper handling and disposal of this compound are critical to prevent environmental contamination and ensure a safe laboratory environment. This compound is very toxic to aquatic life with long-lasting effects.[2]
Waste Segregation and Disposal
All materials that have come into contact with this compound must be treated as hazardous waste. Waste should be segregated into "trace" and "bulk" chemotherapy waste categories.[5]
| Waste Category | Description | Disposal Container |
| Trace Cytotoxic Waste | Items contaminated with residual amounts of this compound, such as empty vials, syringes, gloves, and gowns.[5] | Yellow sharps or waste containers, clearly labeled "Trace Chemotherapy Waste."[5] |
| Bulk Cytotoxic Waste | Materials grossly contaminated with this compound, including partially used vials, spill cleanup materials, and expired formulations.[5] | Black hazardous waste containers, clearly labeled "Hazardous Waste - Chemotherapy."[5] |
Disposal Procedure:
-
Segregation: At the point of use, segregate waste into the appropriate "trace" or "bulk" containers.[5]
-
Container Management: Do not overfill waste containers. When they are approximately three-quarters full, securely seal them.[5]
-
Labeling and Pickup: Follow your institution's specific procedures for labeling hazardous waste and scheduling a pickup by the environmental health and safety (EHS) department.[5]
Experimental Workflow for Safe this compound Handling
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for this compound before beginning any work.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
